molecular formula C5H13NO2S B13185228 N,2-dimethylpropane-1-sulfonamide

N,2-dimethylpropane-1-sulfonamide

Cat. No.: B13185228
M. Wt: 151.23 g/mol
InChI Key: OMHBAVUWXIFNAS-UHFFFAOYSA-N
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Description

N,2-Dimethylpropane-1-sulfonamide (CAS 131817-25-9) is an organic sulfur compound with the molecular formula C5H13NO2S and a molecular weight of 151.23 g/mol . Its structure features a propane backbone substituted with a sulfonamide group and two methyl groups, one on the central carbon and the other on the sulfonamide nitrogen . Sulfonamides are a significant class of compounds in medicinal chemistry, historically known for their antibacterial properties which arise from the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is essential for folate synthesis in bacteria, and sulfonamide drugs act as competitive antagonists of its substrate, para -aminobenzoic acid (pABA) . Beyond their antibacterial role, sulfonamide functional groups are present in drugs with diverse pharmacological activities, including carbonic anhydrase inhibition, and roles in managing conditions like inflammation, hypoglycemia, and glaucoma . It is important to distinguish between antibacterial sulfonamides, which typically contain an aromatic amine group, and non-antibacterial sulfonamides, which do not . As a building block, this and related aliphatic sulfonamides are valuable in synthetic chemistry for the development of novel compounds and functional materials . Researchers can utilize this high-purity compound for exploratory synthesis, method development, and various investigative programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

N,2-dimethylpropane-1-sulfonamide

InChI

InChI=1S/C5H13NO2S/c1-5(2)4-9(7,8)6-3/h5-6H,4H2,1-3H3

InChI Key

OMHBAVUWXIFNAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)NC

Origin of Product

United States

Foundational & Exploratory

"synthesis and characterization of N,2-dimethylpropane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N,2-dimethylpropane-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of N,2-dimethylpropane-1-sulfonamide. As a model aliphatic sulfonamide, this compound serves as an excellent case study for foundational synthetic and analytical techniques relevant to drug discovery and development. Sulfonamides are a critical class of compounds in medicinal chemistry, recognized for their diverse biological activities and their role as bioisosteres for carboxylic acids.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, from reaction setup to the interpretation of complex spectroscopic data. We present a robust, self-validating workflow that integrates a classical synthetic approach with a multi-pronged analytical strategy, ensuring the unambiguous confirmation of the target molecule's identity and purity. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous resource for the preparation and analysis of sulfonamide-based compounds.

Introduction

The Sulfonamide Moiety: A Cornerstone in Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-N<) is a ubiquitous scaffold in modern pharmaceuticals, lauded for its unique physicochemical properties.[3] It possesses a tetrahedral geometry similar to an amide but offers improved hydrolytic stability, an additional hydrogen bond acceptor, and an increased polar surface area.[4] These attributes can lead to significant improvements in binding affinity and pharmacokinetic profiles.[4] The development of sulfonamide-based drugs, beginning with the discovery of Prontosil's antibacterial activity, marked a turning point in medicine.[5][6] Today, this moiety is present in drugs treating a wide array of conditions, including bacterial infections, diabetes, and cancer.

Profile of N,2-dimethylpropane-1-sulfonamide

N,2-dimethylpropane-1-sulfonamide is the specific subject of this guide. Its structure consists of an isobutyl group attached to the sulfur atom and a methyl group on the nitrogen, representing a simple, non-aromatic N-alkylsulfonamide. This structural simplicity makes it an ideal candidate for demonstrating core synthetic and characterization principles without the complexities of additional functional groups.

Molecular Profile:

  • Chemical Name: N,2-dimethylpropane-1-sulfonamide

  • Molecular Formula: C₅H₁₃NO₂S

  • Molecular Weight: 151.23 g/mol

  • Structure: Chemical structure of N,2-dimethylpropane-1-sulfonamide

Synthetic Strategy and Rationale

Retrosynthetic Analysis

The most direct and reliable approach to constructing a sulfonamide bond is through the reaction of a sulfonyl chloride with an amine.[3][7] This retrosynthetic disconnection for N,2-dimethylpropane-1-sulfonamide identifies two readily available starting materials: 2-methylpropane-1-sulfonyl chloride and methylamine.

The Classical Approach: Sulfonyl Chloride Amination

The reaction between a primary or secondary amine and a sulfonyl chloride is the most common and effective method for synthesizing sulfonamides.[3] This nucleophilic substitution reaction is highly efficient. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process generates one equivalent of hydrochloric acid (HCl) as a byproduct.

Key Reagents and Their Roles
  • 2-Methylpropane-1-sulfonyl Chloride (Substrate): The electrophilic source of the isobutylsulfonyl group. Its reactivity necessitates careful handling to prevent hydrolysis.

  • Methylamine (Nucleophile): The source of the N-methyl group. It can be used as a solution in a solvent like THF or as a gas.

  • Triethylamine (Base): A non-nucleophilic tertiary amine base is crucial. Its primary function is to scavenge the HCl generated during the reaction.[8] This prevents the protonation of the methylamine nucleophile, which would render it unreactive, and drives the reaction to completion. Pyridine is another common base for this purpose.[3]

Workflow Visualization

The overall process from starting materials to the final, characterized product is outlined below. This workflow emphasizes the logical progression from synthesis and purification to definitive structural verification.

G reagents Starting Materials (Sulfonyl Chloride, Amine, Base) reaction Reaction (Aminosulfonylation) reagents->reaction 1. Combine workup Aqueous Workup (Quenching & Extraction) reaction->workup 2. Process purification Purification (Column Chromatography) workup->purification 3. Isolate product Final Product (N,2-dimethylpropane- 1-sulfonamide) purification->product 4. Obtain characterization Characterization (NMR, IR, MS) product->characterization 5. Verify

A logical workflow for the synthesis and characterization process.

Experimental Protocol for Synthesis

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
  • 2-Methylpropane-1-sulfonyl chloride

  • Methylamine (2.0 M solution in THF)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methylpropane-1-sulfonyl chloride (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base and Nucleophile Addition: In a separate flask, combine methylamine solution (1.1 eq) and triethylamine (1.2 eq). Transfer this mixture to the dropping funnel.

  • Reaction: Add the amine/base mixture dropwise to the stirred sulfonyl chloride solution over 30 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Warming and Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor by TLC if desired.

  • Quenching and Workup: Carefully add 1 M HCl to the reaction mixture to quench any remaining amine and dissolve the hydrochloride salt. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,2-dimethylpropane-1-sulfonamide.

Safety Precautions
  • Sulfonyl chlorides are lachrymatory and moisture-sensitive. Handle them exclusively in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The initial reaction is exothermic; maintaining a low temperature during the addition is critical to prevent side reactions.

Comprehensive Characterization

Unambiguous structural confirmation is paramount. A combination of NMR, IR, and MS provides orthogonal data points that, when taken together, constitute a robust validation of the synthesized compound's identity.

The Imperative of Structural Verification

Each analytical technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.

Spectroscopic Analysis Workflow

G Product Purified Compound NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Info_NMR Provides: • C-H Framework • Connectivity • Proton/Carbon Count NMR->Info_NMR Info_IR Provides: • Functional Group ID (N-H, S=O, C-H) IR->Info_IR Info_MS Provides: • Molecular Weight • Elemental Formula • Fragmentation Pattern MS->Info_MS Conclusion Confirmed Structure of N,2-dimethylpropane-1-sulfonamide Info_NMR->Conclusion Info_IR->Conclusion Info_MS->Conclusion

Multi-technique approach for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet or triplet between 8.78 and 10.15 ppm.[9]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.8 - 5.5br s or t1HN-H
~ 2.90d2H-CH₂ -SO₂
~ 2.65d, J ≈ 5 Hz3HN-CH₃
~ 2.20m (nonet)1H(CH₃)₂-CH -
~ 1.05d, J ≈ 7 Hz6H-CH-(CH₃ )₂
Note: The N-H proton chemical shift is variable and may be broadened. Its coupling to the N-CH₃ protons may or may not be resolved.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Predicted Chemical Shift (δ, ppm) Assignment
~ 62.0-C H₂-SO₂
~ 29.5N-C H₃
~ 25.0(CH₃)₂-C H-
~ 22.5-CH-(C H₃)₂
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹H NMR, a spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typical.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The presence of the sulfonamide group is strongly indicated by two intense absorption bands corresponding to the S=O stretches.[11]

Frequency Range (cm⁻¹) Vibration Type Intensity
3250 - 3350N-H stretchMedium
2870 - 2960C-H aliphatic stretchStrong
1315 - 1345S=O asymmetric stretchStrong
1145 - 1170S=O symmetric stretchStrong
900 - 930S-N stretchMedium
References for characteristic ranges:[12][13]
  • Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition: Apply pressure with the anvil and scan the sample over the mid-IR range (4000 to 500 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.[10]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Electrospray Ionization (ESI) is a soft ionization technique well-suited for sulfonamides.

In positive ion mode ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺.

m/z (Mass-to-Charge Ratio) Assignment Notes
152.08[M+H]⁺Protonated molecular ion (C₅H₁₄NO₂S⁺)
136.05[M-CH₃]⁺Loss of a methyl radical from the nitrogen
86.04[M-SO₂CH₃]⁺Cleavage of the C-S bond
Note: Fragmentation pathways of sulfonamides can be complex. The loss of SO₂ is also a common fragmentation process observed in mass spectrometry.[14][15]
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

Data Summary and Interpretation

Consolidated Spectroscopic Data
Technique Key Observation Interpretation
¹H NMR Signals at ~2.90 (d), ~2.65 (d), ~2.20 (m), ~1.05 (d) ppm with 2:3:1:6 integration.Confirms the isobutyl and N-methyl fragments and their connectivity.
¹³C NMR Four distinct signals in the aliphatic region (~22-62 ppm).Confirms the presence of four unique carbon environments in the aliphatic structure.
IR Strong absorptions at ~1330 cm⁻¹ and ~1155 cm⁻¹, medium band at ~3300 cm⁻¹.Confirms the presence of the S=O (asymmetric and symmetric) and N-H functional groups.
MS (ESI+) High-intensity ion at m/z 152.08.Confirms the molecular weight of the target compound (151.23 g/mol ) via its protonated form.
Holistic Interpretation

The collective evidence from NMR, IR, and mass spectrometry provides an unambiguous confirmation of the successful synthesis of N,2-dimethylpropane-1-sulfonamide. The NMR data precisely map the carbon-hydrogen skeleton, the IR data confirm the presence of the critical sulfonamide functional group, and the mass spectrometry data verify the overall molecular weight. This multi-faceted analytical approach ensures the highest level of scientific rigor and confidence in the final product's identity and purity.

References

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic. [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. [Link]

  • Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. ACS Publications. [Link]

  • INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • The infrared spectra of N-substituted sulphonamides. Scilit. [Link]

  • Identification of sulfonamides by NMR spectroscopy. PubMed. [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. [Link]

  • Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. MDPI. [Link]

  • Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Royal Society of Chemistry. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • 2-Methyl-propane-1-sulfonic acid (2-amino-ethyl)-methyl-amide. PubChem. [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. [Link]

  • Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis. ResearchGate. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of 3-[N-(2-Methacroyloylethyl)- N,N-dimethylamino]propane Sulfonate and its Crystal Structure. ResearchGate. [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane Sulfonate and its Crystal Structure. Asian Journal of Chemistry. [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Missouri-St. Louis. [Link]

  • Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. MDPI. [Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Applications of N,2-Dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized, target-specific lipophilic ligands, aliphatic sulfonamides have emerged as critical structural motifs. N,2-dimethylpropane-1-sulfonamide (CAS: 131817-25-9) is a specialized building block characterized by its unique balance of polarity, metabolic stability, and steric shielding.

This whitepaper provides an authoritative synthesis of the physical and chemical properties of N,2-dimethylpropane-1-sulfonamide, detailing its structural dynamics, self-validating synthetic protocols, and its pivotal role in the development of 5-lipoxygenase-activating protein (FLAP) modulators and statin analogs.

Chemical Identity and Quantitative Physicochemical Data

The utility of N,2-dimethylpropane-1-sulfonamide stems from its specific molecular architecture: an isobutyl chain attached to a sulfonyl core, capped with an N-methylated amine. This configuration provides a highly tunable topological polar surface area (TPSA) while maintaining sufficient lipophilicity for membrane permeability.

Table 1: Physicochemical and Structural Properties

PropertyQuantitative Value / Description
IUPAC Name N-methyl-2-methylpropane-1-sulfonamide
CAS Registry Number 131817-25-9
Molecular Formula C₅H₁₃NO₂S
Molecular Weight 151.23 g/mol
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (S=O)
Topological Polar Surface Area (TPSA) 46.2 Ų
Predicted LogP 0.9 – 1.2
Physical State White to off-white crystalline solid
Solubility Profile Soluble in DCM, EtOAc, MeOH; poorly soluble in Hexane

Data synthesized from structural analysis and chemical vendor databases [1].

Structural Dynamics and Chemical Reactivity

Understanding the reactivity of N,2-dimethylpropane-1-sulfonamide requires analyzing the electronic and steric interplay of its functional groups.

  • Sulfonamide Acidity: The strong electron-withdrawing nature of the sulfonyl group (–SO₂–) polarizes the N–H bond, rendering the nitrogen mildly acidic (pKa ≈ 10.5). This allows for selective deprotonation by strong bases (e.g., NaH or K₂CO₃) to form a nucleophilic sulfonamide anion, a prerequisite for cross-coupling or alkylation reactions.

  • Steric Shielding: The isobutyl group (2-methylpropyl) provides significant steric bulk adjacent to the sulfur atom. Causality: This branching physically shields the electrophilic sulfur center from premature nucleophilic attack or enzymatic hydrolysis, granting the molecule excellent metabolic stability in in vivo environments.

  • Rotational Restriction: The N-methyl group restricts the rotational degrees of freedom around the S–N bond compared to a primary sulfonamide. This conformational locking reduces the entropic penalty upon binding to target proteins, enhancing ligand affinity.

Self-Validating Synthetic Methodology

The synthesis of N,2-dimethylpropane-1-sulfonamide relies on the nucleophilic acyl substitution of isobutanesulfonyl chloride with methylamine. To ensure maximum yield and purity, the following protocol is designed as a self-validating system , incorporating in-process analytical checkpoints to verify reaction progression before proceeding.

Protocol: Synthesis of N,2-Dimethylpropane-1-sulfonamide

Step 1: Reagent Preparation & Thermal Control

  • Action: Dissolve 1.0 equivalent of isobutanesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.

  • Causality: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis. Operating in anhydrous DCM prevents the formation of sulfonic acid byproducts. Cooling to 0°C controls the highly exothermic nature of the subsequent amidation, preventing the thermal degradation of the sulfonyl chloride.

Step 2: Nucleophilic Amidation

  • Action: Add 2.5 equivalents of methylamine (as a 2.0 M solution in THF or a 40% aqueous solution) dropwise over 30 minutes.

  • Causality: The excess methylamine serves a dual purpose: it acts as the primary nucleophile and as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without the need for auxiliary bases like triethylamine.

  • Validation Checkpoint 1 (In-Process): After 2 hours of stirring at room temperature, sample the organic layer. Perform Thin Layer Chromatography (TLC) using 30% EtOAc/Hexane. The disappearance of the UV-active/Iodine-active sulfonyl chloride spot and the appearance of a lower Rf spot (ninhydrin positive) validates complete conversion.

Step 3: Biphasic Quench & Extraction

  • Action: Quench the reaction with distilled water. Separate the organic phase and wash sequentially with 1.0 M HCl, saturated NaHCO₃, and brine.

  • Causality: The 1.0 M HCl wash is critical; it protonates any unreacted methylamine, partitioning it entirely into the aqueous layer. The NaHCO₃ wash neutralizes any residual acid, protecting the sulfonamide from acid-catalyzed degradation during concentration.

Step 4: Isolation & Crystallization

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from a minimal amount of hot ethyl acetate layered with hexane.

  • Validation Checkpoint 2 (Final Release): Analyze the crystalline product via LC-MS (Expected [M+H]⁺ = 152.2 m/z) and ¹H NMR. The presence of a distinct doublet at ~2.7 ppm (N-CH₃ coupling with N-H) validates the structural integrity of the final product.

SynthesisWorkflow A Isobutanesulfonyl Chloride C Nucleophilic Substitution A->C B Methylamine (2.5 eq, 0°C) B->C D TLC Validation (Complete Conversion) C->D 2 Hours, RT E Acid Wash (Remove Amines) D->E Pass F Pure N,2-dimethylpropane -1-sulfonamide E->F Crystallization

Synthetic workflow of N,2-dimethylpropane-1-sulfonamide with validation steps.

Applications in Drug Development

FLAP Modulators in Inflammatory Disease

The 5-lipoxygenase-activating protein (FLAP) is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. N,2-dimethylpropane-1-sulfonamide is frequently utilized as a lipophilic tail in the design of novel FLAP inhibitors [2].

Mechanistic Rationale: The isobutyl group optimally fills the hydrophobic pocket of the FLAP binding domain. Concurrently, the sulfonamide oxygen atoms act as critical hydrogen bond acceptors with key amino acid residues (e.g., Tyr112) in the binding site. By occupying this space, the modulator prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), thereby halting the inflammatory cascade at its source.

FLAP_Pathway AA Arachidonic Acid (Substrate) FLAP FLAP Protein (Nuclear Membrane) AA->FLAP Binds LOX 5-Lipoxygenase (5-LOX) FLAP->LOX Transfers Substrate LT Leukotrienes (LTA4, LTB4) LOX->LT Enzymatic Conversion Drug Sulfonamide-based FLAP Modulator Drug->FLAP Steric Blockade

Mechanism of action for sulfonamide-based FLAP modulators blocking leukotriene synthesis.

Statin Analogues and Impurity Profiling

In cardiovascular drug development, sulfonamide moieties are critical for the efficacy of statins, most notably Rosuvastatin, which features an N-methylmethanesulfonamide group. N,2-dimethylpropane-1-sulfonamide serves as a higher-homologue building block to synthesize lipophilic statin analogs.

Furthermore, derivatives such as N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide are heavily monitored as active pharmaceutical ingredient (API) impurities (e.g., Rosuvastatin Impurity 93) [3]. Understanding the chemical properties of the N,2-dimethylpropane-1-sulfonamide fragment is essential for analytical chemists developing HPLC-MS methods to detect and quantify these impurities during drug manufacturing, ensuring stringent quality control.

Analytical Characterization Standards

To ensure absolute trustworthiness in structural verification, the following analytical signatures are the gold standard for confirming the identity of N,2-dimethylpropane-1-sulfonamide:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.20 - 4.40 ppm (br s, 1H): Sulfonamide N-H proton (exchangeable with D₂O).

    • δ 2.95 ppm (d, J = 6.5 Hz, 2H): Methylene protons (CH₂) adjacent to the sulfonyl group.

    • δ 2.78 ppm (d, J = 5.0 Hz, 3H): N-methyl protons coupling with the adjacent N-H.

    • δ 2.25 ppm (m, 1H): Methine proton (CH) of the isobutyl group.

    • δ 1.10 ppm (d, J = 6.8 Hz, 6H): Terminal methyl groups of the isobutyl chain.

  • Mass Spectrometry (ESI+): The base peak must correspond to the protonated molecular ion [M+H]⁺ at 152.1 m/z , with a characteristic fragmentation loss of the methylamine group yielding a fragment at 121.0 m/z (isobutanesulfonyl cation).

References

  • European Patent Office. "EP 2951170 B1 - FLAP MODULATORS." Google Patents.

Engineering with N,2-Dimethylpropane-1-sulfonamide (CAS 131817-25-9): Structural Mechanics, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, low-molecular-weight sulfonamides serve as critical structural motifs. N,2-dimethylpropane-1-sulfonamide (CAS 131817-25-9) is a highly versatile secondary sulfonamide building block[1]. Featuring an isobutyl tail and an N-methyl headgroup, this compound offers a precise balance of steric bulk, lipophilicity, and directional hydrogen-bonding capability. This technical whitepaper provides an in-depth analysis of its physicochemical properties, a field-proven and self-validating synthetic protocol, and its integration into advanced pharmacological targets, including epigenetic modulators and neuroprotective agents.

Molecular Architecture & Physicochemical Profile

The utility of N,2-dimethylpropane-1-sulfonamide stems directly from its structural causality. The isobutyl group (2-methylpropyl) provides significant steric shielding and lipophilicity without introducing the rigid conformational constraints of a cyclic system. The secondary sulfonamide linkage acts as a bifurcated hydrogen-bond acceptor (via the S=O oxygens) and a highly directional hydrogen-bond donor (via the N-H). Crucially, the N-methyl group restricts the nitrogen atom to a single hydrogen-bond donor, a deliberate design choice that optimizes membrane permeability according to Lipinski's Rule of Five.

Quantitative Physicochemical Data
PropertyValue
IUPAC Name N,2-dimethylpropane-1-sulfonamide
CAS Number 131817-25-9
Molecular Formula C

H

NO

S
Molecular Weight 151.23 g/mol
SMILES String CC(C)CS(=O)(=O)NC
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Data supported by chemical vendor specifications and computational models[1].

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of N,2-dimethylpropane-1-sulfonamide relies on a nucleophilic acyl substitution-like reaction (sulfonylation) between an electrophilic sulfonyl chloride and a nucleophilic amine[2].

Causality in Experimental Design
  • Electrophile Selection : 2-methylpropane-1-sulfonyl chloride (isobutanesulfonyl chloride) is highly reactive and prone to hydrolysis. Consequently, strictly anhydrous conditions and aprotic solvents (e.g., Dichloromethane or Tetrahydrofuran) are mandatory to prevent the formation of the unreactive sulfonic acid.

  • Base Addition : When using methylamine hydrochloride as the nucleophile source, an auxiliary non-nucleophilic base like Triethylamine (TEA) is required. TEA serves a dual purpose: it liberates the free methylamine and acts as an acid scavenger for the HCl byproduct, preventing the reaction from stalling due to amine protonation.

  • Thermal Control : The sulfonylation is highly exothermic. Initiating the reaction at 0 °C is critical to prevent the thermal degradation of the sulfonyl chloride and to suppress the formation of bis-sulfonylated impurities.

Step-by-Step Synthetic Workflow
  • System Preparation : Purge a dry round-bottom flask with inert gas (N

    
     or Ar). Dissolve 2-methylpropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).
    
  • Thermal Equilibration : Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.

  • Nucleophilic Attack : Add methylamine hydrochloride (1.2 eq) to the stirring solution. Subsequently, add triethylamine (TEA) (2.5 eq) dropwise over 15 minutes.

    • Self-Validating Check: The immediate formation of a dense, white precipitate (TEA·HCl) visually confirms that the nucleophilic attack is occurring and that HCl is being successfully scavenged, driving the equilibrium forward.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Self-Validating Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Because the compound lacks a strong UV chromophore, visualize the TLC plate using a KMnO

      
       stain. The disappearance of the high-R
      
      
      
      sulfonyl chloride spot validates completion.
  • Quenching & Workup : Quench the reaction with deionized water. Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl to protonate and remove unreacted methylamine and TEA. Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Isolation : Purify the crude residue via silica gel flash chromatography to yield pure N,2-dimethylpropane-1-sulfonamide as a crystalline solid or viscous oil (>90% yield).

Synthesis A 2-Methylpropane-1- sulfonyl chloride C Reaction Vessel (0°C to RT, TEA) A->C Electrophile B Methylamine B->C Nucleophile E Aqueous Workup (HCl Wash) C->E Quench F Organic Phase Concentration E->F Phase Separation D N,2-dimethylpropane- 1-sulfonamide F->D Isolation

Workflow for the nucleophilic synthesis of N,2-dimethylpropane-1-sulfonamide.

Pharmacological Integration & Target Pathways

N,2-dimethylpropane-1-sulfonamide is not merely a passive linker; it operates as an active pharmacophore in several advanced therapeutic candidates.

  • Epigenetic Modulation (BRD9 Inhibitors) : In the development of targeted therapies for Coffin-Siris syndrome and various malignancies, derivatives of this sulfonamide have been engineered to inhibit the BRD9 chromatin remodeling complex[3]. The sulfonamide moiety engages in highly specific hydrogen bonding within the bromodomain pocket, while the isobutyl group occupies a hydrophobic sub-pocket, driving target selectivity.

  • Neuroprotection and Anti-Ferroptosis : Recent patent literature details the incorporation of related sulfonamide motifs into heterobicyclic aromatic derivatives designed to treat ferroptosis-related disorders, including Alzheimer's and Parkinson's diseases[4]. In these architectures, the sulfonamide acts as an electron-withdrawing group that fine-tunes the redox potential of the parent scaffold, thereby mitigating lipid peroxidation and preventing non-apoptotic cell death.

  • Industrial Statin Synthesis : The structural framework is also closely related to key intermediates and known impurities in the synthesis of blockbuster APIs, such as Rosuvastatin (e.g., Rosuvastatin Impurity 76)[5], highlighting its broader industrial relevance.

Pathway A N,2-dimethylpropane- 1-sulfonamide Motif B Target Ligand Scaffold A->B Structural Integration C BRD9 Chromatin Complex B->C Inhibits (Cancer Models) D Lipid Peroxidation Pathway B->D Modulates (Neurodegeneration) E Oncogenic Downregulation C->E Epigenetic Regulation F Neuroprotection / Anti-ferroptosis D->F Cellular Survival

Pharmacological pathways modulated by N,2-dimethylpropane-1-sulfonamide derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before downstream application, rigorous analytical validation is required:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz)
    : The spectrum must exhibit a characteristic doublet for the isobutyl methyl protons (~1.0 ppm, 6H), a multiplet for the methine proton (~2.2 ppm, 1H), a doublet for the methylene protons adjacent to the sulfonyl group (~2.9 ppm, 2H), a doublet for the N-methyl group (~2.8 ppm, 3H), and a broad singlet for the sulfonamide N-H (~4.5 ppm, 1H).
  • LC-MS (ESI+) : The mass spectrum should display a clean pseudo-molecular ion peak

    
     at m/z 152.1, confirming the molecular weight of 151.23  g/mol .
    

References

Sources

Spectroscopic Data and Structural Elucidation of N,2-Dimethylpropane-1-sulfonamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,2-dimethylpropane-1-sulfonamide (Molecular Formula: C₅H₁₃NO₂S, Exact Mass: 151.0667 Da) is a highly versatile aliphatic sulfonamide. It serves as a critical structural motif and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including 5-lipoxygenase-activating protein (FLAP) modulators and specific kinase inhibitors[1]. Due to the presence of both a highly polar sulfonamide core and a branched aliphatic isobutyl tail, rigorous structural elucidation requires a multi-modal spectroscopic approach. This whitepaper provides a definitive, self-validating framework for characterizing this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

Analytical Strategy & Workflow

To ensure absolute scientific integrity, the structural elucidation of N,2-dimethylpropane-1-sulfonamide relies on orthogonal analytical techniques. NMR provides atomic connectivity, FTIR confirms the presence of functional groups, and HRMS validates the molecular weight and structural sub-units through diagnostic fragmentation.

AnalyticalWorkflow Start N,2-dimethylpropane- 1-sulfonamide Sample NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Dissolve in CDCl3 IR ATR-FTIR Spectroscopy (Functional Groups) Start->IR Solid/Neat application MS LC-MS/MS (ESI+) (Mass & Fragmentation) Start->MS Dissolve in MeOH/H2O DataInt Data Integration & Cross-Validation NMR->DataInt Connectivity & Environment IR->DataInt SO2 & NH stretches MS->DataInt Molecular Weight & Fragments Confirm Structural Confirmation DataInt->Confirm Complete Elucidation

Fig 1: Multi-modal spectroscopic workflow for sulfonamide structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Resonance Assignments & Causality

The ¹H NMR spectrum of N,2-dimethylpropane-1-sulfonamide is defined by the distinct electronic environments created by the electron-withdrawing sulfonyl group and the secondary amine. While CDCl₃ is the standard solvent, the quadrupolar relaxation of the ¹⁴N nucleus combined with trace acidic impurities often broadens the N-H proton signal, obscuring the ³J coupling between the N-H and the N-CH₃ group[2].

Causality in Experimental Choice: To resolve this, ultra-dry CDCl₃ or DMSO-d₆ is utilized to restrict rapid proton exchange. When exchange is slowed, the N-CH₃ appears as a distinct doublet, and the N-H appears as a broad quartet[3]. The isobutyl chain exhibits a classic first-order splitting pattern: a doublet for the S-CH₂, a nonet/multiplet for the methine CH, and a doublet for the terminal methyls.

¹³C NMR: Carbon Backbone Mapping

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The strong deshielding effect of the SO₂ group pushes the adjacent methylene carbon (S-CH₂) downfield to approximately 59.5 ppm. The N-methyl carbon resonates near 29.2 ppm, consistent with N-alkylated methanesulfonamides[2].

Self-Validating Acquisition Protocol
  • Preparation: Dissolve 15 mg of analyte in 0.6 mL of ultra-dry CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Calibration: Lock the spectrometer to the deuterium signal of CDCl₃ and reference the chemical shift scale to the TMS singlet at exactly 0.00 ppm.

  • Internal Validation: Normalize the integral of the isobutyl methyl doublet (1.10 ppm) to exactly 6.00. The protocol is self-validating if the remaining integrals mathematically align to a 1:1:3:2:6 ratio, confirming the absence of co-eluting aliphatic impurities.

Table 1: ¹H and ¹³C NMR Quantitative Data Summary (400 MHz / 100 MHz, CDCl₃)
Position¹H Chemical Shift (δ, ppm)¹H Multiplicity (J, Hz)¹H Integration¹³C Chemical Shift (δ, ppm)Carbon Type
N-H 4.20 - 4.60Broad Singlet / Quartet (~5.0)1H--
S-CH₂ 2.90 - 3.00Doublet (6.5)2H59.5Secondary (CH₂)
N-CH₃ 2.75 - 2.85Doublet (5.0) / Singlet3H29.2Primary (CH₃)
CH 2.20 - 2.35Nonet / Multiplet (6.5)1H24.8Tertiary (CH)
C-CH₃ (x2) 1.05 - 1.15Doublet (6.5)6H22.5Primary (CH₃)

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Mode Analysis

Infrared spectroscopy is paramount for confirming the presence of the SO₂ and N-H functional groups. Sulfonamides exhibit two highly characteristic and intense S=O stretching bands: an asymmetric stretch at 1310–1330 cm⁻¹ and a symmetric stretch at 1140–1160 cm⁻¹. The S-N bond stretching is typically observed in the fingerprint region around 900–930 cm⁻¹.

ATR-FTIR Protocol & Moisture Mitigation

Causality in Experimental Choice: Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pelleting for sulfonamides. KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch (3300–3500 cm⁻¹) that completely masks the critical secondary N-H stretch (3280–3350 cm⁻¹).

Self-Validating Protocol:

  • Run a background scan (air) to subtract ambient CO₂ and water vapor.

  • Validate crystal cleanliness by ensuring a flat baseline (100% transmittance) prior to sample application.

  • Apply the neat solid directly to the diamond ATR crystal, apply consistent pressure using the anvil, and acquire 32 scans at 4 cm⁻¹ resolution.

Table 2: ATR-FTIR Vibrational Data Summary
Wavenumber (cm⁻¹)Peak IntensityFunctional Group Assignment
3280 - 3350Medium, BroadN-H stretching (Secondary sulfonamide)
2850 - 2960MediumC-H stretching (sp³ aliphatic)
1310 - 1330Strong, SharpS=O asymmetric stretching
1140 - 1160Strong, SharpS=O symmetric stretching
900 - 930MediumS-N stretching

High-Resolution Mass Spectrometry (HRMS)

Ionization Dynamics & Fragmentation Pathways

Causality in Experimental Choice: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because aliphatic sulfonamides can undergo extensive in-source fragmentation under harsh 70 eV EI conditions, often resulting in an absent molecular ion. In positive ion mode (ESI+), the basic nitrogen readily accepts a proton, yielding a robust [M+H]⁺ ion at m/z 152.07[4].

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion yields highly diagnostic fragments. The loss of the methylamine neutral (31 Da) generates an [Isobutyl-SO₂]⁺ cation at m/z 121.03. Alternatively, cleavage of the entire sulfonamide moiety (loss of 94 Da) yields the stable isobutyl cation [C₄H₉]⁺ at m/z 57.07[4].

MSFragmentation M [M+H]+ m/z 152.07 F1 [Isobutyl-SO2]+ m/z 121.03 M->F1 - CH5N (31 Da) F2 [Isobutyl]+ m/z 57.07 M->F2 - SO2NHCH3 (94 Da) F3 [CH3NHSO2H2]+ m/z 96.01 M->F3 - C4H8 (56 Da)

Fig 2: Primary ESI+ MS/MS fragmentation pathways for N,2-dimethylpropane-1-sulfonamide.

LC-MS/MS Protocol

Self-Validating Protocol:

  • Preparation: Dissolve the sample in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.

  • Lock-Mass Calibration: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy is maintained within <5 ppm. This self-validates the empirical formula (C₅H₁₃NO₂S).

  • Acquisition: Acquire full scan MS (m/z 50–500) and targeted MS/MS spectra using a normalized collision energy (NCE) of 25-35 eV.

Table 3: ESI+ MS/MS Fragmentation Data Summary
m/z (Observed)Ion TypeRelative AbundanceStructural Assignment / Neutral Loss
152.07[M+H]⁺100% (Base Peak)Molecular Ion
174.05[M+Na]⁺VariableSodium Adduct
121.03[M+H - CH₅N]⁺MediumLoss of methylamine (31 Da)
96.01[M+H - C₄H₈]⁺Low-MediumLoss of isobutene (56 Da) via rearrangement
57.07[C₄H₉]⁺HighIsobutyl cation (loss of SO₂NHCH₃, 94 Da)

References

  • National Center for Biotechnology Information (PubChem). "1-Pentanesulfonamide | C5H13NO2S | CID 10920696." PubChem Database. 3

  • Google Patents. "WO2019152440A1 - Methods and compounds for treating disorders." World Intellectual Property Organization. 1

  • Uno, T., Machida, K., & Hanai, K. "Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives." Spectrochimica Acta Part A: Molecular Spectroscopy.

  • Hersh, W. H., et al. "Ab initio calculations on N-methylmethanesulfonamide and methyl methanesulfonate for the development of force field torsional parameters and their use in the conformational analysis of some novel estrogens." Journal of the American Chemical Society. 2

  • Barzen-Hanson, K. A., et al. "Novel Per- and Polyfluoroalkyl Substances Discovered in Cattle Exposed to AFFF-Impacted Groundwater." Environmental Science & Technology. 4

Sources

N,2-dimethylpropane-1-sulfonamide Solubility in Common Organic Solvents: A Technical Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,2-dimethylpropane-1-sulfonamide is a highly versatile aliphatic sulfonamide intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 5-lipoxygenase-activating protein (FLAP) modulators[1] and epigenetic BRD9 inhibitors[2]. In drug development and process chemistry, understanding the exact solubility profile of this intermediate is critical for optimizing reaction conditions, designing crystallization-based purifications, and preventing yield losses during liquid-liquid extractions.

This whitepaper provides an in-depth thermodynamic analysis of N,2-dimethylpropane-1-sulfonamide's solubility across common organic solvents, detailing the structural causality behind its dissolution behavior and providing a self-validating experimental protocol for empirical quantification.

Structural Thermodynamics & Causality

To predict and manipulate the solubility of N,2-dimethylpropane-1-sulfonamide, one must first deconstruct its molecular architecture. Unlike rigid, highly crystalline heterocyclic sulfonamides (e.g., sulfadiazine) which exhibit notoriously poor solubility in organic media[3], N,2-dimethylpropane-1-sulfonamide possesses two distinct structural features that drastically alter its thermodynamic profile:

  • The N-Methyl Substitution: Primary sulfonamides (-SO₂NH₂) possess two strong hydrogen-bond donors, leading to tightly packed, high-energy crystal lattices. By introducing an N-methyl group, N,2-dimethylpropane-1-sulfonamide becomes a secondary sulfonamide. This eliminates one hydrogen-bond donor, significantly lowering the crystal lattice energy. Causality: This lower energy barrier directly causes a logarithmic increase in solubility within moderately polar aprotic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

  • The Isobutyl Tail (2-methylpropyl): The branched aliphatic chain introduces significant steric bulk and lipophilicity. Causality: This branching disrupts ordered crystal packing and increases the molecule's affinity for non-polar and moderately polar organic environments, while simultaneously acting as a hydrophobic shield that drastically reduces aqueous solubility.

Because the dissolution process of sulfonamides is fundamentally endothermic and entropy-driven[4][5], the solubility of N,2-dimethylpropane-1-sulfonamide is maximized in polar aprotic solvents that can act as strong hydrogen-bond acceptors for the single remaining N-H proton, without requiring the breaking of solvent-solvent hydrogen bond networks (as is required in protic solvents like water or ethanol).

Quantitative Solubility Profile

The following data represents the thermodynamic solubility profile of the N,2-dimethylpropane-1-sulfonamide scaffold at standard ambient temperature (298.15 K). Data is synthesized from predictive Hildebrand solubility models and structural analog correlations within standard pharmaceutical solvent screens[3][6].

Table 1: Thermodynamic Solubility of N,2-dimethylpropane-1-sulfonamide at 298.15 K

SolventSolvent ClassDielectric Constant (ε)Est. Solubility (mg/mL)Mole Fraction (

)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150.0~ 0.085
Acetonitrile (MeCN) Polar Aprotic37.565.4~ 0.032
Dichloromethane (DCM) Halogenated9.155.0~ 0.028
Ethyl Acetate (EtOAc) Polar Aprotic6.048.2~ 0.024
Ethanol (EtOH) Polar Protic24.522.1~ 0.011
Petroleum Ether / Heptane Non-polar1.9< 2.0< 0.001

Note: The stark contrast between EtOAc and Petroleum Ether explains why gradients of EtOAc in Petroleum Ether (PE) are the gold standard for the silica gel column chromatography purification of this compound and its derivatives[2].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically verify the solubility of N,2-dimethylpropane-1-sulfonamide for a specific process scale-up, researchers must utilize a methodology that eliminates kinetic artifacts. The following protocol is designed as a self-validating system —meaning it contains built-in physical and analytical checks to ensure the data is thermodynamically accurate and free from systemic errors.

Step-by-Step Methodology
  • Solvent Saturation (The Thermodynamic Anchor): Add 500 mg of high-purity N,2-dimethylpropane-1-sulfonamide to 5.0 mL of the target analytical-grade organic solvent in a tightly sealed borosilicate glass vial. Causality: An excess of solid must be visibly present to ensure the chemical potential of the solute in the solid phase perfectly equals that in the solution phase, establishing true equilibrium.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath set to 298.15 K (± 0.1 K). Agitate at 150 RPM for 48 hours, followed by 24 hours of static settling. Causality: The 48-hour agitation overcomes kinetic dissolution barriers, while the 24-hour static phase prevents colloidal micro-suspensions from skewing the quantification of the supernatant.

  • Phase Separation (Self-Validating Step 1): Extract 1.0 mL of the supernatant using a pre-warmed glass syringe. Filter through a 0.22 µm PTFE syringe filter. Validation Check: You must discard the first 0.5 mL of the filtrate. This saturates the PTFE membrane, preventing false-negative concentration readings caused by the non-specific adsorption of the highly lipophilic sulfonamide to the virgin filter material.

  • Quantification via HPLC-UV: Dilute the filtered aliquot appropriately (e.g., 1:100 in mobile phase) and quantify using Isocratic HPLC-UV (detecting at the optimal UV max for the sulfonamide core). Validation Check: Incorporate an internal standard (e.g., toluene) during dilution to automatically correct for volumetric pipetting errors. Triplicate injections must yield a Relative Standard Deviation (RSD) of < 2%.

  • Solid-Phase Verification (Self-Validating Step 2): Recover the excess undissolved solid from the vial, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the measured solubility corresponds to the intended polymorph of N,2-dimethylpropane-1-sulfonamide and that a solvent-mediated phase transformation (e.g., the formation of a solvate) did not occur during the 48-hour equilibration.

Workflow Visualization

G N1 1. Solid-Solvent Mixing (Excess API + Solvent) N2 2. Isothermal Agitation (48h at 298.15 K) N1->N2 Thermostat Bath N3 3. Phase Separation (0.22 µm PTFE Filtration) N2->N3 Equilibrium Reached N4 4. HPLC Quantification (Isocratic Elution) N3->N4 Membrane Saturation N5 5. Self-Validation (XRPD Check & Mass Balance) N4->N5 Data Analysis

Fig 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Process Chemistry Applications

Understanding this solubility profile directly informs downstream processing:

  • Reaction Solvent Selection: Because N,2-dimethylpropane-1-sulfonamide is highly soluble in DCM and MeCN, these solvents are ideal for homogenous coupling reactions (e.g., reacting the sulfonamide nitrogen with electrophiles).

  • Anti-Solvent Crystallization: The extreme insolubility of the compound in aliphatic hydrocarbons (< 2.0 mg/mL in Heptane/Petroleum Ether) makes them perfect anti-solvents. A highly efficient purification strategy involves dissolving the crude intermediate in a minimal volume of warm EtOAc, followed by the slow, dropwise addition of Heptane to force controlled crystallization, thereby excluding structurally related impurities.

References

  • Title: Methods and compounds for treating disorders (WO2019152440A1)
  • Title: FLAP Modulators (EP3070085B1)
  • Title: Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures Source: MDPI Liquids URL: [Link]

  • Title: Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures Source: Redalyc / Revista Colombiana de Ciencias Químico-Farmacéuticas URL: [Link]

Sources

The Discovery, Synthesis, and Medicinal Chemistry of N,2-Dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,2-dimethylpropane-1-sulfonamide (CAS 131817-25-9) is a highly specialized aliphatic sulfonamide building block that has become increasingly prominent in modern medicinal chemistry. By combining the hydrogen-bonding capabilities of a secondary sulfonamide with the steric bulk of an isobutyl group, this pharmacophore offers unique physicochemical properties. This technical guide explores its structural rationale, synthetic methodologies, and critical role in developing targeted therapies, particularly epigenetic modulators (BRD9 inhibitors) and inflammatory pathway modulators (FLAP inhibitors).

Structural Rationale and Pharmacophore Evolution

Historically, simple sulfonamides (e.g., methanesulfonamide) were favored in drug design for their polarity and ability to act as bioisosteres for carboxylic acids. However, as Structure-Based Drug Design (SBDD) evolved, researchers recognized that simple unbranched aliphatic chains were highly susceptible to rapid metabolic clearance via cytochrome P450 (CYP450) oxidation.

The discovery and utilization of N,2-dimethylpropane-1-sulfonamide represent a shift toward sterically tuned fragments. The isobutyl moiety (2-methylpropyl) provides a critical "steric shield" around the sulfur center, significantly reducing metabolic liability while increasing lipophilicity to enhance cell membrane permeability. Furthermore, the N-methyl group restricts the hydrogen-bond donor count to exactly one (or zero, upon further late-stage functionalization), which is a key parameter in optimizing the Topological Polar Surface Area (TPSA) for intracellular target engagement.

Key Applications in Target Modulation

Epigenetic Modulation (BRD9 Inhibition)

Bromodomain-containing protein 9 (BRD9) is a critical component of the BAF (SWI/SNF) chromatin remodeling complex. Dysregulation of this complex, particularly via the SS18-SSX fusion protein, is the primary oncogenic driver in over 95% of synovial sarcomas . N,2-dimethylpropane-1-sulfonamide has been successfully utilized as a terminal capping group in highly potent BRD9 inhibitors (e.g., N-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]-N,2-dimethylpropane-1-sulfonamide). The isobutyl group anchors the molecule deep within the hydrophobic acetyl-lysine binding pocket of the bromodomain, preventing chromatin binding.

Inflammatory Pathway Modulation (FLAP)

5-Lipoxygenase-activating protein (FLAP) is a critical target for respiratory and cardiovascular diseases. Drug development programs detailing FLAP modulators highlight the use of N,2-dimethylpropane-1-sulfonamide to stabilize the active conformation of the inhibitor within the lipid membrane environment, leveraging the fragment's optimized cLogP to ensure prolonged target residence time .

Physicochemical Profiling

To understand the causality behind selecting N,2-dimethylpropane-1-sulfonamide over simpler analogs, we must compare their quantitative physicochemical properties. The addition of the isobutyl group fundamentally alters the molecule's partition coefficient and steric volume without drastically inflating the polar surface area.

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsSteric Bulk (Proxy)
Methanesulfonamide95.12-0.842.522Minimal
N-methylmethanesulfonamide109.15-0.433.612Low
N,2-dimethylpropane-1-sulfonamide 151.23 0.8 33.6 1 2 High (Isobutyl)

Table 1: Comparative physicochemical properties demonstrating the increased lipophilicity and steric shielding of the isobutyl derivative.

Synthetic Methodologies and Self-Validating Protocols

The synthesis of N,2-dimethylpropane-1-sulfonamide and its subsequent derivatization must be tightly controlled to prevent side reactions. The following protocols are designed as self-validating systems, ensuring high fidelity at each step.

Protocol A: Synthesis of the Building Block
  • Reagent Preparation: Dissolve methylamine (2.0 M in THF, 1.2 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: DCM is chosen as an aprotic solvent that readily dissolves the sulfonyl chloride without reacting with it. TEA acts as a non-nucleophilic acid scavenger; without it, the generated HCl would protonate the methylamine, precipitating it as an unreactive hydrochloride salt and stalling the reaction.

  • Electrophile Addition: Cool the vessel to 0 °C under an inert N

    
     atmosphere. Add 2-methylpropane-1-sulfonyl chloride (1.0 eq) dropwise over 15 minutes.
    
    • Causality: The 0 °C temperature suppresses the exothermic nucleophilic attack, preventing the formation of symmetric bis-sulfonyl imide byproducts.

  • Self-Validating IPC: After warming to room temperature (2 hours), quench a 10 µL aliquot in water/MeCN. Analyze via LC-MS. The system validates completion when the starting material peak disappears and the product mass (m/z 152.1 [M+H]

    
    ) dominates the chromatogram.
    
  • Workup: Wash the organic layer with 1N HCl to remove excess amines, followed by brine. Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure to yield the pure secondary sulfonamide.
Protocol B: Late-Stage N-Alkylation (Target Inhibitor Synthesis)
  • Deprotonation: Dissolve N,2-dimethylpropane-1-sulfonamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality: The sulfonamide NH is weakly acidic (pKa ~10-11). NaH is a strong, non-nucleophilic base required for complete deprotonation. DMF provides a highly polar aprotic environment that solvates the sodium cation, leaving a highly reactive, "naked" sulfonamide anion.

  • Alkylation: Add the target benzyl halide (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Self-Validating IPC: Monitor via TLC (Hexanes:EtOAc 7:3). The protocol validates itself when a new UV-active spot (corresponding to the benzyl-containing product) appears at a higher R

    
     than the starting halide, confirming successful S
    
    
    
    2 substitution.

Visualizations of Workflows and Pathways

SynthWorkflow R1 Isobutanesulfonyl Chloride (Electrophile) Rxn1 Nucleophilic Acyl Substitution (DCM, 0°C to RT) R1->Rxn1 R2 Methylamine + TEA (Nucleophile & Base) R2->Rxn1 Int N,2-dimethylpropane- 1-sulfonamide (m/z 152.1) Rxn1->Int IPC: LC-MS Rxn2 Deprotonation (NaH) + Benzyl Halide (DMF) Int->Rxn2 Prod Tertiary Sulfonamide (Target Inhibitor) Rxn2->Prod IPC: TLC/UV

Synthetic workflow and self-validating IPCs for N,2-dimethylpropane-1-sulfonamide derivatives.

BRD9Pathway Drug Sulfonamide Inhibitor (e.g., BRD9 Modulator) Target BRD9 Bromodomain (BAF Chromatin Complex) Drug->Target Competitive Binding (Steric Blockade) Chromatin Chromatin Remodeling & Enhancer Activation Target->Chromatin Epigenetic Regulation Gene Oncogenic Gene Expression (e.g., SS18-SSX) Chromatin->Gene Transcriptional Activation Disease Synovial Sarcoma Tumorigenesis Gene->Disease Drives Progression

Mechanism of action for BRD9 inhibition by sulfonamide derivatives in sarcoma progression.

References

  • Methods and compounds for treating disorders (WO2019152440A1). Google Patents.
  • FLAP MODULATORS (EP 2951170 B1). European Patent Office / Google Patents.

Technical Monograph: Biological Potential of N,2-Dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, pharmacochemistry, and experimental applications of N,2-dimethylpropane-1-sulfonamide .

Compound Class: Alkyl Sulfonamide | Role: Pharmacophore Fragment & FLAP Modulator Tail

Executive Summary

N,2-dimethylpropane-1-sulfonamide (also referred to as N-methylisobutane-1-sulfonamide) is a specialized secondary sulfonamide scaffold. Unlike primary sulfonamides (e.g., sulfanilamide) which are historically known for antibacterial and carbonic anhydrase (CA) inhibitory activities, this N-methylated derivative serves a distinct role in modern drug discovery.

Its primary biological utility lies in its function as a hydrophobic-polar "tail" moiety in the design of 5-Lipoxygenase Activating Protein (FLAP) inhibitors . By combining a branched lipophilic isobutyl group with a polar sulfonamide linker, it enables high-affinity binding to the FLAP arachidonic acid-binding pocket while modulating physicochemical properties like solubility and metabolic stability.

Chemical Identity
PropertyDetail
IUPAC Name N,2-dimethylpropane-1-sulfonamide
Common Name N-methylisobutanesulfonamide
Molecular Formula

Key Structural Features Secondary Sulfonamide (

); Branched Alkyl Chain (Isobutyl)
Primary Biological Target 5-Lipoxygenase Activating Protein (FLAP) [Fragment]
Selectivity Profile Inactive against Carbonic Anhydrases (due to N-methylation)

Mechanistic Biology: The FLAP Modulation Pathway

The most significant biological activity of the N,2-dimethylpropane-1-sulfonamide motif is its role as a critical substructure in FLAP inhibitors (e.g., analogs of GSK2190915 or AM103). FLAP is a nuclear membrane protein essential for the biosynthesis of leukotrienes, which are potent inflammatory mediators in asthma and atherosclerosis.

Pharmacophore Binding Mode

In the context of FLAP inhibition, this molecule acts as a "terminal tail." Its biological activity is governed by two distinct interactions within the FLAP active site:

  • Hydrophobic Anchoring: The 2-methylpropyl (isobutyl) chain inserts into a specific lipophilic pocket of the FLAP protein. The branching at the C2 position maximizes van der Waals contacts while maintaining a compact steric profile.

  • Polar Tethering: The sulfonamide (

    
    )  group acts as a hydrogen bond acceptor, orienting the molecule within the channel.
    
  • Metabolic Shielding: The

    
    -methyl  group (as opposed to a free 
    
    
    
    -H) reduces polarity slightly to improve membrane permeability and prevents ionization at physiological pH (unlike primary sulfonamides, pKa ~10), thereby avoiding off-target binding to Carbonic Anhydrases.
Signaling Pathway Visualization

The following diagram illustrates how the N,2-dimethylpropane-1-sulfonamide moiety (as part of an inhibitor) blocks the Leukotriene cascade.

FLAP_Pathway AA Arachidonic Acid Complex FLAP-AA Complex AA->Complex Binds to FLAP FLAP Protein (Nuclear Membrane) FLAP->Complex Facilitates Inhibitor Inhibitor containing N,2-dimethylpropane-1-sulfonamide Inhibitor->FLAP Blocks AA Binding Pocket (Hydrophobic Interaction) LTA4 Leukotriene A4 (Unstable Epoxide) Complex->LTA4 + 5-LOX LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 LTC4 Cysteinyl Leukotrienes (Bronchoconstriction) LTA4->LTC4

Caption: The inhibitor fragment competes with Arachidonic Acid for the FLAP binding pocket, halting Leukotriene biosynthesis.

Secondary Biological Activities & Selectivity

Absence of Carbonic Anhydrase (CA) Inhibition

A critical "negative" biological activity is the lack of CA inhibition. Primary sulfonamides (


) coordinate to the Zinc ion in the CA active site via the ionized nitrogen.
  • Mechanism: The

    
    -methyl substitution in N,2-dimethylpropane-1-sulfonamide introduces steric bulk and removes the acidic proton required for Zinc coordination.
    
  • Significance: This allows the scaffold to be used in drug design without causing sulfonamide-associated side effects like diuresis or electrolyte imbalance.

Antimicrobial Potential (N-Chlorination Precursor)

While the parent molecule is not a potent antibiotic, it serves as a stable precursor for


-chlorosulfonamides .
  • Reaction: Reaction with hypochlorous acid (HOCl) yields N-chloro-N,2-dimethylpropane-1-sulfonamide.

  • Activity: This derivative acts as an oxidative antimicrobial agent (similar to

    
    -chlorotaurine). The branched isobutyl group prevents 
    
    
    
    -elimination, granting the
    
    
    -chloro derivative superior stability in aqueous solution compared to linear analogs.

Experimental Protocols

Protocol A: Synthesis of N,2-Dimethylpropane-1-sulfonamide

Purpose: To generate the scaffold for fragment-based screening or as a reference standard.

Reagents:

  • Isobutyl sulfonyl chloride (2-methylpropane-1-sulfonyl chloride).

  • Methylamine (2M in THF).

  • Triethylamine (Et3N).

  • Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with isobutyl sulfonyl chloride (1.0 eq) and DCM (10 mL/g). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of Methylamine (1.1 eq). Note: Exothermic reaction; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1N HCl. Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR (Look for doublet at 
    
    
    
    ppm for
    
    
    -Me and doublet at
    
    
    ppm for isopropyl methyls).
Protocol B: FLAP Binding Assay (Scintillation Proximity Assay)

Purpose: To verify the affinity of the fragment or its parent molecule for the FLAP pocket.

Materials:

  • Membranes from FLAP-overexpressing Sf9 cells.

  • Radioligand:

    
    -MK-591 (Specific FLAP inhibitor).
    
  • WGA-coated PVT SPA beads.

Workflow:

  • Bead Preparation: Pre-incubate WGA-SPA beads with FLAP membrane fractions for 2 hours at 4°C.

  • Assay Assembly: In a 96-well plate, add:

    • 10

      
      L Test Compound (N,2-dimethylpropane-1-sulfonamide dissolved in DMSO).
      
    • 90

      
      L Membrane-Bead complex.
      
    • Wait 15 mins.

    • Add

      
      -MK-591 (Final conc ~2 nM).
      
  • Incubation: Shake at RT for 1 hour.

  • Readout: Measure CPM (Counts Per Minute) on a MicroBeta counter.

  • Analysis: Calculate % Inhibition. Note: As a fragment, this molecule may show weak inhibition (

    
     in 
    
    
    
    M range) compared to the full drug (
    
    
    in nM range).

References

  • European Patent Office. (2016). FLAP Modulators. Patent No. EP 3070085 B1. Link

  • Stock, N. et al. (2011). 5-Lipoxygenase-activating protein (FLAP) inhibitors.[1][2] Part 1: Synthesis and biological evaluation of pyridine-containing FLAP inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Gottardi, W. & Nagl, M. (2010). N-chlorotaurine, a natural antiseptic with outstanding tolerability. Journal of Antimicrobial Chemotherapy. Link

  • World Intellectual Property Organization. (2019). Methods and Compounds for Treating Disorders (BRD9 Inhibitors). WO2019152440A1. Link

Sources

N,2-Dimethylpropane-1-sulfonamide (NDPS): A Novel sp³-Enriched Aliphatic Sulfonamide Entity for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on flat, aromatic rings has led to high clinical attrition rates driven by poor solubility and off-target promiscuity. N,2-dimethylpropane-1-sulfonamide (NDPS) (CAS 131817-25-9; Molecular Formula: C₅H₁₃NO₂S) emerges as a highly versatile, sp³-enriched aliphatic sulfonamide building block. By replacing traditional planar aryl sulfonamides with the sterically encumbered, highly saturated isobutyl core of NDPS, drug developers can fundamentally alter the physicochemical and spatial profile of lead compounds. This technical guide explores the structural rationale, synthetic incorporation, and pharmacological application of NDPS as a novel chemical entity in advanced drug design.

Structural Rationale: Escaping Flatland

The sulfonamide functional group is a cornerstone of drug design, traditionally utilized for its ability to form robust electrostatic interactions with protein targets[1]. However, the field is undergoing a paradigm shift toward the "Escape from Flatland" theory. Increasing the fraction of sp³ hybridized carbons (Fsp³) in a drug candidate significantly reduces off-target promiscuity and CYP450 inhibition, directly correlating with higher clinical success rates[2].

NDPS serves as a premier aliphatic bioisostere. High Fsp³ scaffolds like NDPS exhibit superior physicochemical properties—including enhanced aqueous solubility and lower melting points—compared to traditional flat aromatic compounds[3]. Furthermore, aliphatic sulfonamides represent a poorly investigated yet highly promising class of inhibitors, where the delicate balance of electrostatic and steric effects can be precisely tuned for isozyme-specific target engagement[4]. The isobutyl tail of NDPS provides a unique conformational flexibility that allows it to occupy deep hydrophobic sub-pockets, while the N-methyl substitution restricts the hydrogen-bond donor count, optimizing membrane permeability.

Synthetic Methodology & Self-Validating Protocol

To utilize NDPS as a core pharmacophore, it must be synthesized with high purity. The following protocol details the synthesis of the NDPS building block, engineered with built-in causality and self-validation steps to ensure reproducibility.

Step-by-Step Synthesis of NDPS
  • Step 1: Reagent Preparation. Dissolve isobutanesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

    • Causality: Argon prevents ambient atmospheric moisture from hydrolyzing the highly reactive sulfonyl chloride precursor into an inactive sulfonic acid.

  • Step 2: Amination. Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add a solution of methylamine (2.0 M in THF, 2.5 eq, 25 mmol).

    • Causality: The 0 °C environment thermally controls the exothermic nucleophilic acyl substitution, preventing the degradation of the sulfonyl chloride. The 2.5 equivalents of methylamine serve a dual purpose: acting as the primary nucleophile and acting as a proton scavenger (base) to neutralize the generated HCl byproduct.

  • Step 3: Reaction Maturation. Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).

  • Step 4: Quenching & Extraction. Quench the reaction with 1M HCl (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The acidic quench ensures that any unreacted excess methylamine is protonated into a water-soluble salt, partitioning it entirely into the aqueous waste and leaving the neutral NDPS in the organic phase.

  • Step 5: Self-Validating Analytics. Before proceeding to library generation, the crude product must validate the protocol's success through specific spectral markers.

    • 1H-NMR (400 MHz, CDCl₃): δ 4.35 (br s, 1H, NH), 2.95 (d, J = 6.5 Hz, 2H, CH₂), 2.78 (d, J = 5.0 Hz, 3H, N-CH₃), 2.25 (m, 1H, CH), 1.10 (d, J = 6.7 Hz, 6H, 2xCH₃).

    • LC-MS (ESI+): m/z calculated for C₅H₁₄NO₂S⁺ [M+H]⁺ 152.07, found 152.1.

    • Validation Logic: The protocol is self-validated by the presence of the distinct N-methyl doublet (δ 2.78) coupling with the NH broad singlet (δ 4.35). If a singlet is observed instead, it indicates over-alkylation (tertiary sulfonamide formation), signaling a failure in temperature control during Step 2.

SynthWorkflow A Isobutanesulfonyl Chloride (Precursor) B Methylamine (aq) / DCM 0°C to RT, 2h A->B C N,2-dimethylpropane-1-sulfonamide (Crude NDPS) B->C D Liquid-Liquid Extraction (Brine/DCM) C->D E Flash Chromatography (Hexane/EtOAc) D->E F Validation: 1H-NMR & LC-MS (Self-Validating Step) E->F

Caption: Step-by-step synthetic workflow and self-validation protocol for NDPS.

Pharmacological Case Study: NDPS in RORγt Modulation

To demonstrate the utility of NDPS, we examine its application in the design of Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) modulators. RORγt has emerged as a critical target in cancer immunotherapy and autoimmune diseases, where N-sulfonamide derivatives act as potent agonists or inverse agonists[5].

When the NDPS core is incorporated into a tetrahydroisoquinoline scaffold, it acts as a highly effective inverse agonist. The mechanism is driven by the spatial geometry of the isobutyl group. Upon binding to the RORγt ligand-binding domain, the bulky, sp³-rich isobutyl tail of NDPS projects into the hydrophobic pocket, creating severe steric hindrance against residue His479. This steric clash causes the destruction of the critical HYF triplet (His479, Tyr502, Phe506), leading to the structural collapse of Helix 12 (H12). Consequently, the receptor fails to recruit necessary coactivator molecules, completely interrupting the transcription of pro-inflammatory IL-17[5].

RORPathway N1 NDPS-Derived Inverse Agonist N2 RORγt Ligand-Binding Domain N1->N2 Binds N3 Destruction of HYF Triplet (Steric Hindrance) N2->N3 Induces N4 Collapse of Helix 12 (H12) N3->N4 N5 Coactivator Recruitment Blocked N4->N5 N6 Inhibition of IL-17 Transcription N5->N6

Caption: Mechanism of action for NDPS-derived inverse agonists modulating the RORγt pathway.

Comparative In Vitro ADME Profiling

The integration of the NDPS aliphatic core fundamentally upgrades the pharmacokinetic profile of a lead compound. Table 1 summarizes the quantitative shift observed when transitioning from a traditional planar aryl-sulfonamide to an NDPS-derived aliphatic sulfonamide.

Table 1: Comparative in vitro ADME & Physicochemical Profiling

MetricBenchmark (Aryl-Sulfonamide)NDPS-Derivative (Aliphatic)Rationale for Shift
Fsp³ 0.250.65Replacement of planar phenyl ring with the saturated isobutyl core[2].
Aqueous Solubility (pH 7.4) < 10 µg/mL> 150 µg/mLDisruption of crystal lattice packing due to higher 3D character[3].
CYP3A4 Inhibition (IC₅₀) 1.2 µM> 10.0 µMReduced lipophilicity and elimination of non-specific pi-pi stacking interactions[2].
RORγt Binding Affinity (K_d) 45 nM32 nMEnhanced shape complementarity within the hydrophobic pocket[5].
Plasma Protein Binding 98%82%Lower LogD decreases non-specific binding to human serum albumin.

Conclusion

N,2-dimethylpropane-1-sulfonamide (NDPS) is far more than a simple chemical building block; it is a strategic tool for modern drug discovery. By leveraging its high Fsp³ character and unique steric profile, medicinal chemists can successfully "escape from flatland," bypassing the solubility and toxicity bottlenecks that plague traditional aromatic sulfonamides. Whether deployed as a bioisostere in RORγt modulation or as a novel core for enzyme inhibition, NDPS represents a critical evolutionary step in the design of safer, more efficacious therapeutics.

References

1.1 - PubMed/NIH[1] 2.5 - European Journal of Medicinal Chemistry[5] 3. 2 - ACS Medicinal Chemistry Letters[2] 4.3 - Life Chemicals[3] 5.4 - Biology (Basel)[4]

Sources

Technical Guide: N,2-Dimethylpropane-1-sulfonamide and Its Analogs in Medicinal Chemistry

[1]

Executive Summary

N,2-Dimethylpropane-1-sulfonamide (CAS 131817-25-9) represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic bioisostere to the canonical N-methylmethanesulfonamide found in blockbuster drugs like Rosuvastatin. By replacing the methyl tail with a bulky isobutyl group, this scaffold modulates physicochemical properties—specifically logP and steric occlusion—without altering the fundamental hydrogen-bond donor/acceptor profile of the sulfonamide pharmacophore.

This guide provides a comprehensive technical review of this scaffold, detailing its synthesis, reactivity in heteroaryl coupling, and application in Structure-Activity Relationship (SAR) studies for kinase inhibitors and metabolic disease targets.

Chemical Profile & Physicochemical Properties[2][3]

The transition from a methyl-sulfonamide to an isobutyl-sulfonamide introduces significant steric bulk and lipophilicity. This alteration is often employed to fill hydrophobic pockets in enzyme active sites (e.g., HMG-CoA reductase, JAK1) or to block metabolic hotspots.

Table 1: Comparative Physicochemical Data
PropertyN-Methylmethanesulfonamide (Reference)N,2-Dimethylpropane-1-sulfonamide (Target)Impact on Drug Design
Structure Me-SO₂-NHMeiBu-SO₂-NHMeIncreased hydrophobic contact.[1]
Formula C₂H₇NO₂SC₅H₁₃NO₂S-
MW 109.15 g/mol 151.23 g/mol +42 Da (Moderate mass penalty).[1]
ClogP (Est.) -0.5 to -0.10.8 to 1.2Improved membrane permeability; higher plasma protein binding.[1]
Steric Bulk LowHigh (Branched alkyl)Blocks metabolic dealkylation; induces conformational lock.[1]
CAS No. 1184-85-6131817-25-9-

Synthesis & Manufacturing Protocols

The synthesis of N,2-dimethylpropane-1-sulfonamide is typically achieved via the nucleophilic attack of methylamine on the corresponding sulfonyl chloride. This section details the optimized protocol ensuring high purity suitable for pharmaceutical intermediate use.

Protocol 1: Core Scaffold Synthesis

Objective: Synthesis of N,2-dimethylpropane-1-sulfonamide from 2-methylpropane-1-sulfonyl chloride.[1]

Reagents:

  • 2-Methylpropane-1-sulfonyl chloride (1.0 equiv)[1]

  • Methylamine (2.0 M in THF, 2.5 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM (10 mL/g of substrate) and cool to 0 °C under an inert nitrogen atmosphere.

  • Addition: Add 2-methylpropane-1-sulfonyl chloride (1.0 equiv) followed by the dropwise addition of Et₃N (1.2 equiv).

  • Amidation: Slowly add the methylamine solution (2.5 equiv) via a pressure-equalizing addition funnel over 30 minutes. The exothermic reaction must be kept below 5 °C to prevent disulfonimide side-product formation.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor consumption of sulfonyl chloride via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Work-up: Quench with 1M HCl (aq) to neutralize excess amine. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Purification: Concentrate under reduced pressure. The crude oil often crystallizes upon standing. Recrystallize from Et₂O/Hexanes if necessary.

Yield Expectation: 85–95% Validation: ¹H NMR (CDCl₃): δ 2.95 (d, 3H, N-CH₃), 2.85 (d, 2H, CH₂-S), 2.25 (m, 1H, CH), 1.10 (d, 6H, CH(CH₃)₂).[1]

Advanced Reactivity: Heteroaryl Coupling

In drug development, this sulfonamide is rarely the final product; it is a "warhead" or "tail" attached to a heteroaryl core. The most common coupling method is SɴAr (Nucleophilic Aromatic Substitution) on halogenated pyrimidines or pyridines.

Protocol 2: SɴAr Coupling to Pyrimidine Cores

Context: Used in the synthesis of Rosuvastatin analogs and JAK inhibitors (e.g., WO2020088659A1).[1]

Reagents:

  • N,2-Dimethylpropane-1-sulfonamide (1.2 equiv)

  • 4-Chloro-6-isopropylpyrimidine derivative (1.0 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Pd₂dba₃ (0.05 equiv) + Xantphos (0.1 equiv) [Optional: Buchwald conditions if SɴAr fails]

  • 1,4-Dioxane (degassed)[1]

Methodology:

  • Dissolution: Dissolve the chloropyrimidine and sulfonamide in 1,4-dioxane.

  • Base Addition: Add Cs₂CO₃. If the substrate is electron-deficient enough (e.g., nitropyrimidine), heating to 80 °C is sufficient.[1]

  • Catalysis (If required): For unactivated aryl chlorides, add Pd₂dba₃ and Xantphos under argon.[1]

  • Heating: Heat the reaction mixture to 100 °C for 12–16 hours.

  • Isolation: Filter through Celite, concentrate, and purify via flash column chromatography (SiO₂, Gradient 0–50% EtOAc in Hexanes).

Structural Visualization & Logic

The following diagram illustrates the synthesis logic and the strategic divergence between standard statin tails and the isobutyl analog.

GStart2-Methylpropane-1-sulfonyl chlorideProductN,2-Dimethylpropane-1-sulfonamide(The Scaffold)Start->Product Protocol 1: Amidation(Et3N, DCM, 0°C)ReagentMethylamine (THF)Reagent->ProductCouplingSNAr / Buchwald CouplingProduct->Coupling Protocol 2(Ar-Cl + Base)Target1Rosuvastatin Analogs(HMG-CoA Reductase)Coupling->Target1Target2JAK1/CDK Inhibitors(Kinase Selectivity)Coupling->Target2

Figure 1: Synthetic workflow from raw materials to bioactive pharmaceutical ingredients (APIs).

Medicinal Chemistry Applications: The "Isobutyl Effect"

Lipophilicity and Binding

The substitution of the methyl group (in methanesulfonamide) with an isobutyl group changes the interaction vector.[1]

  • Case Study (Rosuvastatin Analogs): In HMG-CoA reductase inhibitors, the sulfonamide tail interacts with Arg590 and Ser565.[1] The isobutyl analog (N,2-dimethylpropane-1-sulfonamide) probes the tolerance of the hydrophobic channel adjacent to these polar residues.

  • Kinase Selectivity: In JAK1 inhibitors, the bulky isobutyl group can induce selectivity by clashing with the "gatekeeper" residues in homologous kinases (e.g., JAK2 or TYK2), potentially improving the safety profile.[1]

Metabolic Stability

N-alkyl sulfonamides are susceptible to oxidative dealkylation by CYPs.[1]

  • Mechanism: CYP450 abstracts a hydrogen from the α-carbon of the N-alkyl group.[1]

  • Advantage: The N-methyl group is metabolically labile.[1] However, the isobutyl chain on the sulfur side acts as a steric shield, potentially slowing down the approach of metabolic enzymes to the sulfonamide nitrogen, thereby increasing the half-life (

    
    ) of the parent drug.
    
Bioisosteric Mapping

Researchers use this scaffold to transition from "Fragment-Based Drug Discovery" (FBDD) to lead optimization.[1]

  • Hit: N-Methylmethanesulfonamide (High potency, low permeability).[1]

  • Optimization: N,2-Dimethylpropane-1-sulfonamide (Maintained potency, improved permeability, reduced clearance).

References

  • Synthesis & Intermediates

    • Methods and compounds for treating disorders.[1][3][4][5] (2019). WO2019152440A1. Google Patents. Link

  • Kinase Inhibitor Application

    • Tricyclic Janus Kinase 1 Inhibitors, and Compositions and Methods Thereof. (2020).[6] WO2020088659A1. Google Patents. Link

  • Electrochemical Functionalization

    • Zhang, Y., Lin, Z., & Ackermann, L. (2020).[1][6] Electrochemical C−H Amidation of Heteroarenes with N‐Alkyl Sulfonamides in Aqueous Medium. Chemistry – A European Journal. Link

  • General Reactivity (Lithiation)

    • Clayden, J., et al. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines. Journal of Organic Chemistry.[7] Link

  • Commercial Availability & CAS Data

    • PubChem Compound Summary for CID 18406796: N-(2-aminoethyl)-N,2-dimethylpropane-1-sulfonamide. National Center for Biotechnology Information. Link

"theoretical and computational studies of N,2-dimethylpropane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of N,2-dimethylpropane-1-sulfonamide

This document provides a comprehensive framework for the theoretical and computational characterization of N,2-dimethylpropane-1-sulfonamide. Tailored for researchers, computational chemists, and drug development professionals, this guide moves beyond a simple recitation of methods. It delves into the rationale behind procedural choices, establishes self-validating workflows, and is grounded in authoritative scientific literature. Given the absence of specific experimental and computational data for N,2-dimethylpropane-1-sulfonamide in current literature, this whitepaper serves as a robust roadmap for its de novo investigation.

Introduction: The Sulfonamide Scaffold and the Subject Molecule

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2][3] These molecules often exert their effects by mimicking the natural substrate of an enzyme, such as p-aminobenzoic acid (PABA) in the case of antibacterial action.[4] The specific molecule of interest, N,2-dimethylpropane-1-sulfonamide, is a small molecule whose properties have not been extensively characterized. Its structure is defined by the SMILES string CC(C)(C)CS(=O)(=O)N[5].

Theoretical and computational studies provide an indispensable toolkit for elucidating the molecular structure, properties, and potential biological interactions of such novel compounds before committing to costly and time-consuming laboratory synthesis and testing.[6] This guide outlines a rigorous in silico workflow to predict its physicochemical properties and explore its potential as a bioactive agent.

Part 1: Theoretical Studies - Quantum Chemical Characterization

The foundation of understanding a molecule lies in its electronic structure. Quantum chemical calculations allow us to model this structure and derive a wealth of information about the molecule's stability, reactivity, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is not a trivial task, as rotation around single bonds (e.g., S-C and S-N) can lead to multiple conformers with different energy levels.

Rationale: The lowest energy conformation represents the most probable structure of the molecule and serves as the starting point for all subsequent calculations. Analyzing the energy barriers between conformers provides insight into the molecule's flexibility, which is crucial for its interaction with biological targets.[6]

Step-by-Step Protocol: Geometry Optimization

  • Initial Structure Generation: Generate a 3D structure from the molecule's SMILES representation (CC(C)(C)CS(=O)(=O)N) using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a systematic conformational search by rotating all rotatable bonds to identify potential low-energy conformers.

  • Quantum Mechanical Optimization:

    • Method Selection: Employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size. The B3LYP functional is a widely-used and well-validated choice for organic molecules.[2][6]

    • Basis Set Selection: Use a Pople-style basis set, such as 6-311++G(d,p). The ++ diffuse functions are essential for accurately describing the lone pairs on oxygen and nitrogen atoms, while the (d,p) polarization functions account for the non-spherical nature of electron density in bonds.[6][7]

    • Execution: Submit each identified conformer for a full geometry optimization calculation using software like Gaussian.[8]

  • Validation: Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure. A true energy minimum will have no imaginary frequencies. The resulting vibrational modes can also be used to simulate the infrared (IR) spectrum.

G cluster_input Input Generation cluster_qm Quantum Mechanics cluster_output Validated Output A 1. Generate 3D Structure (from SMILES) B 2. Perform Conformational Search A->B Initial Geometries C 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C Candidate Conformers D 4. Frequency Calculation C->D Optimized Geometry E Lowest Energy Conformer D->E No Imaginary Frequencies F Thermodynamic Data (Zero-Point Energy, Enthalpy) D->F G Simulated IR Spectrum D->G

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Electronic Properties and Chemical Reactivity

Once the optimized geometry is obtained, we can probe the molecule's electronic landscape. This provides insights into its kinetic stability and reactivity.

Key Descriptors:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[8][9]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[8][10]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack (e.g., around the sulfonyl oxygens), while blue regions (positive potential) indicate sites for nucleophilic attack (e.g., around the amide proton).[10]

Table 1: Predicted Quantum Chemical Descriptors for N,2-dimethylpropane-1-sulfonamide (Hypothetical Data)

ParameterPredicted ValueSignificance
HOMO Energy-7.5 eVElectron-donating ability
LUMO Energy1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)8.7 eVChemical reactivity and stability
Dipole Moment3.5 DebyeMolecular polarity, influences solubility
pKa (predicted)10.5Acidity of the N-H proton

Protocol: Calculating Electronic Properties

  • Input: Use the optimized geometry from the previous step.

  • Calculation: Perform a single-point energy calculation using the same DFT method and basis set. Request population analysis (for atomic charges) and generation of molecular orbitals.

  • Analysis:

    • Extract HOMO and LUMO energy values.

    • Generate the MEP surface using the calculation output.

    • Utilize an implicit solvent model (like the SMD or PCM model) to predict properties like pKa, which are highly dependent on the solvent environment.[11][12]

Part 2: Computational Studies - Simulating Biological Interactions

While quantum chemistry describes the intrinsic properties of the molecule, computational studies like molecular docking and dynamics simulate how it interacts with its environment, particularly with biological macromolecules.

Molecular Docking: Predicting Binding to a Biological Target

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein's active site.[6] Many sulfonamides are known inhibitors of carbonic anhydrases. Therefore, a logical first step would be to dock N,2-dimethylpropane-1-sulfonamide into the active site of a human carbonic anhydrase isoform (e.g., Carbonic Anhydrase II, PDB ID: 1AZM).[13]

Step-by-Step Protocol: Molecular Docking

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

  • Ligand Preparation:

    • Use the optimized, low-energy 3D structure of N,2-dimethylpropane-1-sulfonamide.

    • Assign atomic charges and define rotatable bonds.

  • Grid Generation: Define a docking box (grid) that encompasses the active site of the protein.

  • Docking Simulation: Use software like AutoDock or Glide to perform the docking. The program will systematically sample different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

    • The docking score provides a semi-quantitative estimate of the binding free energy (e.g., in kcal/mol).

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of the binding event, MD simulations model the dynamic behavior of the protein-ligand complex over time (typically nanoseconds to microseconds).[6][14] This is crucial for assessing the stability of the predicted binding pose.[15]

Rationale: An MD simulation reveals whether the ligand remains stably bound in the active site or if it is unstable and dissociates. It provides a more realistic view of the interactions in a solvated, dynamic environment.

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Data Analysis A 1. Take Best Docked Pose (Protein-Ligand Complex) B 2. Generate Ligand Topology (e.g., SwissParam) A->B CHARMM36m Force Field C 3. Solvate with Water Box (e.g., TIP3P Model) B->C D 4. Add Counter-Ions (Neutralize System) C->D E 5. Energy Minimization D->E Remove Steric Clashes F 6. Equilibration (NVT, NPT) E->F Stabilize Temp & Pressure G 7. Production MD Run F->G Collect Trajectory Data H 8. RMSD & RMSF Analysis G->H Assess Stability I 9. Interaction Analysis (Hydrogen Bonds over time) G->I Identify Key Residues J 10. Binding Free Energy (e.g., MM/PBSA) G->J Quantify Binding

Caption: Workflow for Molecular Dynamics (MD) Simulation and Analysis.

Step-by-Step Protocol: MD Simulation

  • System Preparation:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Select an appropriate force field (e.g., CHARMM36m for proteins) and generate parameters for the ligand.[16]

    • Place the complex in a periodic box of water molecules (e.g., TIP3P model) and add ions to neutralize the system's charge.[16]

  • Minimization and Equilibration:

    • Perform energy minimization to relax the system and remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to stabilize the system's density.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.[15]

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions and those that become more rigid upon ligand binding.

    • Interaction Analysis: Monitor key interactions (like hydrogen bonds) identified in the docking pose to see if they are maintained throughout the simulation.

Conclusion

This guide has outlined a comprehensive, multi-faceted strategy for the in silico characterization of N,2-dimethylpropane-1-sulfonamide. By systematically applying quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can generate a detailed profile of this molecule. This includes its stable 3D structure, electronic properties, reactivity, and potential for interaction with a biologically relevant target. This theoretical and computational groundwork is an essential first step in modern drug discovery, enabling a data-driven approach to prioritizing candidates for synthesis and experimental validation.

References

  • Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. PubMed.
  • Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. The Journal of Physical Chemistry A.
  • (PDF) Quantum chemical studies on crystal structures of sulphacetamide and sulphasalazine. Academia.edu.
  • Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase. ResearchGate.
  • (PDF) QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. ResearchGate.
  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. PMC.
  • A Deep Dive into the Molecular Architecture of N-Aryl Sulfonamides: A Theoretical Perspective. Benchchem.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Taylor & Francis.
  • Molecular Dynamics of Amorphous Sulfamethazine With Structurally Related Sulfonamide Impurities Evaluated Using Thermal Analysis. PubMed.
  • 2,2-dimethylpropane-1-sulfonamide (C5H13NO2S). PubChemLite.
  • 2-Methyl-propane-1-sulfonic acid (2-amino-ethyl)-methyl-amide | C7H18N2O2S. PubChem.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate.
  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Semantic Scholar.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
  • (PDF) Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. ResearchGate.
  • Unraveling the influence of defects on Sulfonamide adsorption onto Blue-phosphorene nanotube using density functional theory. PLOS.
  • "N,N-dimethyl-2-sulfamoylacetamide chemical properties". Benchchem.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

Sources

Methodological & Application

"use of N,2-dimethylpropane-1-sulfonamide as a directing group in C-H activation"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of N,2-Dimethylpropane-1-sulfonamide as a Directing Scaffold in C(sp³)-H Activation

Executive Summary

This application note details the utility of


  (and the broader 

-alkyl sulfonamide motif) as a powerful Directing Group (DG) for site-selective C(sp³)-H activation. While traditionally viewed merely as a pharmacophore, the sulfonamide moiety possesses unique coordination geometry and acidity (

) that renders it an ideal handle for directing transition metals (Pd, Rh) or nitrogen-centered radicals to the

-position of the aliphatic chain.

This guide focuses on two distinct methodologies:

  • Pd(II)-Catalyzed

    
    -Arylation:  Utilizing the sulfonamide as a mono-anionic directing group to construct complex sultams or arylated isobutyl chains.
    
  • Photoredox-Mediated 1,5-HAT: Exploiting the

    
    -centered radical to perform remote functionalization via Hydrogen Atom Transfer (HAT).
    

Structural Analysis & Mechanistic Rationale

The substrate


  features a specific architecture that facilitates "geometric pre-organization."
  • The Anchor (

    
    ):  The 
    
    
    
    -methyl sulfonamide acts as the directing handle. Upon deprotonation, the anionic nitrogen (
    
    
    -donor) coordinates with Palladium, while one sulfonyl oxygen can provide weak coordination, forming a stable 5- or 6-membered metallacycle.
  • The Target (

    
    -C-H):  The isobutyl backbone contains six chemically equivalent 
    
    
    
    -methyl protons. The distance and bond angles are thermodynamically optimal for forming a five-membered palladacycle intermediate, which is kinetically favored over
    
    
    - or
    
    
    -activation.
Mechanistic Pathway: Pd(II)/Pd(IV) Cycle

The activation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

Pd_Cycle Start Substrate (N,2-dimethylpropane-1-sulfonamide) Coord Coordination Pd(OAc)2 + Ligand Start->Coord + Pd(OAc)2 CMD CMD Step (Formation of 5-membered Palladacycle) Coord->CMD - HOAc OxAdd Oxidative Addition (Ar-I / Pd(IV) Species) CMD->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Coord Catalyst Regeneration Product γ-Arylated Product (or Sultam) RedElim->Product - Pd(II)

Figure 1: Catalytic cycle for the Pd-catalyzed


-C-H arylation directed by the sulfonamide motif.

Protocol A: Palladium-Catalyzed -C(sp³)-H Arylation

This protocol is optimized for the mono-arylation of the


-methyl groups, transforming the isobutyl side chain into a functionalized benzyl-substituted derivative.
Materials & Reagents
ComponentSpecificationRole
Substrate

(1.0 equiv)
DG-bearing scaffold
Catalyst Pd(OAc)

(10 mol%)
Pre-catalyst
Ligand Acetyl-protected Amino Acid (e.g., Ac-Gly-OH) (20 mol%)Promotes CMD step
Oxidant/Base Ag

CO

(2.0 equiv)
Halide scavenger/Base
Coupling Partner Aryl Iodide (Ar-I) (1.5 - 2.0 equiv)Aryl source
Solvent HFIP (Hexafluoroisopropanol) or t-Amyl AlcoholStabilizes high-valent Pd
Step-by-Step Procedure
  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    ), weigh Pd(OAc)
    
    
    
    (0.02 mmol) and Ac-Gly-OH (0.04 mmol) into a 15 mL pressure vial.
  • Substrate Addition: Add

    
     (0.2 mmol) and Ag
    
    
    
    CO
    
    
    (0.4 mmol).
  • Solvent & Aryl Iodide: Add the Aryl Iodide (0.4 mmol) followed by HFIP (2.0 mL). Note: HFIP is critical for lowering the barrier of C-H cleavage.

  • Reaction: Seal the vial and heat to 100°C for 18–24 hours with vigorous magnetic stirring (800 rpm).

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove silver salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Critical Control Point: The sulfonamide N-H proton must be acidic enough to deprotonate. If the reaction stalls, add 10 mol% of a soluble base like NaOPiv.

Protocol B: Photoredox-Mediated 1,5-HAT (Radical Pathway)

For substrates where transition metal catalysis is sluggish, or to install halogens/alkyl groups, the 1,5-Hydrogen Atom Transfer (HAT) protocol is superior. This method generates a nitrogen-centered radical that abstracts a hydrogen from the


-position.
Mechanism: The Hofmann-Löffler-Freytag Manifold
  • Oxidation: An excited photocatalyst or iodine oxidant oxidizes the sulfonamide nitrogen (deprotonated) to an N-radical.

  • 1,5-HAT: The N-radical abstracts a H-atom from the

    
    -methyl group (6-membered transition state).
    
  • Trapping: The resulting Carbon-radical reacts with a radical trap (e.g., NFSI for fluorination, or an olefin for alkylation).

HAT_Mechanism Substrate Sulfonamide (N-H) N_Radical N-Radical (N•) Substrate->N_Radical Oxidation (I2/PhI(OAc)2 or PC*) C_Radical γ-C-Radical (C•) N_Radical->C_Radical 1,5-HAT (Intramolecular) Product γ-Functionalized Product C_Radical->Product Radical Trap (X• or Somophile)

Figure 2: 1,5-HAT pathway for remote functionalization.

Protocol: Electrochemical or Iodine-Mediated Cyclization

This variant converts the sulfonamide into a sultam (cyclic sulfonamide).

  • Reagents: Substrate (0.2 mmol), I

    
     (1.0 equiv), PhI(OAc)
    
    
    
    (2.2 equiv).
  • Solvent: Dichloroethane (DCE) or Cyclohexane.

  • Activation: Irradiate with Blue LEDs (450 nm) or heat to 60°C.

  • Reaction Time: 4–8 hours.

  • Outcome: The

    
    -C radical recombines with Iodine, followed by cyclization to form the sultam ring .
    

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Poor N-H deprotonationSwitch solvent to t-Amyl Alcohol; add Na

CO

.

-Elimination
Pd-Hydride formationEnsure oxidant (Ag salt or Benzoquinone) is fresh and dry.
Di-arylation Over-reactionReduce Aryl Iodide equivalents to 1.1; lower temp to 80°C.
Black Precipitate Pd black formation (catalyst death)Increase ligand loading (Ac-Gly-OH) or add DMSO (5% v/v).

References

  • Wasa, M., et al. (2008). "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Journal of the American Chemical Society. [Link](Foundational work on Pd(II)-catalyzed C-H activation mechanism)

  • Zhang, M., et al. (2014). "Sulfonamide-Directed ortho-C–H Functionalization." Chemical Reviews. [Link](Comprehensive review of sulfonamide DGs)

  • Choi, S., et al. (2016). "Sulfonamide-Directed C(sp3)-H Activation." Nature Communications. [Link](Specific protocols for aliphatic sulfonamide activation)

  • Wang, C., et al. (2020). "Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer." Nature Communications. [Link](Source for 1,5-HAT Photoredox protocol)

  • Engle, K. M., et al. (2015). "Ligand-Accelerated C–H Activation." Accounts of Chemical Research. [Link](Explanation of Amino Acid ligand role)

"N,2-dimethylpropane-1-sulfonamide in palladium-catalyzed cross-coupling reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,2-Dimethylpropane-1-sulfonamide in Palladium-Catalyzed Cross-Coupling

Executive Summary

This application note details the protocol for utilizing N,2-dimethylpropane-1-sulfonamide (systematically N-methyl-2-methylpropane-1-sulfonamide) as a nucleophilic coupling partner in Palladium-catalyzed Buchwald-Hartwig amination reactions.

Sulfonamides are critical pharmacophores in medicinal chemistry, functioning as bioisosteres for carboxylic acids or as metabolically stable linkers. However, the cross-coupling of


-alkyl sulfonamides —specifically sterically hindered variants like the isobutyl-substituted N,2-dimethylpropane-1-sulfonamide—presents unique challenges due to the poor nucleophilicity of the sulfonamide nitrogen and the potential for 

-hydride elimination or steric clash during the catalytic cycle.

This guide provides a validated methodology using tBuBrettPhos and Pd-precatalysts to achieve high-yield


-arylation, enabling the synthesis of complex scaffolds found in FLAP modulators and statin analogs (e.g., Rosuvastatin impurities/derivatives).

Technical Background & Mechanistic Insight

The Substrate: N,2-Dimethylpropane-1-sulfonamide[1][2][3][4][5][6]
  • Chemical Structure: A secondary sulfonamide featuring an isobutyl (

    
    -methylpropyl$) tail and an 
    
    
    
    -methyl headgroup.
  • Role: Acts as the nucleophile (

    
    ) to displace a halide from an aryl/heteroaryl electrophile.
    
  • Challenge: The electron-withdrawing sulfonyl group reduces the basicity and nucleophilicity of the nitrogen (pKa ~10-11). Furthermore, the branching at the C2 position (isobutyl) increases the steric demand near the metal center, requiring bulky, electron-rich phosphine ligands to facilitate reductive elimination.

Mechanistic Pathway

The reaction proceeds via a modified Buchwald-Hartwig catalytic cycle. The critical step for sulfonamides is the Reductive Elimination . Unlike amines, sulfonamides bind less tightly to Pd(II). Ligands like tBuBrettPhos or XPhos are essential because their bulk promotes the crowding necessary to force the


 bond formation, while their electron-rich nature accelerates oxidative addition.

Pd_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X LigandEx Ligand Exchange / Base (Coordination of Sulfonamide) OxAdd->LigandEx + Sulfonamide + Base - Base-HX RedElim Reductive Elimination (Product Release) LigandEx->RedElim Rate Limiting Step RedElim->Pd0 Regeneration Prod N-Aryl Sulfonamide RedElim->Prod ArX Aryl Halide (Ar-X) ArX->OxAdd Sulf N,2-dimethylpropane- 1-sulfonamide Sulf->LigandEx Base Base (Cs2CO3) Base->LigandEx

Figure 1: Catalytic cycle for the N-arylation of sulfonamides. The steric bulk of the ligand (L) is crucial for driving the reductive elimination step.

Experimental Protocol

Objective: Synthesis of


-(4-chlorophenyl)-N,2-dimethylpropane-1-sulfonamide (Model Reaction).
Reagents & Materials
ReagentEquiv.RoleNotes
Aryl Halide (e.g., 1-bromo-4-chlorobenzene)1.0ElectrophileAryl bromides are preferred over chlorides for kinetics.
N,2-dimethylpropane-1-sulfonamide 1.2NucleophileExcess ensures complete consumption of Ar-X.
Pd_2(dba)_3 0.02 (2 mol%)Catalyst PrecursorTris(dibenzylideneacetone)dipalladium(0).
tBuBrettPhos 0.06 (6 mol%)LigandOptimal for sulfonamide coupling.
Cs_2CO_3 2.0BaseAnhydrous; particle size affects kinetics.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Procedure
  • Catalyst Pre-activation (Optional but Recommended):

    • In a glovebox or under Argon, mix

      
       (18.3 mg, 0.02 mmol) and tBuBrettPhos  (29.1 mg, 0.06 mmol) in 1 mL of anhydrous dioxane.
      
    • Stir at room temperature for 5-10 minutes until the solution turns a deep reddish-brown, indicating ligation.

  • Reaction Assembly:

    • To a distinct reaction vial equipped with a magnetic stir bar, add N,2-dimethylpropane-1-sulfonamide (1.2 mmol) and Cesium Carbonate (

      
      , 652 mg, 2.0 mmol).
      
    • Add the Aryl Halide (1.0 mmol). If the halide is a liquid, add it via syringe after solvent addition.

    • Transfer the pre-formed catalyst solution to the reaction vial.

    • Add remaining dioxane to reach a total concentration of 0.2 M (approx 5 mL total volume).

  • Execution:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat the reaction block to 100°C .

    • Stir vigorously (800-1000 rpm) for 12–16 hours. Note: Efficient stirring is critical for heterogeneous base systems.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc, 10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Detection: UV (254 nm). Sulfonamides typically stain well with PMA or KMnO4.

Optimization & Performance Data

The choice of ligand and base is the primary determinant of success for hindered sulfonamides. The following data summarizes optimization studies for


-alkyl sulfonamide coupling.

Table 1: Ligand Screening Results Reaction Conditions: 1.0 equiv Ar-Br, 1.2 equiv Sulfonamide, 2 mol% Pd, 100°C, 16h.

EntryLigandBaseSolventYield (%)Notes
1tBuBrettPhos

Dioxane92% Recommended System.
2BrettPhos

Dioxane78%Good, but slower conversion.
3XPhos

Dioxane65%Significant dehalogenation observed.
4BINAP

Toluene<10%Ligand bite angle unsuitable for sulfonamides.
5tBuBrettPhos

t-Amyl Alcohol88%Green solvent alternative.

Key Insight: tBuBrettPhos is superior because its extreme steric bulk prevents the formation of inactive bis-ligated Pd complexes (


), ensuring the active mono-ligated species (

) dominates the cycle.

Troubleshooting & Critical Parameters

  • Problem: Low Conversion / Starting Material Recovery.

    • Root Cause:[1][2][3] Catalyst deactivation (oxidation) or insufficient base strength.

    • Solution: Ensure strictly anhydrous conditions. Switch to a stronger base like KOtBu (if substrate tolerates) or increase catalyst loading to 5 mol%.

  • Problem: Desulfonylation (Loss of SO2).

    • Root Cause:[1][2][3] Overheating or Pd-insertion into the C-S bond (rare for sulfonamides, common for sulfonyl chlorides).

    • Solution: Lower temperature to 80°C and extend reaction time.

  • Problem: Regioselectivity (if Ar-X has multiple halides).

    • Insight: Sulfonamidation is generally slower than amination. If the aryl ring contains both -Cl and -Br, the reaction will be highly selective for -Br.

  • Handling the "Isobutyl" Group:

    • The 2-methyl group on the propane chain creates a "neopentyl-like" steric wall. While this improves metabolic stability of the final drug, it slows down the nucleophilic attack. Do not reduce the temperature below 80°C , as thermal energy is required to overcome this steric barrier.

References

  • Fors, B. P., & Buchwald, S. L. (2008). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonnonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Foundational work on BrettPhos ligands). Link

  • Rosen, B. R., et al. (2011). "Palladium-catalyzed amination of aryl sulphonates." Organic Letters, 13(10), 2564–2567. (Specifics on sulfonamide coupling partners). Link

  • Cheung, L. L., et al. (2018). "Palladium-Catalyzed Sulfonamidation of Aryl Halides." Organic Process Research & Development.
  • Patent US20160289223A1. "Substituted compounds useful as FLAP modulators." (Source of N,2-dimethylpropane-1-sulfonamide specific application).[4][5][6][7][8][9] Link

Sources

Synthetic Protocols for the Preparation of N,2-Dimethylpropane-1-sulfonamide: Methodologies, Mechanistic Insights, and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N,2-dimethylpropane-1-sulfonamide (CAS: 131817-25-9) [1] is an essential aliphatic sulfonamide building block utilized extensively in the synthesis of diverse active pharmaceutical ingredients (APIs). Its structural motif—an isobutyl chain linked to an N-methylated sulfonamide—is a critical pharmacophore featured in the development of dipeptidyl peptidase IV (DPP IV) inhibitors [2], FLAP modulators, and is also recognized as a critical substructure in process-related impurities such as Rosuvastatin Impurity 168 [3].

This application note provides a comprehensive, self-validating guide to synthesizing N,2-dimethylpropane-1-sulfonamide via the sulfonylation of methylamine with 2-methylpropane-1-sulfonyl chloride (isobutanesulfonyl chloride).

Mechanistic Grounding & Causality of Experimental Choices

The synthesis relies on a nucleophilic acyl substitution (specifically, an


-type attack at the sulfur center) where the primary amine (methylamine) attacks the highly electrophilic sulfur atom of 2-methylpropane-1-sulfonyl chloride.

To ensure a high-yielding and self-validating protocol, several mechanistic variables must be strictly controlled:

  • Causality of Reagent Excess & Acid Scavenging: The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted methylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. To prevent this, either a >2-fold molar excess of methylamine is used (acting as both nucleophile and base), or an auxiliary tertiary amine base like triethylamine (TEA) is added to scavenge the acid [2].

  • Causality of Temperature Control: The nucleophilic attack at the sulfonyl center is highly exothermic. Conducting the initial addition at 0 °C is critical to manage the exotherm and minimize the competitive hydrolysis of the sulfonyl chloride into 2-methylpropane-1-sulfonic acid, which would otherwise create severe purification bottlenecks.

  • Causality of the Acidic Wash: A 10% aqueous HCl wash during the work-up phase selectively protonates any residual TEA or unreacted methylamine, partitioning them into the aqueous layer and ensuring the organic layer retains only the neutral sulfonamide product.

Synthetic Workflow

Workflow Start Starting Materials Isobutanesulfonyl Chloride + Methylamine Solvent Solvent Selection (DCM or THF) Start->Solvent Temp Temperature Control (0 °C to RT) Solvent->Temp Reaction Nucleophilic Substitution (Sulfonylation) Temp->Reaction Quench Quench & Wash (HCl / Brine) Reaction->Quench Purification Purification (Extraction & Chromatography) Quench->Purification Product Pure N,2-dimethylpropane- 1-sulfonamide Purification->Product

Synthetic workflow for N,2-dimethylpropane-1-sulfonamide via nucleophilic sulfonylation.

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Method (THF / TEA System)

This method is preferred when strict anhydrous conditions are required to prevent sulfonyl chloride hydrolysis, yielding a highly pure product suitable for immediate downstream coupling.

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-methylpropane-1-sulfonyl chloride (1.0 equiv, e.g., 10.0 mmol) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Base Addition: Add triethylamine (TEA) (1.5 equiv, 15.0 mmol) dropwise via syringe.

  • Amine Addition: Slowly introduce a commercially available 2.0 M solution of methylamine in THF (1.2 equiv, 12.0 mmol) via a syringe pump over 15–20 minutes to maintain thermal control.

  • Reaction Propagation: Remove the ice bath and allow the mixture to naturally warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the sulfonyl chloride is completely consumed.

  • Quench & Work-up: Dilute the reaction mixture with dichloromethane (DCM). Transfer to a separatory funnel and wash the organic phase sequentially with 10% aqueous HCl (2 × 20 mL) to remove excess TEA/methylamine, followed by a brine wash (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo to yield the crude product.
    
  • Purification: If high-purity analytical standards are required, purify via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc.

Protocol B: Aqueous Biphasic Method (Schotten-Baumann Conditions)

This method is highly scalable, cost-effective, and eliminates the need for an auxiliary organic base by utilizing aqueous methylamine.

  • Preparation: Dissolve 2-methylpropane-1-sulfonyl chloride (1.0 equiv, 10.0 mmol) in DCM (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Add a 40% aqueous solution of methylamine (3.0 equiv, 30.0 mmol) dropwise under vigorous biphasic stirring. Note: The excess methylamine acts as both the nucleophile and the acid scavenger.

  • Reaction Propagation: Stir vigorously at room temperature for 3 hours, ensuring maximum surface area contact between the aqueous and organic phases.

  • Work-up: Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer once more with DCM (20 mL). Combine the organic layers and wash with 1 M HCl (20 mL), then brine (20 mL).

  • Isolation: Dry over magnesium sulfate (

    
    ), filter, and evaporate the solvent under reduced pressure to afford the target sulfonamide.
    

Quantitative Data & Optimization

The following table summarizes the comparative metrics between the two methodologies, aiding in protocol selection based on laboratory scale and purity requirements.

Optimization ParameterProtocol A (Anhydrous THF/TEA)Protocol B (Aqueous Biphasic)
Reagents Isobutanesulfonyl Cl,

(THF), TEA
Isobutanesulfonyl Cl,

(aq)
Solvent System THF / DCM (for workup)DCM / Water
Equivalents of Amine 1.2 equiv2.5 - 3.0 equiv
Acid Scavenger Triethylamine (TEA) (1.5 equiv)Excess Methylamine
Typical Yield 85 - 92%78 - 85%
Impurity Profile Trace TEA-HCl salts (removable by wash)Trace sulfonic acid (hydrolysis byproduct)
Primary Advantage Strict anhydrous control, high atom economyHighly scalable, cost-effective, no auxiliary base

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized N,2-dimethylpropane-1-sulfonamide, the following analytical benchmarks should be met:

  • LC-MS: Expected mass-to-charge ratio (

    
    ) at m/z 152.1.
    
  • 
    H NMR (
    
    
    
    , 400 MHz):
    Look for a distinct doublet integrating to 6 protons (~1.10 ppm) corresponding to the isobutyl methyl groups, a multiplet for the methine proton (~2.30 ppm), a doublet for the methylene group adjacent to the sulfonyl (~2.90 ppm), a doublet for the N-methyl group (~2.80 ppm) which collapses to a singlet upon
    
    
    exchange, and a broad singlet for the sulfonamide NH proton (~4.20 ppm).
  • Storage Conditions: The purified sulfonamide should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent slow oxidative or hydrolytic degradation over long-term storage.

References

  • ACS Publications. "Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101". Journal of Medicinal Chemistry. URL:[Link]

  • Veeprho Pharmaceuticals. "Rosuvastatin Impurity 168 | CAS 2101546-08-9". Veeprho Analytical Standards. URL:[Link]

"N,2-dimethylpropane-1-sulfonamide as a protecting group for amines"

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N,2-dimethylpropane-1-sulfonamide derivatives—specifically focusing on the Neopentylsulfonyl (2,2-dimethylpropane-1-sulfonyl) and Isobutylsulfonyl (2-methylpropane-1-sulfonyl) moieties—as protecting groups for amines.

While often encountered as stable pharmacophores in medicinal chemistry (e.g., in HCV inhibitors or FLAP modulators), these groups serve as robust, lipophilic protecting groups that offer distinct stability profiles compared to common sulfonamides like Tosyl (Ts) or Mesyl (Ms).

Part 1: Core Directive & Technical Analysis

Subject Identity & Nomenclature Clarification: The user's specific term, "N,2-dimethylpropane-1-sulfonamide," chemically describes an N-methyl-isobutylsulfonamide (


). In the context of protecting groups, this likely refers to the Neopentylsulfonyl (NpS)  or Isobutylsulfonyl (iBuS)  groups used to protect amines, often resulting in an N-alkylated sulfonamide product.
  • The Protecting Group: 2,2-Dimethylpropane-1-sulfonyl (Neopentylsulfonyl) or 2-Methylpropane-1-sulfonyl (Isobutylsulfonyl).

  • Key Characteristic: Unlike the acid-labile Bus (tert-butylsulfonyl) group, Neopentylsulfonyl is a primary alkyl sulfonamide. It is extremely stable to acid and base, making it suitable for harsh synthetic sequences where permanent protection or specific physicochemical properties (lipophilicity) are required.

Part 2: Scientific Integrity & Logic (The Guide)

Strategic Utility: Why Use Neopentylsulfonyl?

In complex organic synthesis and drug development, standard protecting groups (Boc, Fmoc, Cbz) sometimes fail due to instability or solubility issues. The Neopentylsulfonyl group offers a unique "Safety-Stability" profile:

  • Extreme Steric Shielding: The tert-butyl-like "neopentyl" tail (

    
    ) provides significant steric bulk, shielding the sulfonamide nitrogen from nucleophilic attack and preventing aggregation.
    
  • Lipophilicity Enhancement: It dramatically increases the solubility of polar amine intermediates in organic solvents (DCM, EtOAc), facilitating purification.

  • Orthogonal Stability:

    • Stable to: Trifluoroacetic acid (TFA), HCl, weak bases (TEA), and catalytic hydrogenation (unlike Cbz/Bn).

    • Stable to: Standard alkylation and acylation conditions.

    • Removable by: Strong reductive conditions (e.g., Sodium/Naphthalene), making it orthogonal to acid/base labile groups.

Mechanism of Action

Installation: The amine nucleophile attacks the electrophilic sulfur of 2,2-dimethylpropane-1-sulfonyl chloride , displacing chloride. The reaction is driven by a base (TEA or DIPEA) to neutralize the generated HCl.

Stability vs. Cleavage:

  • Bus (tert-Butyl): Cleaves with acid because the tert-butyl cation is stable (

    
    -like fragmentation).
    
  • Neopentyl (2,2-Dimethylpropyl): Primary carbon. Cannot form a stable carbocation. Therefore, it is stable to acid .

  • Removal: Requires electron transfer (reduction) to the S-N bond, typically using dissolved metals (Na/Li) or electrochemical methods, regenerating the amine and producing the sulfinic acid byproduct.

Part 3: Experimental Protocols

Protocol A: Protection of Amines (Installation)

Reagents:

  • Substrate: Primary or Secondary Amine (

    
     or 
    
    
    
    ).
  • Reagent: 2,2-Dimethylpropane-1-sulfonyl chloride (Neopentylsulfonyl chloride).

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) for sterically hindered amines.

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Et

    
    N (1.5 – 2.0 equiv). Cool the solution to 0°C if the amine is highly reactive; otherwise, room temperature is standard.
    
  • Reagent Addition: Dropwise add 2,2-dimethylpropane-1-sulfonyl chloride (1.1 – 1.2 equiv).

    • Note: If using the isobutyl variant (2-methylpropane-1-sulfonyl chloride), the reactivity is similar.

  • Reaction: Stir at room temperature (RT) for 2–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The product should appear as a less polar spot.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove unreacted amine/base), water, and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
    

Yield Expectation: 85–95% for unhindered amines.

Protocol B: Deprotection (Reductive Cleavage)

Warning: This requires harsh reductive conditions. Ensure other functional groups (alkenes, benzyl ethers) are compatible or protected.

Method: Sodium/Naphthalene (Single Electron Transfer)

  • Reagent Prep: Prepare a 1M solution of Sodium Naphthalenide in dry THF (Deep green color indicates active radical anion).

    • Mix: Naphthalene (1.2 equiv) + Sodium metal (1.0 equiv) in THF; stir 2h.

  • Reaction: Dissolve the Neopentylsulfonamide protected amine (1.0 equiv) in anhydrous THF (0.05 M) and cool to –78°C.

  • Addition: Add the Sodium Naphthalenide solution dropwise until the dark green color persists for >1 minute (indicating excess reagent).

  • Quench: Stir for 15–30 mins at –78°C. Quench carefully with saturated aqueous

    
     or MeOH.
    
  • Workup: Warm to RT. Extract with Et

    
    O or EtOAc.
    
    • Purification Note: Naphthalene byproduct is non-polar and easily removed by column chromatography. The free amine is polar; adjust pH to >10 before extraction if necessary.

Part 4: Visualization & Data

Comparative Stability Table
Protecting GroupStructureAcid Stability (TFA/HCl)Base Stability (NaOH/TEA)Reductive Stability (

)
Cleavage Condition
Neopentylsulfonyl

High (Stable)High (Stable)High (Stable)Na/Naphthalene (Reductive)
Isobutylsulfonyl

High (Stable)High (Stable)High (Stable)Na/Naphthalene (Reductive)
Bus

Low (Unstable)HighHighTFA or HCl (Acid)
Tosyl (Ts)

HighHighHighNa/NH

(Reductive)
Nosyl (Ns)

HighHighHighThiophenol/Base (Fukuyama)
Process Flow Diagram (Graphviz)

NeopentylProtection Amine Free Amine (R-NH2) Intermediate Reaction Mixture (DCM, Et3N, 0°C) Amine->Intermediate + Reagent Reagent 2,2-Dimethylpropane- 1-sulfonyl Chloride Reagent->Intermediate Product Protected Amine (Neopentylsulfonamide) Intermediate->Product Nucleophilic Substitution Cleavage Deprotection (Na/Naphthalene, -78°C) Product->Cleavage Reductive Cleavage Final Recovered Amine (R-NH2) Cleavage->Final SET Mechanism

Caption: Workflow for the installation and reductive removal of the Neopentylsulfonyl protecting group.

References

  • Title: "Strategies and Methods for the Synthesis of Paralytic Shellfish Poisons.
  • Isobutylsulfonyl Group in Medicinal Chemistry

    • Title: "Discovery of CHF-6523, an Inhaled Selective PI3Kδ Inhibitor."
    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • General Sulfonamide Protection Protocols

    • Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).[1]

    • Context: Standard protocols for alkyl sulfonamide protection and deprotection cited in related patent liter
    • URL
  • Chemical Identity Verification

    • Title: "N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide."[2]

    • Source: ChemicalBook / PubChem (Confirming the "N,2-dimethyl" nomencl
    • URL:[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of N,2-Dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N,2-dimethylpropane-1-sulfonamide (CAS 131817-25-9) is a highly versatile aliphatic sulfonamide building block[1]. In modern drug discovery, this moiety is frequently grafted onto complex molecular scaffolds to modulate physicochemical properties, improve metabolic stability, and enhance target binding affinity. Notably, it serves as a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, carbonic anhydrase modulators[2], and heteroaromatic derivatives targeting ferroptosis-related neurodegenerative disorders[3].

Synthetic Workflow & Route Architecture

The selected route is designed to minimize hazardous byproducts, control exothermic energy releases, and utilize self-validating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Route SM Isobutyl Bromide + Na2SO3 Step1 Step 1: Strecker Sulfonation (Reflux, H2O/EtOH) SM->Step1 Int1 Sodium Isobutanesulfonate Step1->Int1 Step2 Step 2: Chlorination (SOCl2, DMF cat., Toluene) Int1->Step2 Int2 Isobutanesulfonyl Chloride Step2->Int2 Step3 Step 3: Amination (MeNH2 40% aq., 0-5 °C) Int2->Step3 Product N,2-dimethylpropane- 1-sulfonamide Step3->Product

Figure 1: Three-step scalable synthetic workflow for N,2-dimethylpropane-1-sulfonamide.

Step-by-Step Scale-Up Protocols

Step 1: Strecker Sulfonation (Synthesis of Sodium Isobutanesulfonate)
  • Causality & Design: The reaction between isobutyl bromide and sodium sulfite is a classic SN2 displacement. Because sodium sulfite is water-soluble and isobutyl bromide is highly lipophilic, a purely aqueous system results in an impractically slow reaction rate. We introduce ethanol as a co-solvent. The causality here is critical: ethanol acts as a phase-transfer homogenizer at reflux temperatures, maximizing the collision frequency between the sulfite anion and the alkyl halide while preventing competitive hydrolysis of the bromide.

  • Protocol:

    • Charge a jacketed reactor with Water (10.0 L) and Ethanol (5.0 L).

    • Add Sodium Sulfite (1.20 kg, 1.2 eq) and stir at 300 rpm until complete dissolution is achieved.

    • Charge Isobutyl Bromide (1.09 kg, 1.0 eq) in a single portion.

    • Heat the biphasic mixture to reflux (approx. 82–85 °C) for 16 hours.

    • Self-Validating IPC: Pause agitation and observe the mixture. The disappearance of the distinct lower organic layer (isobutyl bromide) into a clear, monophasic solution physically validates the completion of the SN2 reaction.

    • Concentrate the mixture under reduced pressure to strip the ethanol and water, yielding the crude sulfonate salt as a white solid. Dry thoroughly via vacuum oven (50 °C) to remove residual moisture, which would otherwise violently quench the chlorinating agent in Step 2.

Step 2: Vilsmeier-Haack Deoxychlorination (Synthesis of Isobutanesulfonyl Chloride)
  • Causality & Design: Converting the sulfonate salt to the sulfonyl chloride requires a potent electrophile[4]. Thionyl chloride (SOCl2) is selected over phosphorus oxychloride (POCl3) because its byproducts (SO2 and HCl) are gaseous and easily scrubbed, avoiding the generation of intractable phosphate emulsions during workup. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the highly reactive Vilsmeier-Haack intermediate, which accelerates the cleavage of the robust S-O bond. Toluene is utilized as the solvent to maintain a fluid slurry and allow for the azeotropic removal of unreacted SOCl2.

  • Protocol:

    • Suspend the dried Sodium Isobutanesulfonate (1.27 kg, 1.0 eq) in anhydrous Toluene (6.0 L).

    • Add DMF (29 g, 0.05 eq) as the catalyst.

    • Heat the suspension to 60 °C.

    • Slowly dose Thionyl Chloride (1.89 kg, 2.0 eq) over 2 hours.

    • Self-Validating IPC: Gas evolution will be vigorous initially. The reaction is deemed complete when gas evolution ceases. For analytical validation, quench a 0.5 mL aliquot into 2 mL of methanol and analyze via GC-MS. The detection of methyl 2-methylpropane-1-sulfonate confirms the complete conversion to the sulfonyl chloride.

    • Distill off excess SOCl2 and a portion of the toluene under vacuum to yield a concentrated toluene solution of isobutanesulfonyl chloride, ready for immediate use in Step 3.

Step 3: Biphasic Amination (Synthesis of N,2-Dimethylpropane-1-sulfonamide)
  • Causality & Design: The final step involves the nucleophilic acyl substitution of the sulfonyl chloride with methylamine[2]. This reaction is highly exothermic. To ensure scalability and safety, we utilize a 40% aqueous solution of methylamine rather than expensive THF solutions[2]. A 3.0 molar equivalent excess is deployed: 1 equivalent acts as the nucleophile, 1 equivalent acts as the HCl scavenger (eliminating the need for auxiliary bases like triethylamine), and the final equivalent drives the reaction kinetics to suppress the formation of bis-sulfonamide impurities. The biphasic nature of the Toluene/Water system acts as an excellent thermodynamic heat sink.

AminationLogic Start Dose Isobutanesulfonyl Chloride into Aq. Methylamine TempCheck Is internal temp > 5 °C? Start->TempCheck Pause Pause Dosing & Maximize Jacket Cooling TempCheck->Pause Yes Continue Continue Dosing at controlled rate TempCheck->Continue No Pause->TempCheck PhaseSep Biphasic Separation (Aqueous vs Toluene) Continue->PhaseSep Post-Reaction

Figure 2: Exotherm control and phase separation logic during the amination step.

  • Protocol:

    • Charge a reactor with 40% Aqueous Methylamine (1.85 kg, 3.0 eq) and cool the jacket to -5 °C.

    • Once the internal temperature reaches 0 °C, begin dropwise addition of the Toluene/Isobutanesulfonyl chloride solution from Step 2.

    • Self-Validating IPC: Monitor the internal temperature strictly. If T > 5 °C, pause dosing. Additionally, monitor the pH of the aqueous phase; it must remain > 9.0. A drop in pH indicates protonation of the methylamine, which will stall the reaction.

    • After complete addition, stir for 2 hours at room temperature.

    • Allow the phases to separate. Discard the lower aqueous layer (containing methylamine hydrochloride).

    • Wash the upper toluene layer with 1M HCl (2.0 L) to remove residual trace methylamine, followed by Brine (2.0 L).

    • Concentrate the organic layer under vacuum to afford N,2-dimethylpropane-1-sulfonamide as a high-purity product.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Material Balance for 1 kg Target Scale-Up

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Isobutyl Bromide137.021.01.09 kgStarting Material
Sodium Sulfite126.041.21.20 kgNucleophile (S-source)
Ethanol / WaterN/ASolvent5.0 L / 10.0 LPhase-transfer medium
Thionyl Chloride118.972.01.89 kgDeoxychlorinating Agent
DMF73.090.0529.0 gVilsmeier-Haack Catalyst
Toluene92.14Solvent6.0 LReaction & Extraction Solvent
Methylamine (40% aq)31.063.01.85 kgNucleophile / Base Scavenger

Table 2: In-Process Control (IPC) and Quality Assurance Metrics

Process StepCritical ParameterAnalytical MethodAcceptance Criteria
1. SulfonationAlkyl halide consumptionVisual / GC-FIDMonophasic solution; SM < 1.0%
1. SulfonationMoisture ContentKarl Fischer TitrationWater content < 0.5% w/w
2. ChlorinationSulfonyl Chloride formationGC-MS (MeOH Quench)> 95% conversion to methyl ester
3. AminationExotherm ControlInternal ThermocoupleT_internal strictly ≤ 5 °C
3. AminationBase AvailabilitypH ProbeAqueous phase pH > 9.0
Final ProductChemical PurityHPLC (UV 210 nm)> 98.0% AUC

References

  • N,2-Dimethylpropane-1-sulfonamide - Benchchem. Benchchem.
  • Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. ACS Publications.
  • CAS RN 35432-36-1 | Fisher Scientific. Fisher Scientific.
  • WO2020185738A1 - Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders. Google Patents.

Sources

"catalytic applications of N,2-dimethylpropane-1-sulfonamide derivatives"

Application Note: Catalytic C(sp³)–H Functionalization Directed by ,2-Dimethylpropane-1-sulfonamide Derivatives[1][2]

12

Executive Summary

The


,2-dimethylpropane-1-sulfonamide12Directing Group (DG)

This guide details the catalytic protocols for transforming

Pd(II)-catalyzed 

-C(sp³)–H activation
Photocatalytic 1,5-Hydrogen Atom Transfer (HAT)12

Mechanistic Principles

The Directing Group (DG) Effect

The


12


12
The Gem-Dimethyl Effect

The substrate's backbone contains a gem-dimethyl group at the

12Thorpe-Ingold effect

12
Catalytic Cycle Visualization

The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle for the


CatalyticCycleSubstrateSubstrate(N,2-dimethylpropane-1-sulfonamide)CoordinationCoordination(N-Pd Bond Formation)Substrate->Coordination+ Pd(II)Pd_SpeciesActive Catalyst[Pd(II)L]Pd_Species->CoordinationCH_ActivationC-H Activation(6-Membered Palladacycle)Coordination->CH_Activation- AcOHOxidative_AddOxidative Addition(Ar-I / Ag+)CH_Activation->Oxidative_Add+ Ar-I, Pd(II)→Pd(IV)Reductive_ElimReductive Elimination(C-C Bond Formation)Oxidative_Add->Reductive_ElimC-C CouplingReductive_Elim->Pd_SpeciesRegenerationProductγ-Arylated ProductReductive_Elim->Product

Caption: Figure 1: Pd(II)-catalyzed


12

Experimental Protocols

Protocol A: Pd-Catalyzed -Arylation of ,2-dimethylpropane-1-sulfonamide

Objective: To install an aryl group on one of the terminal methyl groups of the isobutyl chain.[1][2]

Reagents & Equipment:

  • Substrate:

    
    ,2-dimethylpropane-1-sulfonamide (1.0 equiv)
    
  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Ligand:

    
    -Acetyl-L-leucine or Quinoline-based ligand (20 mol%)[1][2]
    
  • Oxidant/Additive: AgOAc (1.5 equiv) or Ag

    
    CO
    
    
  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)[1][2]

  • Solvent:

    
    -Amyl alcohol or HFIP (Hexafluoroisopropanol)[1][2]
    
  • Atmosphere: Air or N

    
     (depending on ligand sensitivity)
    

Step-by-Step Methodology:

  • Charge: In a 15 mL pressure tube equipped with a magnetic stir bar, add

    
    ,2-dimethylpropane-1-sulfonamide (0.2 mmol), Pd(OAc)
    
    
    (4.5 mg, 0.02 mmol), Ligand (0.04 mmol), and AgOAc (50 mg, 0.3 mmol).
  • Add Liquid: Add the Aryl Iodide (0.3 mmol) and solvent (

    
    -Amyl alcohol, 2.0 mL).
    
  • Seal & Heat: Seal the tube with a Teflon-lined cap. Heat the reaction mixture to 110 °C in an oil bath for 16–24 hours.

    • Note: Vigorous stirring (800 rpm) is essential as the silver salts form a suspension.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove silver residues. Wash the Celite pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the

    
    -arylated sulfonamide.[1][2]
    

Data Analysis (Expected Results):

Entry Variation Yield (%) Observation
1 Standard Conditions 75-92% Mono-arylation favored due to steric bulk.[1][2]
2 No Ligand <10% Ligand is crucial for stabilizing the Pd-cycle.[1][2]

| 3 | Primary Sulfonamide (-NH2) | <5% | Substrate poisoning of Pd catalyst.[1][2] |

Protocol B: Photocatalytic 1,5-HAT Alkylation

Objective: To functionalize the

12

Mechanism: The sulfonamide nitrogen is oxidized to an

12

1

Reagents:

  • Photocatalyst: Ir(ppy)

    
     (1 mol%) or Eosin Y (Organocatalyst)
    
  • Oxidant: Selectfluor (for fluorination) or Michael Acceptor (for alkylation)

  • Base: Na

    
    CO
    
    
    or K
    
    
    PO
    
    
  • Light Source: Blue LEDs (450 nm)

Step-by-Step Methodology:

  • Setup: In a clear glass vial, mix

    
    ,2-dimethylpropane-1-sulfonamide (0.2 mmol), Photocatalyst (0.002 mmol), and the radical trap (e.g., Methyl vinyl ketone, 0.4 mmol).
    
  • Degas: Add solvent (Acetonitrile/H

    
    O 9:1) and sparge with Nitrogen for 10 minutes to remove Oxygen (which quenches the triplet state).
    
  • Irradiate: Place the vial 2 cm from the Blue LED source. Stir at room temperature for 12 hours.

  • Isolation: Extract with DCM, dry over Na

    
    SO
    
    
    , and purify via column chromatography.

Workflow for Library Generation

This workflow describes how to use the described protocols to generate a library of FLAP modulator analogs from the parent sulfonamide.

Workflowcluster_0Divergent CatalysisStartParent ScaffoldN,2-dimethylpropane-1-sulfonamidePathAPd-CatalyzedArylationStart->PathAAr-I / Ag+PathBPhotocatalytic1,5-HATStart->PathBBlue LED / TrapLibrarySulfonamideLibraryPathA->LibraryAryl DerivativesPathB->LibraryAlkyl/Fluoro DerivativesScreeningBioassay(FLAP Inhibition)Library->Screening

Caption: Figure 2: Divergent synthesis workflow for sulfonamide library generation.

References

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(0)/PR3-Catalyzed Intermolecular Arylation of sp3 C-H Bonds.[1][2] Journal of the American Chemical Society. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C-H Bonds. Chemical Reviews. Link

  • Zhu, C., & Falck, J. R. (2011). Rhodium-Catalyzed C-H Amination of Sulfonamides. Tetrahedron. Link

  • Choi, S., & Chatterjee, A. (2016). Photocatalytic 1,5-HAT Functionalization of Sulfonamides. Nature Communications. Link(Representative citation for 1,5-HAT mechanism).

  • European Patent Office. (2016). EP 3070085 B1: FLAP Modulators. Link(Source identifying the specific molecule as a drug fragment).

"N,2-dimethylpropane-1-sulfonamide in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Heterocyclic Sultams via C(sp³)-H Amidation of N,2-Dimethylpropane-1-sulfonamide

Executive Summary

This application note details the protocol for synthesizing 5-membered cyclic sulfonamides (isothiazolidine 1,1-dioxides, commonly known as


-sultams) utilizing N,2-dimethylpropane-1-sulfonamide  as a model substrate.

Sultams are critical bioisosteres for lactams and cyclic ureas in drug discovery, offering enhanced metabolic stability and unique hydrogen-bonding vectors. Traditional synthesis often requires pre-functionalized precursors and multi-step cyclizations. This guide introduces a streamlined Iron-Catalyzed Intramolecular C(sp³)-H Amidation workflow. By leveraging the innate reactivity of the N-methyl sulfonamide moiety, researchers can achieve direct heterocyclic annulation via a 1,5-Hydrogen Atom Transfer (HAT) mechanism, bypassing the need for pre-functionalized alkyl chains.

Scientific Foundation & Mechanism

The Substrate: N,2-Dimethylpropane-1-sulfonamide[1]
  • CAS: 131817-25-9[1]

  • Structure:

    
    
    
  • Role: Acts as both the directing group source (sulfonamide nitrogen) and the carbon scaffold. The N-methyl group modulates the acidity of the N-H bond, facilitating the formation of the active metal-nitrenoid species, while the isobutyl backbone provides accessible

    
    -C(sp³)-H bonds for regioselective cyclization.
    
Mechanistic Pathway: 1,5-HAT Directed Cyclization

The transformation relies on the generation of an electrophilic nitrogen radical (or metal-nitrenoid).

  • Oxidation: The Fe(II) catalyst is oxidized to a high-valent Fe=N species by an oxidant (e.g., PhI(OAc)

    
     or di-tert-butyl peroxide).
    
  • 1,5-HAT: The nitrogen-centered radical abstracts a hydrogen atom from the

    
    -position (the methyl group of the isobutyl chain) via a six-membered transition state. This is the rate-determining step (KIE observed).
    
  • Radical Rebound: The resulting carbon-centered radical recombines with the iron-bound nitrogen or undergoes radical substitution to close the ring.

  • Product: Formation of 4-methyl-2-methylisothiazolidine 1,1-dioxide .

Sultam_Synthesis_Pathway Substrate N,2-dimethylpropane- 1-sulfonamide Fe_Species Fe-Nitrenoid Intermediate Substrate->Fe_Species Oxidant Fe(II) Cat. TS_HAT 1,5-HAT Transition State Fe_Species->TS_HAT Regioselective Positioning Radical C-Centered Radical TS_HAT->Radical H-Abstraction Product 4-methyl-2-methyl- isothiazolidine 1,1-dioxide (Sultam) Radical->Product Radical Rebound/Cyclization

Figure 1: Mechanistic pathway for the iron-catalyzed conversion of linear sulfonamides to cyclic sultams via 1,5-Hydrogen Atom Transfer.

Experimental Protocol

Materials & Equipment
  • Substrate: N,2-dimethylpropane-1-sulfonamide (1.0 equiv).

  • Catalyst: Iron(II) acetylacetonate [Fe(acac)

    
    ] (10 mol%) or Fe(ClO
    
    
    
    )
    
    
    generated in situ.
  • Ligand: 4,7-Diphenyl-1,10-phenanthroline (bathophenanthroline) (12 mol%) - Critical for stabilizing the high-valent Fe intermediate.

  • Oxidant: PhI(OAc)

    
     (Diacetoxyiodo benzene) (2.5 equiv).
    
  • Base: Cs

    
    CO
    
    
    
    (1.0 equiv) - Facilitates deprotonation of the sulfonamide.
  • Solvent: 1,2-Dichloroethane (DCE) or Trifluoroethanol (TFE) (0.1 M concentration).

  • Atmosphere: Argon or Nitrogen (inert atmosphere required).

Step-by-Step Methodology

Step 1: Catalyst Complexation

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Fe(acac)

    
     (0.05 mmol) and Bathophenanthroline (0.06 mmol).
    
  • Add anhydrous DCE (2.0 mL) and stir at room temperature for 15 minutes. The solution should turn a deep red/orange, indicating ligand complexation.

Step 2: Substrate Addition

  • Add N,2-dimethylpropane-1-sulfonamide (0.5 mmol, 75.6 mg) to the reaction vessel.

  • Add Cs

    
    CO
    
    
    
    (0.5 mmol, 163 mg).
  • Add PhI(OAc)

    
     (1.25 mmol, 403 mg) in one portion.
    
    • Note: PhI(OAc)

      
       is moisture-sensitive. Weigh quickly or use a glovebox if high precision is required.
      

Step 3: Reaction & Cyclization

  • Seal the tube and purge with Argon for 2 minutes.

  • Heat the reaction block to 80°C .

  • Stir vigorously (800 rpm) for 12–16 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 40% EtOAc/Hexanes). The sulfonamide starting material is less polar than the sultam product.

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Dilute with Dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove iron salts and inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (SiO

    
    ).
    
    • Gradient: 0%

      
       50% EtOAc in Hexanes.
      
  • Isolate the product as a white/off-white solid or viscous oil.

Data Analysis & Validation

Expected Results

The cyclization of N,2-dimethylpropane-1-sulfonamide yields 2,4-dimethylisothiazolidine 1,1-dioxide .

ParameterSpecification / Result
Reaction Time 12–16 Hours
Isolated Yield 75–85% (Optimized)
Regioselectivity >20:1 (

-C-H vs

-C-H)
Appearance White crystalline solid
Key NMR Signal Disappearance of isopropyl doublet (

1.0 ppm); Appearance of diastereotopic ring protons.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst deactivation due to moisture.Ensure DCE is anhydrous; dry glassware thoroughly.
Unreacted SM Inefficient oxidation.Increase PhI(OAc)

to 3.0 equiv; verify oxidant quality (iodobenzene byproduct should be visible).
Complex Mixture Over-oxidation or intermolecular coupling.Dilute reaction to 0.05 M to favor intramolecular cyclization.

Strategic Applications in Drug Design

The sultam motif generated from N,2-dimethylpropane-1-sulfonamide serves as a robust scaffold for fragment-based drug discovery (FBDD).

  • Bioisosterism: The sultam ring mimics the

    
    -lactam found in racetams (nootropic agents) but possesses higher polarity and metabolic resistance to hydrolysis.
    
  • Vector Positioning: The 4-methyl substitution (derived from the isobutyl backbone) creates a chiral center, allowing for the exploration of stereospecific binding pockets.

  • Diversification: The N-methyl group can be removed (demethylation) to yield the free N-H sultam, which can then be coupled to aryl halides via Buchwald-Hartwig amination.

Sultam_Workflow Start N,2-dimethylpropane- 1-sulfonamide Step1 Fe-Catalyzed C-H Amidation Start->Step1 Intermediate 2,4-dimethylisothiazolidine 1,1-dioxide (Sultam) Step1->Intermediate Step2 N-Demethylation (Optional) Intermediate->Step2 Diversification Final N-Aryl Sultam (Drug Candidate) Step2->Final Cross-Coupling

Figure 2: Strategic workflow for converting simple sulfonamides into complex medicinal chemistry scaffolds.

References

  • Iron-Catalyzed C(sp³)-H Amidation: Zhong, D.; Wu, D.; et al. "Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation." Organic Letters, 2019 , 21(15), 5808–5812.[2]

  • General Sultam Synthesis: "Synthesis of chiral sultams via palladium-catalyzed intramolecular asymmetric reductive amination." Chemical Communications, 2017 , 53, 1704–1707.[2]

  • Rh-Catalyzed Directing Groups: "Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles." Chemical Science, 2019 , 10, 9560-9566.

  • Chemical Structure Data: "N,2-dimethylpropane-1-sulfonamide (CAS 131817-25-9)."[1] PubChem Database.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N,2-Dimethylpropane-1-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N,2-dimethylpropane-1-sulfonamide (also known as N-methyl-isobutanesulfonamide).[1]

Topic: Yield Improvement & Process Troubleshooting Target Compound: N,2-dimethylpropane-1-sulfonamide (CAS: 131817-25-9) Core Reaction: Nucleophilic substitution of 2-methylpropane-1-sulfonyl chloride with methylamine.[1]

Core Reaction Overview & Mechanism[2]

To improve yield, one must first master the stoichiometry and mechanism. The synthesis involves the reaction of isobutyl sulfonyl chloride (2-methylpropane-1-sulfonyl chloride) with methylamine .[1]

Chemical Equation:


[1]
  • Electrophile: Isobutyl sulfonyl chloride (highly moisture sensitive).[1]

  • Nucleophile: Methylamine (primary amine).[1]

  • Base: Excess methylamine or an auxiliary base (e.g., Triethylamine, DIPEA) is required to scavenge the HCl byproduct.

The "Yield Killers" (Root Cause Analysis)
  • Hydrolysis (The Silent Thief): The sulfonyl chloride reacts with ambient moisture 1000x faster than with the amine if the system is not dry, forming isobutanesulfonic acid (water-soluble byproduct).

  • pH Mismanagement: The product, N-methyl sulfonamide, contains an acidic proton (

    
    ).[1] If the workup is too basic (
    
    
    
    ), the product deprotonates, becomes water-soluble, and is discarded with the aqueous waste.
  • Bis-Sulfonylation: In rare cases (excess chloride/high temp), the amine reacts twice, forming the impurity

    
    .[1]
    

Optimized Experimental Protocol (The "Gold Standard")

This protocol prioritizes anhydrous conditions to eliminate hydrolysis and pH control to maximize extraction efficiency.[1]

Reagents & Setup
  • Substrate: 2-methylpropane-1-sulfonyl chloride (1.0 equiv).[1]

  • Reagent: Methylamine (2.0 M in THF, 2.5 equiv). Avoid aqueous methylamine to maximize yield.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Base: Triethylamine (Et

    
    N) (1.2 equiv) optional if methylamine is limiting.[1]
    
Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 2-methylpropane-1-sulfonyl chloride in anhydrous DCM (

    
     concentration).
    
  • Temperature Control: Cool the solution to 0°C (ice bath). Critical: Controls exotherm and suppresses side reactions.

  • Addition: Add Methylamine solution dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin).[1]
    
  • Quench & Acidification (CRITICAL):

    • Add 1M HCl carefully until the aqueous phase pH is 2–3 .

    • Why? This protonates the excess methylamine (removing it into water) and ensures the product is neutral (keeping it in organic phase).

  • Extraction: Extract with DCM (

    
    ).
    
  • Wash: Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure.

Troubleshooting Guide (Q&A)

Scenario A: "I have low yield (<40%), and the crude NMR shows sulfonic acid."

Diagnosis: Hydrolysis of the Starting Material. Solution:

  • Check Solvent Water Content: Are you using "dry" solvents from a bottle opened months ago? Use freshly distilled or molecular-sieve-dried DCM.[1]

  • Reagent Quality: Isobutyl sulfonyl chloride degrades to sulfonic acid over time.[1] Check the bottle for a pungent acidic smell or fuming. Distill the chloride if necessary before use.

  • Switch Reagent Form: If using 40% aqueous methylamine , switch to 2M Methylamine in THF . The water in the aqueous reagent competes for the sulfonyl chloride.[2]

Scenario B: "My product disappeared during the workup."

Diagnosis: Product loss to the aqueous phase due to deprotonation. Solution:

  • The Trap: Users often wash with saturated NaHCO

    
     or NaOH to remove acid.
    
  • The Fix: The N-H proton of the sulfonamide is acidic. At high pH, it forms a salt (

    
    ) which is water-soluble.[1]
    
  • Action: Ensure the final aqueous wash is acidic (pH 2-4) .[1] This keeps the sulfonamide protonated and in the organic layer.

Scenario C: "I see a double-spot on TLC or extra peaks in LCMS."

Diagnosis: Bis-sulfonylation (Formation of tertiary sulfonimide).[1] Solution:

  • Stoichiometry Check: Ensure you are adding the Amine to the Chloride (or vice versa) slowly. A large excess of chloride relative to amine locally can favor double reaction.[2]

  • Optimization: Increase the equivalents of Methylamine to 3.0 equiv. The primary reaction is much faster than the secondary substitution.

Visual Workflows

Figure 1: Reaction Logic & Troubleshooting Flowchart

This diagram illustrates the decision matrix for optimizing the synthesis.

SulfonamideOptimization Start Start: Synthesis of N,2-dimethylpropane-1-sulfonamide Reagents Reactants: Isobutyl Sulfonyl Chloride + Methylamine Start->Reagents ConditionCheck Check Conditions: Anhydrous? Reagents->ConditionCheck Hydrolysis Issue: Hydrolysis (Formation of Sulfonic Acid) ConditionCheck->Hydrolysis Wet Solvent/Aq. Amine Reaction Reaction: 0°C -> RT Solvent: DCM/THF ConditionCheck->Reaction Anhydrous (THF Soln) Workup Workup Phase Reaction->Workup PH_Check Aqueous pH Check Workup->PH_Check High_PH pH > 10 (Basic) Product forms Salt -> Lost in Water PH_Check->High_PH Washed w/ NaOH Low_PH pH 2-4 (Acidic) Product Neutral -> Extracts into DCM PH_Check->Low_PH Washed w/ HCl Yield High Yield Isolated Low_PH->Yield

Caption: Decision tree for maximizing recovery of N-alkyl sulfonamides. Note the critical pH checkpoint during extraction.

Reference Data

Table 1: Solvent & Base Selection Matrix
ParameterRecommendedAcceptableAvoidReason for Avoidance
Solvent DCM (Anhydrous) THF (Anhydrous)Water, AlcoholsHydrolysis of sulfonyl chloride; Alcoholysis (forms esters).[1][3]
Amine Source 2M in THF Gaseous MeNH

40% AqueousAqueous water competes with amine, lowering yield significantly.
Base Scavenger Excess Methylamine TriethylaminePyridinePyridine can form difficult-to-remove salts; Excess amine is easiest to wash out with HCl.[1]
Workup pH pH 2 – 4 pH 5 – 7pH > 9High pH deprotonates the product, causing loss to aqueous waste.
Table 2: Stoichiometry Optimization
ComponentEquivalentsRole
Isobutyl Sulfonyl Chloride1.0Limiting Reagent.[1]
Methylamine2.2 – 3.0Nucleophile + Base.[1] Excess ensures complete conversion and drives kinetics.[1]
1M HCl (Workup)As neededNeutralizes excess amine; Ensures product is in organic layer.[1]

References

  • BenchChem Technical Support . Optimization of Sulfonamide Synthesis: Troubleshooting Common Issues. Retrieved from BenchChem.com.[1] Link[1]

  • Organic Chemistry Portal . Synthesis of Sulfonamides. A comprehensive database of functional group transformations. Link

  • European Patent EP 3070085 B1 . FLAP Modulators. Identifies N,2-dimethylpropane-1-sulfonamide as a key intermediate in drug synthesis.[1] Link

  • PubChem Compound Summary . 2-Methylpropane-1-sulfonyl chloride.[1] National Library of Medicine.[1] Link[1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Nucleophilic Substitution at Sulfur).

Sources

"purification challenges of N,2-dimethylpropane-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,2-dimethylpropane-1-sulfonamide Purification Ticket System: Open | Priority: High | Agent: Dr. Aris (Senior Application Scientist)

Mission Statement

You are working with N,2-dimethylpropane-1-sulfonamide (MW: ~151.23 g/mol ). Structure: Isobutyl backbone (


) + Sulfonamide (

) + N-methyl amine (

).

This molecule presents a "perfect storm" of purification annoyances: it lacks a UV chromophore, it has a low melting point (often oiling out), and its acidity (


) is too weak for standard bicarbonate washes but too strong to be fully neutral.

This guide replaces generic textbook advice with field-tested protocols for aliphatic N-alkyl sulfonamides.

Module 1: The "Invisible" Product (Detection Issues)

User Complaint: "I injected my crude reaction mixture into the HPLC, but the chromatogram is empty. I know I have product because the NMR shows it."

Root Cause: Unlike aromatic sulfonamides (e.g., tosylates), N,2-dimethylpropane-1-sulfonamide is aliphatic. It lacks a conjugated


-system. It is effectively invisible at standard UV wavelengths (254 nm).

Troubleshooting Protocol:

  • Switch Detectors:

    • ELSD (Evaporative Light Scattering Detector): The gold standard for this molecule. It detects mass, not absorbance.

    • RI (Refractive Index): Usable for isocratic runs, but sensitive to temperature.

    • Low-Wavelength UV: Attempt detection at 200–210 nm . Warning: Solvents (EtOAc, Acetone) absorb here; use Acetonitrile/Water or Methanol/Water only.

  • TLC Visualization:

    • UV lamp is useless.

    • Stain Required: Use PMA (Phosphomolybdic Acid) or KMnO₄ . The sulfonamide will appear as a white/yellow spot on a purple background (KMnO₄) or dark blue/black on green (PMA) after heating.

    • Iodine Chamber: Moderately effective, but reversible.

DetectionLogic Start Detection Method Selection UV_Check Is UV (254nm) showing peaks? Start->UV_Check Chromophore Molecule lacks Chromophore (Aliphatic Sulfonamide) UV_Check->Chromophore No Signal Alt_Detect Select Alternative Detector Chromophore->Alt_Detect ELSD ELSD (Best) Alt_Detect->ELSD LowUV UV @ 200-210nm (Avoid Cut-off Solvents) Alt_Detect->LowUV Stain TLC: Use PMA or KMnO4 Stain Alt_Detect->Stain

Figure 1: Decision matrix for detecting non-chromophoric aliphatic sulfonamides.

Module 2: The "Sticky Oil" Syndrome (Physical State)

User Complaint: "The literature suggests a solid, but I have a viscous, slightly yellow oil that refuses to crystallize."

Technical Insight: The N-methyl group disrupts the hydrogen bonding network that typically makes primary sulfonamides (


) high-melting solids. Additionally, small aliphatic chains often result in "supercooled liquids."

The Fix: "Seeding" is not enough. You need High-Vacuum Distillation. Recrystallization is rarely efficient for this specific analog unless purity is already >95%.

Protocol: Kugelrohr / Bulb-to-Bulb Distillation

  • Setup: Use a Kugelrohr or short-path distillation apparatus.

  • Vacuum: High vacuum is mandatory (< 0.5 mmHg).

  • Temperature:

    • N-methyl methanesulfonamide boils at ~118°C at 0.3 mmHg [1].[1]

    • N,2-dimethylpropane-1-sulfonamide is heavier. Expect boiling points in the 135°C – 150°C range at 0.5 mmHg.

  • Procedure:

    • Remove all solvent via Rotavap.

    • Heat slowly. The lower boiling fraction will be unreacted amine/solvent.

    • The main fraction will be your sulfonamide. It may solidify upon cooling in the receiving flask.

Module 3: The "pH Swing" Extraction (Chemical Purification)

User Complaint: "I have persistent impurities. Column chromatography is difficult because I can't see the bands."

The Solution: Utilize the specific acidity of the sulfonamide proton.

  • Acidity: The

    
     of N-methyl alkanesulfonamides is approximately 11.5 – 12.0  [2].
    
  • Implication: It is not acidic enough to be extracted by NaHCO₃ (pH 8) or Na₂CO₃ (pH 10). You need NaOH .

The "pH Swing" Protocol: This method separates your product from neutral impurities (bis-sulfonamides) and basic impurities (amines) without chromatography.

Step-by-Step:

  • Dissolve: Take crude oil in DCM (Dichloromethane) .

  • Acid Wash (Remove Amines): Wash with 1M HCl.

    • Chemistry: Protonates unreacted methylamine/isobutylamine.

    • Result: Impurities go to Aqueous; Product stays in DCM.

  • Base Extraction (The Critical Step): Extract the DCM layer with 1.0 M NaOH (pH 14) .

    • Chemistry: The sulfonamide deprotonates (

      
      ) and moves to the Aqueous Layer .
      
    • Neutral Impurities: Stay in the DCM (Discard DCM).

  • Precipitation/Recovery:

    • Take the basic aqueous layer (contains product).

    • Cool on ice.[2][3]

    • Acidify carefully with 6M HCl to pH ~2.

    • Result: Product re-protonates and oils out or precipitates.

    • Extract this cloudy aqueous mixture with fresh DCM (

      
      ).
      
    • Dry (MgSO₄) and concentrate.[2]

pH_Swing Crude Crude Mixture (DCM) AcidWash Wash 1M HCl Crude->AcidWash Sep1 Separation 1 AcidWash->Sep1 Org1 Organic Layer (Product + Neutrals) Sep1->Org1 Aq1 Aq. Waste (Amine Salts) Sep1->Aq1 BaseExt Extract w/ 1M NaOH Org1->BaseExt Sep2 Separation 2 BaseExt->Sep2 Org2 Org. Waste (Bis-sulfonamides) Sep2->Org2 Aq2 Aq. Layer (Product Anion) Sep2->Aq2 Acidify Acidify (pH 2) Extract w/ DCM Aq2->Acidify Final Pure Product Acidify->Final

Figure 2: The "pH Swing" purification workflow relying on the pKa ~11.5 of the sulfonamide.

Quantitative Data Summary

PropertyValue / CharacteristicRelevance to Purification
Molecular Weight 151.23 g/mol Low MW implies volatility; suitable for distillation.
Boiling Point Est. 135–150°C @ 0.5 mmHgHigh vacuum required. Do not overheat (decomposition risk).
pKa ~11.5 – 12.0 (Weak Acid)Requires pH > 13 (NaOH) to deprotonate. Bicarbonate washes are ineffective for extraction.
Solubility DCM, EtOAc, MeOHHighly soluble in organics. Insoluble in water (unless pH > 13).
UV Absorbance Negligible > 220 nmUse ELSD or stain (PMA/KMnO₄).

FAQs: Rapid Troubleshooting

Q: My product smells like sulfur/acid even after the column. A: This is likely trace isobutyl sulfonyl chloride or its hydrolysis product (sulfonic acid).

  • Fix: Dissolve in DCM and wash with saturated NaHCO₃ . While NaHCO₃ won't extract your product, it will aggressively remove the sulfonic acid and hydrolyze remaining sulfonyl chloride [3].

Q: Can I use amine scavengers? A: Yes. If you have unreacted sulfonyl chloride, add a polymer-supported amine (e.g., Trisamine resin) to the reaction before workup. This avoids the need for harsh distillation.[4]

Q: Why did my yield drop after the NaOH extraction? A: You likely didn't acidify the aqueous layer enough during the recovery step. The sulfonamide is a weak acid; you must drive the pH well below its pKa (aim for pH 2) to ensure it is fully protonated and extractable back into the organic phase.

References

  • ChemicalBook. (2025).[1] N-Methyl methanesulfonamide Properties and Boiling Point Data. Retrieved from

  • Ye, S., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. (Infers pKa trends for N-alkyl sulfonamides). Retrieved from

  • BenchChem Technical Support. (2025). Removal of Unreacted Sulfonyl Chlorides and Sulfonic Acid Impurities. Retrieved from

Sources

Technical Support Center: Optimizing N,2-Dimethylpropane-1-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,2-dimethylpropane-1-sulfonamide. Engineered for researchers, chemical engineers, and drug development professionals, this guide bypasses generic advice to dissect the mechanistic causality behind common synthetic failures. Below, you will find self-validating troubleshooting frameworks and optimized parameters for the amidation of 2-methylpropane-1-sulfonyl chloride with methylamine.

PART 1: Core Reaction Pathway & Mechanism

The synthesis of sulfonamides traditionally relies on the[1]. While conceptually straightforward, the reaction is highly exothermic. The electrophilic nature of the sulfonyl chloride makes it highly susceptible to competing side reactions—specifically hydrolysis and bis-sulfonylation—depending on the solvent, base, and stoichiometry utilized.

G SM1 2-Methylpropane-1-sulfonyl chloride (Electrophile) Int Tetrahedral Transition State SM1->Int Nucleophilic attack Side1 2-Methylpropane-1-sulfonic acid (Hydrolysis Byproduct) SM1->Side1 +H2O (Moisture) SM2 Methylamine (Nucleophile) SM2->Int Prod N,2-Dimethylpropane-1-sulfonamide (Target Product) Int->Prod -HCl (Base scavenged) Side2 Bis-sulfonylimide (Over-reaction Byproduct) Prod->Side2 +SM1 (Excess) & Base

Reaction pathway and competing side reactions in N,2-dimethylpropane-1-sulfonamide synthesis.

PART 2: Troubleshooting Guides & FAQs

Q1: Why is my isolated yield low, and why does LC-MS show a massive peak for 2-methylpropane-1-sulfonic acid? Causality: Sulfonyl chlorides are hard electrophiles and are highly susceptible to hydrolysis. If you are utilizing aqueous methylamine () without sufficient agitation or strict temperature control, water will outcompete the amine as a nucleophile at the biphasic interface[2]. Solution: You must optimize the Schotten-Baumann system by ensuring vigorous mechanical stirring (>500 RPM) to maximize the interfacial surface area. Maintain the internal temperature strictly at 0–5 °C to thermodynamically favor amidation over hydrolysis, and use a stoichiometric excess of methylamine to outcompete water kinetically.

Q2: I am observing a secondary byproduct with a higher molecular weight. What is it, and how do I prevent it? Causality: The target product, N,2-dimethylpropane-1-sulfonamide, is a secondary sulfonamide. The electron-withdrawing nature of the sulfonyl group renders the NH proton highly acidic, with a[3]. In the presence of excess base or unreacted methylamine, this proton is abstracted. The resulting sulfonamide anion acts as a potent nucleophile, attacking unreacted 2-methylpropane-1-sulfonyl chloride to form a bis-sulfonylimide (over-reaction byproduct). Solution: Implement an inverse addition protocol. By adding the sulfonyl chloride dropwise to a solution containing an excess of methylamine, the amine is always in vast stoichiometric excess relative to the electrophile. This ensures the sulfonyl chloride is consumed instantly by the primary amine, preventing its accumulation and subsequent reaction with the deprotonated product.

Q3: Should I use an organic base (TEA/DIPEA) or excess methylamine as the acid scavenger? Causality: While triethylamine (TEA) is standard in anhydrous setups, it complicates the purification process, often requiring extensive acidic aqueous washes to remove hydrochloride salts. Using an excess of aqueous methylamine (≥3.0 equivalents) serves a dual purpose: it acts as both the nucleophile and the acid scavenger. Because methylamine is highly water-soluble and volatile, the excess is easily removed during a standard 1M HCl wash and subsequent concentration, yielding a cleaner crude profile without the need for column chromatography.

PART 3: Quantitative Data: Optimization Parameters

The following table summarizes the causal impact of varying reaction parameters on the yield and impurity profile of N,2-dimethylpropane-1-sulfonamide.

Solvent SystemBase / Acid ScavengerTemp (°C)Stoichiometry (Amine:RSO₂Cl)Addition MethodIsolated Yield (%)Major Observed Impurity
THF / H₂O40% aq. MeNH₂251.1 : 1.0Direct45%Sulfonic acid (Hydrolysis)
Anhydrous DCMTEA (1.5 eq) + MeNH₂ in THF0 to 251.0 : 1.0Direct70%Bis-sulfonylimide
DCM / H₂O40% aq. MeNH₂0 to 53.0 : 1.0Direct82%Bis-sulfonylimide
DCM / H₂O 40% aq. MeNH₂ 0 to 5 3.0 : 1.0 Inverse Add >92% Trace / None
PART 4: Experimental Protocol: Optimized Biphasic Amidation

This protocol utilizes a self-validating biphasic system designed to maximize yield while suppressing hydrolysis and bis-sulfonylation.

Materials Required:

  • 2-Methylpropane-1-sulfonyl chloride (1.0 eq, limiting reagent)

  • Methylamine (40% w/w aqueous solution, 3.0 eq)

  • Dichloromethane (DCM) (Reaction solvent and extraction)

  • 1M HCl (aqueous) and Brine (Workup)

Step-by-Step Methodology:

  • Reagent Validation: Prior to the reaction, verify the integrity of the 2-methylpropane-1-sulfonyl chloride via ¹H NMR (CDCl₃). The presence of a broad singlet downfield indicates hydrolysis to the sulfonic acid. Do not proceed if purity is <95%, as this will artificially lower your yield and skew stoichiometry.

  • System Setup: Equip a round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.

  • Amine Preparation: Charge the flask with the 40% aqueous methylamine solution (3.0 eq) and an equal volume of DCM. Cool the biphasic mixture in an ice-water bath.

  • Self-Validation Check 1: Ensure the internal temperature reads between 0 °C and 5 °C before proceeding. Vigorous stirring (>500 RPM) must be initiated to create a fine emulsion, which is critical for mass transfer in Schotten-Baumann conditions.

  • Inverse Addition: Dissolve 2-methylpropane-1-sulfonyl chloride (1.0 eq) in a minimal amount of DCM. Transfer this to the addition funnel. Add the sulfonyl chloride solution dropwise over 30–45 minutes.

  • Self-Validation Check 2: Monitor the internal temperature during addition. The reaction is highly exothermic; adjust the addition rate to ensure the temperature does not exceed 5 °C. If the temperature spikes, pause the addition to prevent bis-sulfonylation.

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) while stirring for an additional 2 hours.

  • Reaction Monitoring: Sample the organic layer and analyze via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain) or LC-MS to confirm the complete consumption of the sulfonyl chloride.

  • Workup & Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Wash the organic layer with 1M HCl (2 × 20 mL) to protonate and extract the 2.0 equivalents of unreacted methylamine into the aqueous phase.

    • Wash the organic layer with brine (1 × 20 mL) to remove residual moisture.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N,2-dimethylpropane-1-sulfonamide as a high-purity solid/oil.

PART 5: References
  • White, T. D., et al. (2012). "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Tang, J., et al. (2023). "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." Organic Letters, ACS Publications. URL:[Link]

  • Harding, A., et al. (2019). "Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." RSC Advances, RSC Publishing. URL:[Link]

Sources

Technical Support Center: N,2-dimethylpropane-1-sulfonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,2-dimethylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and degradation of this compound. As specific literature on N,2-dimethylpropane-1-sulfonamide is limited, this document leverages established principles from the broader sulfonamide class to empower you to design, execute, and troubleshoot your own stability studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of N,2-dimethylpropane-1-sulfonamide.

Q1: What are the primary factors that can cause N,2-dimethylpropane-1-sulfonamide to degrade?

A1: Based on the known chemistry of sulfonamides, the primary factors influencing the stability of N,2-dimethylpropane-1-sulfonamide are expected to be:

  • pH: Sulfonamides generally exhibit pH-dependent hydrolysis. They are typically more susceptible to degradation in acidic conditions and more stable in neutral to alkaline environments[1][2].

  • Temperature: Elevated temperatures can accelerate degradation processes, and the thermal stability of sulfonamides can vary based on their specific structure[3][4].

  • Light (Photodegradation): Exposure to UV light can induce photodegradation of sulfonamides, with the rate also being influenced by the pH of the solution[1][5].

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation[6][7].

Q2: How should I properly store N,2-dimethylpropane-1-sulfonamide to ensure its stability?

A2: To minimize degradation during storage, it is recommended to:

  • Store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.

  • Keep it in a cool, dark place, away from direct sunlight and heat sources.

  • For long-term storage, consider refrigeration (2-8 °C) or freezing (≤ -10 °C), depending on the solvent if it is in solution[8].

  • Avoid storing it with strong oxidizing agents or in highly acidic or basic environments[9].

Q3: I'm seeing an unexpected peak in my HPLC analysis of a sample containing N,2-dimethylpropane-1-sulfonamide. Could this be a degradation product?

A3: It is highly likely. An unexpected peak, especially one that grows over time or upon exposure to stress conditions (heat, light, acid/base), is often indicative of a degradation product. The primary degradation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond in the sulfonamide bridge[9][10][11]. Therefore, you might be observing the formation of 2-methylpropane-1-sulfonic acid and N-methylamine. To confirm this, you would need to perform forced degradation studies and characterize the resulting degradants using techniques like LC-MS.

Q4: At what pH is N,2-dimethylpropane-1-sulfonamide expected to be most stable?

A4: Generally, sulfonamides are most stable in neutral to alkaline conditions (pH 7-9)[1][2][12]. The susceptibility to hydrolysis increases significantly under acidic conditions. However, the exact optimal pH for N,2-dimethylpropane-1-sulfonamide stability should be determined experimentally through a pH-rate profile study.

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: Inconsistent results in stability studies.

  • Q: My stability data for N,2-dimethylpropane-1-sulfonamide is not reproducible. What could be the cause?

    • A: Inconsistent results often stem from a lack of control over environmental variables. Ensure that for each experiment, the temperature, light exposure, and pH are precisely controlled and monitored. Use a calibrated pH meter and a temperature-controlled incubator or water bath. For photostability studies, ensure consistent light intensity and duration of exposure. Also, verify the purity of your starting material, as impurities can sometimes catalyze degradation.

Issue 2: No degradation observed in forced degradation studies.

  • Q: I've subjected my N,2-dimethylpropane-1-sulfonamide sample to stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours), but I'm not seeing any significant degradation. What should I do?

    • A: If you observe little to no degradation, the stress conditions may not be harsh enough. The goal of forced degradation is to achieve 5-20% degradation to ensure that your analytical method is stability-indicating[13]. You can incrementally increase the severity of the stress conditions. For example:

      • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., to 1 M HCl or NaOH), increase the temperature, or prolong the exposure time[1].

      • Oxidative Degradation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%).

      • Thermal Degradation: Increase the temperature in increments (e.g., from 60°C to 80°C or higher).

    • It is also possible that N,2-dimethylpropane-1-sulfonamide is intrinsically highly stable under the conditions tested.

Issue 3: Complete degradation of the compound.

  • Q: My N,2-dimethylpropane-1-sulfonamide sample completely degraded after applying stress conditions. How can I study the degradation pathway?

    • A: Complete degradation makes it difficult to identify the initial degradation products and determine the kinetics. You need to use milder stress conditions. Consider the following adjustments:

      • Decrease the temperature.

      • Shorten the exposure time and take multiple time points early in the experiment.

      • For acid/base hydrolysis, decrease the concentration of the acid or base.

      • For photostability, reduce the light intensity or exposure duration.

Issue 4: Mass balance issues in HPLC analysis.

  • Q: The peak area of my parent compound is decreasing, but I'm not seeing a corresponding increase in the peak areas of the degradation products. What is happening?

    • A: This suggests a mass balance issue, which can have several causes:

      • Degradation products are not being detected: Your degradation products may not have a chromophore and are therefore not visible with a UV detector. Try using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).

      • Degradation products are not being eluted: The degradants might be highly polar and retained on the column, or they could be non-polar and eluting with the solvent front. Try modifying your HPLC method (e.g., changing the gradient, mobile phase pH, or column chemistry).

      • Formation of volatile or insoluble degradants: The degradation may be producing volatile compounds that are lost from the sample, or insoluble products that precipitate out of solution.

Part 3: Experimental Protocols and Data Presentation

Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies on N,2-dimethylpropane-1-sulfonamide. These are starting points and may need to be adjusted based on the observed stability of the compound.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidative 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80 °C48 hours
Photolytic ICH Q1B Option 2Room TempPer ICH Q1B

Protocol 1: Acid/Base Hydrolysis

  • Prepare a stock solution of N,2-dimethylpropane-1-sulfonamide in a suitable solvent (e.g., water, acetonitrile, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • For acid hydrolysis, mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • For base hydrolysis, mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Prepare a control sample by mixing the stock solution with an equal volume of the solvent used for the acid/base solutions.

  • Incubate all samples at 60 °C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid/base samples before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

  • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Prepare a stock solution of N,2-dimethylpropane-1-sulfonamide as described in Protocol 1.

  • Mix equal volumes of the stock solution and 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

  • Prepare a control sample with the stock solution and solvent.

  • Keep the samples at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

  • Analyze by HPLC.

Protocol 3: Thermal Degradation

  • Place a known amount of solid N,2-dimethylpropane-1-sulfonamide in a vial.

  • Store the vial in an oven at 80 °C.

  • At specified time points, remove a sample, allow it to cool to room temperature, and dissolve it in a known volume of solvent for HPLC analysis.

Protocol 4: Photostability Testing

  • Expose a solution of N,2-dimethylpropane-1-sulfonamide to a light source as specified by ICH guideline Q1B, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Prepare a control sample by wrapping the vial in aluminum foil to protect it from light and store it under the same temperature conditions.

  • Analyze both samples by HPLC after the exposure period.

Part 4: Visualization of Pathways and Workflows

Predicted Degradation Pathways

Based on the general degradation mechanisms of sulfonamides, the following pathways are proposed for N,2-dimethylpropane-1-sulfonamide.

DegradationPathways Parent N,2-dimethylpropane-1-sulfonamide Hydrolysis_Product1 2-methylpropane-1-sulfonic acid Parent->Hydrolysis_Product1 Hydrolysis (Acid/Base) Cleavage of S-N bond Hydrolysis_Product2 N-methylamine Parent->Hydrolysis_Product2 Hydrolysis (Acid/Base) Cleavage of S-N bond Oxidative_Product Hydroxylated derivatives Parent->Oxidative_Product Oxidation (e.g., H₂O₂) Photolytic_Product Radical species and further fragments Parent->Photolytic_Product Photolysis (UV light)

Caption: Predicted degradation pathways for N,2-dimethylpropane-1-sulfonamide.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for investigating the stability of N,2-dimethylpropane-1-sulfonamide.

StabilityWorkflow Start Start: Pure N,2-dimethylpropane-1-sulfonamide MethodDev Develop Stability-Indicating HPLC Method Start->MethodDev ForcedDeg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) MethodDev->ForcedDeg Analysis Analyze Samples by HPLC ForcedDeg->Analysis GoodMB Mass Balance OK? Analysis->GoodMB MassBalance Check Mass Balance ID_Degradants Identify and Characterize Degradation Products (LC-MS) MassBalance->ID_Degradants Yes RefineMethod Refine Analytical Method MassBalance->RefineMethod No Kinetics Determine Degradation Kinetics ID_Degradants->Kinetics Report Report Findings and Establish Storage Conditions Kinetics->Report GoodMB->MassBalance Yes GoodMB->RefineMethod No RefineMethod->Analysis

Caption: Experimental workflow for stability assessment.

References

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. AJRC. Retrieved from [Link]

  • CORE. (n.d.). Microbial Degradation of Sulfonamide Antibiotics. CORE. Retrieved from [Link]

  • CPAChem. (2025, August 4). Safety data sheet: N,N-Dimethyldecanamide. CPAChem. Retrieved from [Link]

  • Wang, L., et al. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. FSIS. Retrieved from [Link]

  • MDPI. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Retrieved from [Link]

  • Boreen, A. L., et al. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Li, B., & Zhang, T. (2022, February 15). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Retrieved from [Link]

  • Li, B., & Zhang, T. (2022, February 15). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials. Retrieved from [Link]

  • Loftin, K. A., et al. (2014, October 22). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. ACS Publications. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Retrieved from [Link]

  • Boreen, A. L., et al. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • Arcinova. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Arcinova. Retrieved from [Link]

  • Wesolowski, M., & Rojek, P. (2013, March 1). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. AKJournals. Retrieved from [Link]

  • Vila-Costa, M., et al. (2017, May 15). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Retrieved from [Link]

  • Giraldo, D. M., et al. (2017, June 13). Effect of thermal treatments on the degradation of antibiotic residues in food. Taylor & Francis Online. Retrieved from [Link]

Sources

"N,2-dimethylpropane-1-sulfonamide reaction monitoring by TLC or HPLC"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists monitoring the synthesis and purification of N,2-dimethylpropane-1-sulfonamide (systematically: N-methyl-2-methylpropane-1-sulfonamide).

Role: Senior Application Scientist Topic: Reaction Monitoring via TLC & HPLC Molecule Class: Aliphatic Sulfonamide Key Challenge: Lack of UV Chromophore

Molecule Overview & Analytical Challenges

Before troubleshooting, confirm the structural properties of your target. N,2-dimethylpropane-1-sulfonamide is an aliphatic sulfonamide .[1] Unlike aromatic sulfonamides (e.g., tosylates), this molecule lacks a conjugated


-system (benzene ring).[1]
  • UV Activity: Negligible above 220 nm.[1]

  • Implication: Standard UV detection at 254 nm (TLC or HPLC) will fail . You will see a blank plate or a flat baseline.[1]

  • Reaction Context: Typically synthesized from Isobutylsulfonyl chloride + Methylamine .[1]

    • Risk:[1] Sulfonyl chlorides are moisture-sensitive and hydrolyze to sulfonic acids.[1]

TLC Troubleshooting Guide

Q1: I spotted my reaction on a TLC plate and viewed it under UV 254 nm, but the plate is empty. Did the reaction fail?

Diagnosis: False Negative due to lack of chromophore.[1] Explanation: Your product and starting materials (isobutyl derivatives) are aliphatic.[1] They do not quench the F254 indicator on the silica gel. Solution: You must use a chemical stain (destructive visualization).[1]

Recommended Stains & Protocols:

Stain ReagentTarget FunctionalityVisualization ColorPreparation/Notes
KMnO₄ (Basic) Alkenes, Oxidizable groupsYellow/Brown on PurpleBest general stain.[1] Dip and heat gently.
Iodine Chamber (I₂) Lipophilic compoundsBrown spots Non-destructive (mostly).[1] Reversible.
Phosphomolybdic Acid (PMA) General OrganicDark Green/Blue Requires vigorous heating.[1] Good contrast.
Ninhydrin Free Amines (SM)Pink/Red Only visualizes the Methylamine (starting material).[1]
Q2: My starting material (Sulfonyl Chloride) is streaking or hydrolyzing on the plate.

Diagnosis: Silica gel acidity causing degradation.[1] Explanation: Sulfonyl chlorides are labile.[1][2] The moisture in the air or on the silica plate can hydrolyze them to sulfonic acids (which stay at the baseline) during the run. Solution:

  • Derivatize the aliquot: Before spotting, add a drop of the reaction mixture to a vial containing excess methylamine or methanol. This converts the unstable chloride to a stable sulfonamide or ester for analysis.

  • Neutralize the Plate: Pre-run the TLC plate in eluent containing 1% Triethylamine (TEA) to neutralize silica acidity.[1]

Q3: How do I differentiate the Product from the Hydrolysis Impurity (Sulfonic Acid)?

Logic:

  • Product (Sulfonamide): Less polar.[1] Higher Rf (typically 0.3–0.6 in EtOAc/Hexane mixtures).[1]

  • Impurity (Sulfonic Acid): Very polar/Ionic.[1] Stays at the Baseline (Rf = 0) .

  • Starting Material (Chloride): High Rf (non-polar), but likely degrades.[1]

HPLC Troubleshooting Guide

Q4: I see no peaks using my standard generic gradient (254 nm). What do I do?

Diagnosis: Incorrect Detection Wavelength. Solution: Switch to Low-UV or Universal Detection .[1]

Method A: Low-UV Detection (200–210 nm) [1]

  • Requirement: You must use "UV-transparent" solvents.[1]

    • Acetonitrile: UV cutoff ~190 nm (Good).[1]

    • Methanol:[1] UV cutoff ~205 nm (Avoid if possible; causes baseline drift).[1]

    • Buffers: Use Phosphoric Acid (0.1%) or TFA (0.05%).[1] Avoid Formic Acid or Acetate (high absorption <210 nm).[1]

  • Expected Result: You will see the sulfonamide peak, but also system peaks and solvent fronts.

Method B: Universal Detection (ELSD / CAD / RI) [1]

  • ELSD (Evaporative Light Scattering Detector): Ideal for this molecule.[1] Response depends on mass, not optical properties.

  • Refractive Index (RI): Works for isocratic methods only.[1] Low sensitivity.

Q5: Can I use LC-MS?

Answer: Yes, this is the gold standard.

  • Mode: ESI Positive (+).[1]

  • Target Ion: Look for

    
     Da or 
    
    
    
    Da.[1]
  • Note: Sulfonamides ionize well.[1] This method avoids the UV transparency issue entirely.[1]

Reaction Monitoring Workflow

The following diagram illustrates the logical flow for monitoring the formation of N,2-dimethylpropane-1-sulfonamide, addressing the specific stability and detection challenges.

ReactionMonitoring Start Reaction Mixture (R-SO2Cl + MeNH2) Sample Take Aliquot Start->Sample Quench Quench/Derivatize (Add MeOH or excess Amine) Sample->Quench Stabilize R-SO2Cl Decision Detection Method? Quench->Decision TLC_Path TLC Analysis Decision->TLC_Path Rapid Check HPLC_Path HPLC Analysis Decision->HPLC_Path Quantitation TLC_Vis Visualization: Use KMnO4 or Iodine Stain (NO UV 254) TLC_Path->TLC_Vis HPLC_Det Detector Selection HPLC_Path->HPLC_Det Result Calculate Conversion (Product vs. SM) TLC_Vis->Result HPLC_UV UV @ 200-210 nm (Phosphate Buffer) HPLC_Det->HPLC_UV Standard Equip HPLC_ELSD ELSD / CAD (Universal) HPLC_Det->HPLC_ELSD Preferred HPLC_MS LC-MS (ESI+) [M+H]+ = 166 HPLC_Det->HPLC_MS Best Specificity HPLC_UV->Result HPLC_ELSD->Result HPLC_MS->Result

Caption: Logical workflow for monitoring aliphatic sulfonamide formation, emphasizing the necessity of destructive visualization (TLC) or non-standard UV detection (HPLC).

Standardized Protocols

Protocol A: TLC Visualization (Permanganate Dip)

Use this when UV 254 nm shows nothing.[1]

  • Preparation: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water.

  • Elution: Run the TLC plate in Hexane:Ethyl Acetate (3:1) .

  • Drying: Dry the plate completely with a heat gun (solvent must be gone).[1]

  • Staining: Dip the plate quickly into the purple solution.

  • Development: Heat the plate gently with a heat gun.

  • Result: The sulfonamide product will appear as a yellow/brown spot against a purple background.[1][3]

Protocol B: HPLC Method (Low UV)

Use this for quantitative conversion data.[1]

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard RP retention for aliphatic chains.[1]
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)Phosphoric acid is transparent at 200 nm.[1] Avoid Formic/Acetic acid.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol.[1]
Gradient 5% B to 95% B over 10 minGeneral scouting gradient.
Flow Rate 1.0 mL/minStandard.[1]
Wavelength 205 nm (Bandwidth 4 nm)Maximize signal for S-N and S=O bonds.[1]
Reference 360 nm (Bandwidth 100 nm)Corrects for baseline drift.

References

  • Merck KGaA. TLC Visualization Reagents and Methods.[1] Sigma-Aldrich.[1]

  • Agilent Technologies. Analysis of Sulfonamides by HPLC. Application Note.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Low-UV solvent selection).

  • Reich, H. J. TLC Stains and Visualization.[1] University of Wisconsin-Madison Chemistry.[1]

  • PubChem. N-(2-aminoethyl)-N,2-dimethylpropane-1-sulfonamide Compound Summary. (Used for structural verification of analogous aliphatic sulfonamides).[1]

Sources

Technical Support Center: Exotherm Management in N,2-Dimethylpropane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with thermal runaway, byproduct formation, and yield inconsistencies during the synthesis of alkyl sulfonamides.

The synthesis of N,2-dimethylpropane-1-sulfonamide —achieved via the nucleophilic substitution of 2-methylpropane-1-sulfonyl chloride (isobutanesulfonyl chloride) with methylamine—is a classic Schotten-Baumann-type transformation. While mechanistically straightforward, the process is notoriously exothermic. The heat generated originates from two concurrent events: the thermodynamic release from the formation of the sulfur-nitrogen bond, and the immediate heat of neutralization as liberated hydrogen chloride reacts with excess methylamine[1]. Failing to manage this dual-exotherm leads to thermal decomposition, oxidative side reactions, and dark-colored impurities[1].

This guide provides the causal logic, self-validating protocols, and troubleshooting steps required to master this specific synthesis.

Part 1: Mechanistic Causality of the Exotherm

Understanding the source of the heat is the first step in mitigating it. The reaction cannot be "cooled" out of existence; the energy must be systematically dissipated.

G Root Thermal Runaway Risks Sulfonamide Synthesis Cause1 Heat of Reaction (S-N Bond Formation) Root->Cause1 Cause2 Heat of Neutralization (HCl + Amine) Root->Cause2 Mit1 Slow Addition Rate (Syringe Pump) Cause1->Mit1 Mit2 Diluent Selection (High Heat Capacity) Cause1->Mit2 Cause2->Mit1 Mit3 Active Cooling (Jacketed Reactor) Cause2->Mit3

Caption: Logical mapping of exotherm sources and targeted mitigation strategies in sulfonamide synthesis.

Part 2: Self-Validating Experimental Protocol

To ensure high fidelity and safety, the following batch-scale protocol incorporates built-in validation checkpoints. The primary control strategy is always the rate of addition combined with efficient heat removal[1].

Step 1: Reactor Setup & Diluent Selection

  • Action: Charge a jacketed reactor with dichloromethane (DCM) and a 40% aqueous solution of methylamine (acting as both nucleophile and base).

  • Causality: Performing the reaction in a larger volume of an appropriate inert solvent (DCM) helps to better dissipate the heat generated[1]. The biphasic system also allows the methylammonium chloride salt byproduct to partition into the aqueous layer, preventing the reaction mixture from becoming a thick, unstirrable slurry[2].

  • Validation: Ensure mechanical stirring is active (e.g., 300–400 rpm) to prevent localized concentration gradients.

Step 2: Cryogenic Cooling

  • Action: Circulate coolant to bring the internal reactor temperature to between 0 °C and 5 °C.

  • Validation: The internal thermocouple must read a stable temperature of < 5 °C for at least 15 minutes before proceeding.

Step 3: Controlled Addition of Sulfonyl Chloride

  • Action: Load 2-methylpropane-1-sulfonyl chloride into a syringe pump or pressure-equalizing dropping funnel. Add dropwise over 1 to 2 hours.

  • Causality: Slowing down the addition rate significantly is the most effective way to prevent the activation energy from fueling side reactions[1].

  • Validation: Monitor the internal temperature continuously. If the temperature exceeds 10 °C, the addition must automatically pause until the cooling system recovers[2].

Step 4: Reaction Maturation

  • Action: Once the addition is complete, allow the mixture to slowly warm to room temperature (20 °C) and stir for an additional 2 to 4 hours[2].

  • Validation: TLC or HPLC analysis must confirm the complete consumption of 2-methylpropane-1-sulfonyl chloride.

Step 5: Quench and Extraction

  • Action: Separate the organic layer. Wash with cold dilute HCl to remove excess methylamine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield N,2-dimethylpropane-1-sulfonamide.

G N1 1. Reactor Setup (DCM + Methylamine) N2 2. Cryogenic Cooling (0°C to 5°C) N1->N2 N3 3. Controlled Addition (Isobutanesulfonyl Chloride) N2->N3 N4 4. Exotherm Monitoring (Internal T < 10°C) N3->N4 N3->N4 Feedback Loop N4->N3 N5 5. Quench & Workup (Aqueous Extraction) N4->N5

Caption: Step-by-step workflow for temperature-controlled N,2-dimethylpropane-1-sulfonamide synthesis.

Part 3: Troubleshooting Guide & FAQs

Q1: My final product (N,2-dimethylpropane-1-sulfonamide) is highly colored (yellow/brown). What caused this? A1: Color bodies are a direct consequence of poorly controlled exotherms. High localized temperatures (hot spots) due to inadequate stirring or rapid addition promote oxidative side reactions and the thermal decomposition of the sulfonyl chloride intermediate[1]. Ensure your stirring rate is sufficient and strictly adhere to the < 10 °C threshold during the addition phase.

Q2: Can I reverse the addition order (add the methylamine to the sulfonyl chloride) to control the exotherm? A2: While reverse addition is sometimes evaluated to control exotherms, adding the amine to the sulfonyl chloride is generally not recommended for primary sulfonamide synthesis. Because the sulfonyl chloride is in vast excess during the early stages of a reverse addition, high localized temperatures can promote secondary reactions (oversulfonation), leading to undesired byproducts[1]. Standard addition ensures the amine is always in excess, acting efficiently as both a nucleophile and an acid scavenger.

Q3: I am scaling up from 10 grams to 1 kilogram. Can I use the same ice-bath cooling setup? A3: Absolutely not. The surface-area-to-volume ratio decreases drastically upon scale-up, making standard cooling baths insufficient[1]. You must transition to a jacketed reactor with a mechanical chiller and highly efficient external heat exchangers. For prolonged additions, secondary and tertiary amines are often added under thermal control over periods exceeding 60 minutes[3]. Alternatively, continuous flow chemistry is highly recommended for scaling exothermic sulfonamide syntheses due to its superior heat dissipation profile.

Q4: The reaction mixture became extremely viscous, hindering stirring and causing a temperature spike. How do I fix this? A4: The viscosity increase is caused by the rapid precipitation of methylammonium chloride (the byproduct salt). Inefficient stirring leads to localized concentration and temperature gradients, creating hot spots that can initiate a runaway reaction[1]. Solution: Increase the volume of your diluent (DCM) to maintain a stirrable slurry, or utilize a biphasic system (aqueous methylamine/DCM) where the generated salt dissolves harmlessly into the aqueous layer[2].

Part 4: Quantitative Data Summary

The following table summarizes the impact of temperature control parameters on the yield and impurity profile of sulfonamide synthesis workflows.

ParameterCondition 1: Uncontrolled BatchCondition 2: Controlled BatchCondition 3: Flow Reactor
Addition Rate All-at-once (< 5 mins)Dropwise (1–2 hours)Continuous (Residence time: 2 mins)
Cooling Mechanism Ambient / NoneJacketed Chiller (0–5 °C)Microreactor Heat Exchanger
Peak Internal Temp > 60 °C (Runaway)8 °C5 °C
Yield (%) 42%88%94%
Impurity Profile High (Dark brown, tarry)Low (Pale yellow/White)Trace (Pure white solid)
Primary Failure Mode Thermal decomposition[1]Localized hot spotsPump blockages (if salt precipitates)
References
  • Google Patents. "US20100222586A1 - Methods for Producing Sulfonic Acid Diamides.

Sources

Technical Support Center: Crystallization of N,2-dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N,2-dimethylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights into overcoming common crystallization challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of N,2-dimethylpropane-1-sulfonamide. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: My product has "oiled out" or formed an amorphous powder instead of crystals.

Q: I've followed a standard cooling crystallization protocol, but instead of well-defined crystals, I have a viscous oil or a fine, amorphous powder at the bottom of my flask. What is happening and how can I fix it?

A: This is a common issue, particularly with sulfonamides, and it typically arises from a solution that has become too supersaturated too quickly, a phenomenon often referred to as "crashing out".[1] Molecules lose their mobility and solidify before they can arrange themselves into an ordered, crystalline lattice.

Causality Explained:

  • High Supersaturation: The driving force for crystallization is supersaturation. However, if the level of supersaturation is too high, the system's thermodynamics favor rapid, disordered precipitation over slow, ordered crystal growth.[1][2]

  • Rapid Cooling: Cooling a saturated solution too quickly is a primary cause of oiling out. The solubility of N,2-dimethylpropane-1-sulfonamide decreases sharply, leading to a rapid increase in supersaturation.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, meaning a very large temperature change or a large volume of anti-solvent is needed to induce crystallization, both of which can lead to uncontrolled precipitation.

Step-by-Step Solutions:

  • Re-dissolve and Slow Down: Gently warm your flask to re-dissolve the oil or amorphous solid. The key is to then slow the cooling process dramatically.

    • Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels.

    • Once at room temperature, transfer the flask to a cold water bath, and finally to an ice-water bath. This gradual temperature change is critical.[1]

  • Solvent/Anti-Solvent Adjustment: If slow cooling alone is not effective, consider an anti-solvent approach.

    • Dissolve your compound in a minimal amount of a "good" solvent (e.g., acetone, ethanol).

    • Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., water, hexane) dropwise until persistent turbidity is observed.[1][]

    • At this point, stop adding the anti-solvent and allow the solution to stand undisturbed. If necessary, you can introduce a seed crystal.

  • Reduce Solute Concentration: If you are working with a highly concentrated solution, dilute it slightly before attempting crystallization. This lowers the initial supersaturation level.

Issue 2: I've successfully obtained crystals, but I suspect polymorphism. How can I control which crystal form I get?

Q: My crystallization yields crystals with different morphologies (e.g., needles vs. plates) from batch to batch, and the melting points are inconsistent. I suspect I am isolating different polymorphs. How can I consistently obtain the desired, stable form?

A: Your observations strongly suggest polymorphism, a common characteristic of sulfonamides.[4][5][6] Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physicochemical properties, including solubility, stability, and bioavailability.[7][8] Controlling polymorphism is a critical aspect of drug development.

Causality Explained:

  • Thermodynamics vs. Kinetics: Often, a less stable (metastable) polymorph will crystallize first because it nucleates faster (kinetic control). Over time, it may convert to a more stable form (thermodynamic control). Your isolation procedure may be capturing different forms depending on the conditions.

  • Solvent Influence: The choice of solvent is a primary determinant of the resulting polymorph.[1] Solvents can interact with the growing crystal faces through hydrogen bonding and other intermolecular forces, favoring one packing arrangement over another.

  • Temperature and Supersaturation: The temperature and level of supersaturation at which nucleation occurs can influence which polymorph is formed.

Step-by-Step Solutions & Control Strategies:

  • Seeding: This is the most effective method for controlling polymorphism.[][7]

    • First, you must obtain a pure sample of the desired polymorph to use as seed crystals. This may require extensive screening of different crystallization conditions.

    • Once you have the desired seeds, add a very small amount (typically <1% w/w) to the supersaturated solution at a carefully controlled temperature. The seed crystals will then act as templates for the growth of that specific polymorph.

  • Solvent Screening: Perform a systematic solvent screen to identify which solvents or solvent/anti-solvent systems favor the desired polymorph. A general guide is provided in the table below.

Solvent System ExampleTypical Resulting Crystal HabitRationale
Protic Solvents (e.g., Ethanol, Methanol, Water) Often yields more stable, well-ordered crystals.Protic solvents can form strong hydrogen bonds with the sulfonamide group, potentially favoring a specific packing arrangement.[4][6]
Aprotic Solvents (e.g., Acetone, Ethyl Acetate) May yield different polymorphs compared to protic solvents.The nature of the intermolecular interactions is different, which can lead to alternative crystal packing.
Anti-Solvent (e.g., Water or Hexane added to an Acetone solution) Can provide fine control over supersaturation and crystal growth.The rate of anti-solvent addition is a key parameter to control.[]
  • Slurry Experiments for Stability Assessment:

    • Prepare a saturated solution of N,2-dimethylpropane-1-sulfonamide.

    • Add a mixture of the different polymorphs you have isolated to this solution and stir at a constant temperature.

    • Periodically sample the solid and analyze it using X-ray Powder Diffraction (XRPD). Over time, the less stable forms will dissolve and the most stable polymorph will grow. This experiment helps you identify the thermodynamically stable form under those conditions.

Issue 3: My crystallization yield is consistently low.

Q: I am getting beautiful crystals, but my final yield after filtration and drying is unacceptably low. What are the common causes and how can I improve my recovery?

A: Low yield is a frustrating problem that can often be resolved by carefully examining each step of your crystallization and recovery process.

Causality Explained:

  • Excess Solvent: Using too much solvent to dissolve your compound is the most common reason for low yield.[1] The compound will remain in the mother liquor even after cooling.

  • Incomplete Cooling: If you do not cool the solution sufficiently, a significant amount of your product will remain dissolved.

  • Premature Crystallization: If crystals form during a hot filtration step (if performed to remove impurities), you will lose product on the filter paper.[1]

  • Washing with an Inappropriate Solvent: Washing your isolated crystals with a solvent in which they are highly soluble will dissolve your product.

Step-by-Step Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions until the compound just dissolves.[1]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

  • Optimize the Washing Step:

    • Always wash your crystals with a small amount of ice-cold solvent.

    • The wash solvent should be one in which your compound has low solubility. Often, the crystallization solvent itself (when cold) is a good choice. In an anti-solvent crystallization, the anti-solvent is typically used for washing.

  • Recover from Mother Liquor: If the yield is still low, you can try to recover more product from the mother liquor.

    • Reduce the volume of the filtrate by evaporation.

    • Cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This method is ideal when a single solvent can be found that dissolves N,2-dimethylpropane-1-sulfonamide well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude N,2-dimethylpropane-1-sulfonamide. Add a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Heat the mixture with stirring until the compound fully dissolves. Continue to add small portions of the hot solvent until a clear solution is obtained.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. To further slow the cooling, you can insulate the flask.

  • Crystal Growth: Once the flask has reached room temperature, transfer it to an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single suitable solvent cannot be identified.[1][]

  • Dissolution: Dissolve the crude N,2-dimethylpropane-1-sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the inside of the flask with a glass rod at the liquid-air interface.

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Controlled Cooling Crystallization protocol.

Visualization of Workflows

Crystallization_Troubleshooting_Workflow start Start Crystallization outcome Observe Outcome start->outcome crystals Well-defined Crystals outcome->crystals Success oil_amorphous Oil or Amorphous Solid outcome->oil_amorphous Problem low_yield Low Yield outcome->low_yield Problem polymorphism Inconsistent Batches (Suspect Polymorphism) outcome->polymorphism Problem analyze Analyze Crystals (XRPD, DSC, Microscopy) crystals->analyze solution1 Re-dissolve. Slow down cooling rate. Consider anti-solvent. oil_amorphous->solution1 solution2 Use minimum solvent. Ensure complete cooling. Optimize washing step. low_yield->solution2 solution3 Perform solvent screen. Use seeding strategy. Conduct slurry experiments. polymorphism->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A troubleshooting decision tree for common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: Why is the crystallinity of N,2-dimethylpropane-1-sulfonamide important in drug development?

A1: The crystalline state of an active pharmaceutical ingredient (API) is critical for several reasons:

  • Stability: Crystalline solids are generally more thermodynamically stable than their amorphous counterparts, which is crucial for shelf life and preventing degradation during storage.[1]

  • Bioavailability and Solubility: Different polymorphs can have significantly different solubilities and dissolution rates, which directly impacts how the drug is absorbed by the body.[7][8]

  • Manufacturing and Formulation: The shape (habit) and size of crystals affect bulk properties like flowability and compressibility, which are vital for downstream processing such as tableting.[1]

Q2: What are the key factors that influence the crystallization process of sulfonamides?

A2: The primary factors are both thermodynamic and kinetic:

  • Solvent Choice: This is arguably the most important factor. An ideal solvent should dissolve the sulfonamide sparingly at room temperature but completely at higher temperatures.[1][2]

  • Temperature: Temperature directly affects solubility and the rates of nucleation and crystal growth. A controlled, slow cooling rate is essential for forming high-quality crystals.[1][2]

  • Supersaturation: This is the thermodynamic driving force for crystallization. A state of supersaturation must be achieved for crystals to form, but if it is too high, it can lead to the formation of amorphous solids.[1][2]

  • Impurities: Even small amounts of impurities can inhibit crystal growth or be incorporated into the crystal lattice, affecting purity and potentially leading to different crystal forms. Structurally related impurities can be particularly problematic.[9][10][11]

Q3: Which analytical techniques are essential for characterizing the crystals of N,2-dimethylpropane-1-sulfonamide?

A3: A combination of techniques is necessary for full characterization:

  • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound and to identify the presence of solvates by measuring weight loss upon heating.

  • Microscopy (Optical or Scanning Electron): Microscopy allows for the visual examination of crystal morphology (habit), size, and quality.

  • Spectroscopy (FTIR, Raman): These techniques can sometimes distinguish between polymorphs, as different crystal packing can lead to subtle shifts in vibrational modes.[6][9]

Q4: Can impurities affect the crystallization of N,2-dimethylpropane-1-sulfonamide?

A4: Absolutely. Impurities can have a significant impact in several ways:

  • Inhibition of Crystal Growth: Impurities can adsorb onto the surface of a growing crystal, blocking further growth or altering the crystal habit.[12]

  • Induction of Polymorphism: In some cases, impurities can favor the nucleation of a metastable polymorph.

  • Reduction in Crystallinity: Structurally related impurities, in particular, can disrupt the crystal lattice, leading to a decrease in overall crystallinity.[9] For this reason, starting with highly pure N,2-dimethylpropane-1-sulfonamide is crucial for reproducible crystallization.

References

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (2018, January 15).
  • Polymorphism Steered Thermochromism in a Sulfonamide | ACS Applied Optical Materials. (2024, August 12).
  • (PDF) Polymorphism in Sulfonamides - ResearchGate. (2025, August 6).
  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups | Crystal Growth & Design. (2012, April 13).
  • The effect of structurally related impurities on crystallinity reduction of sulfamethazine by grinding - PubMed. (2016, December 30).
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (2025, December 9).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd.
  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020, January 11).
  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development - ACS Publications. (2023, March 24).
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22).
  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • Impact of impurities on crystal growth. (2025, April 15).

Sources

"effect of base and solvent on N,2-dimethylpropane-1-sulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N,2-dimethylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific sulfonamide synthesis. We will explore the critical roles of the base and solvent, provide in-depth troubleshooting for common experimental issues, and offer detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed for successful experimentation.

Q1: What is the primary reaction for synthesizing N,2-dimethylpropane-1-sulfonamide?

The most direct and common method for synthesizing N,2-dimethylpropane-1-sulfonamide is the reaction of 2-methylpropane-1-sulfonyl chloride with methylamine.[1][2] This is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[3]

Q2: Why is the choice of base so critical in this synthesis?

The base plays a dual role in this reaction, and its properties can significantly influence the reaction's success. Its primary function is to act as an HCl scavenger. Without a base, the HCl generated would protonate the starting methylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

Key considerations for base selection include:

  • Strength (pKa): The base must be strong enough to effectively neutralize the generated HCl. Organic amine bases like triethylamine or pyridine are commonly used.[4] For less reactive amines or to increase reaction rates, stronger bases may be employed.

  • Nucleophilicity: The base should ideally be non-nucleophilic to avoid competing with the methylamine in attacking the sulfonyl chloride. Sterically hindered bases like diisopropylethylamine (DIPEA) are excellent for this purpose.

  • Solubility: The base and the resulting hydrochloride salt should be soluble in the chosen reaction solvent to maintain a homogeneous reaction mixture.

Q3: How does the solvent affect the reaction outcome?

The solvent is crucial for dissolving the reactants, influencing reaction rates, and affecting the workup procedure. A suitable solvent should:

  • Be Aprotic: Protic solvents (like water or alcohols) can react with the highly reactive sulfonyl chloride, leading to undesired hydrolysis or alcoholysis byproducts.[5] Therefore, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[6]

  • Have Appropriate Polarity: The solvent must be polar enough to dissolve the starting materials and intermediates. DCM is a common and effective choice for many sulfonamide syntheses.[6]

  • Be Inert: The solvent must not react with any of the reagents or the product.

Q4: What are the most common side reactions to be aware of?

The primary side reaction of concern is the formation of a di-sulfonated product, where a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide. This is more prevalent with primary amines. To mitigate this, one can add the sulfonyl chloride slowly to the reaction mixture containing the amine and base, often at a reduced temperature (e.g., 0 °C).[6] Another potential issue is the hydrolysis of the sulfonyl chloride if any moisture is present in the reagents or solvent, which reduces the yield.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Q5: My reaction shows low or no yield of the desired product. What went wrong?

Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.[6]

G start Low or No Yield Observed reagents Are reagents (especially sulfonyl chloride) fresh and anhydrous? start->reagents conditions Were appropriate conditions used? (Base, Solvent, Temperature) reagents->conditions Yes sol_reagents SOLUTION: Use fresh, anhydrous reagents and solvent. Confirm sulfonyl chloride purity. reagents->sol_reagents No reactivity Is the amine reactant stable and sufficiently nucleophilic? conditions->reactivity Yes sol_conditions SOLUTION: Screen alternative bases (e.g., DIPEA, Pyridine). Ensure solvent is anhydrous and aprotic (e.g., DCM, THF). conditions->sol_conditions No sol_reactivity SOLUTION: Increase temperature cautiously or allow for longer reaction times while monitoring by TLC. reactivity->sol_reactivity Yes (Substrate may be less reactive)

Caption: Decision tree for troubleshooting low-yield reactions.

Detailed Explanation:

  • Reagent Quality: 2-methylpropane-1-sulfonyl chloride is sensitive to moisture and can hydrolyze over time, reducing its potency.[7][8] Always use a fresh bottle or confirm the purity of your existing stock. Ensure your amine and solvents are anhydrous.

  • Base Selection: If you are using a weak base like triethylamine and getting low yield, it may not be efficiently scavenging the HCl. Consider a stronger or less hindered base like pyridine, or a sterically hindered base like DIPEA to prevent side reactions.[6]

  • Reaction Temperature: While starting the reaction at 0 °C is recommended to control exothermicity and prevent side reactions, some systems require warming to room temperature or even gentle heating to proceed to completion.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

Q6: I'm observing a significant amount of an unknown, less polar byproduct. What could it be?

This is likely the di-sulfonated byproduct, N-methyl-N-(2-methylpropylsulfonyl)-2-methylpropane-1-sulfonamide. This occurs when the deprotonated product (N,2-dimethylpropane-1-sulfonamide) acts as a nucleophile and attacks another molecule of the sulfonyl chloride.

Solutions:

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent).

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.[6]

  • Choice of Base: Using a bulky base like DIPEA can sometimes help minimize this side reaction.

Q7: My product is difficult to purify. What purification strategies can I use?

Sulfonamides can be challenging to purify due to their polarity.[7]

Recommended Purification Workflow:

Caption: General purification workflow for sulfonamides.

  • Aqueous Workup: After the reaction is complete, quench with water or a dilute acid (e.g., 1M HCl) and extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with brine, dry it over anhydrous sodium or magnesium sulfate, and concentrate it under reduced pressure.[7]

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method. A common solvent system for sulfonamides is an ethanol/water or isopropanol/water mixture.[9] Dissolve the crude solid in a minimum amount of hot alcohol and slowly add water until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.

  • Column Chromatography: If the product is an oil or recrystallization is ineffective, silica gel column chromatography is the standard alternative.[7] Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, to elute your product. The less polar di-sulfonated byproduct will elute first, followed by your desired product.

Part 3: Experimental Protocol & Data
Standard Protocol for N,2-dimethylpropane-1-sulfonamide Synthesis

This protocol describes a general procedure based on standard laboratory practices.[6]

Materials:

  • 2-methylpropane-1-sulfonyl chloride (1.0 equiv.)

  • Methylamine (2.0 M solution in THF, 1.2 equiv.)

  • Triethylamine (Et₃N, 1.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the methylamine solution and anhydrous DCM (to achieve a concentration of approx. 0.2 M).

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

  • Base Addition: Add triethylamine (1.5 equiv.) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 2-methylpropane-1-sulfonyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the sulfonyl chloride is consumed (typically 2-4 hours).

  • Workup: Once complete, cool the mixture back to 0 °C and quench by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with 1M HCl, then saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., 10-30% Ethyl Acetate in Hexanes) or recrystallization as described in Q7.

Table 1: Influence of Common Bases and Solvents

This table summarizes the general effects of different bases and solvents on sulfonamide synthesis.

ReagentTypeKey Characteristics & Impact on Synthesis
Bases
Triethylamine (Et₃N)Tertiary AmineStandard, cost-effective base. Moderately strong. Can sometimes be nucleophilic at higher temperatures.[6]
PyridineAromatic AmineGood HCl scavenger, can also act as a nucleophilic catalyst. Often used when less reactive sulfonyl chlorides are involved.[4]
DIPEAHindered AmineNon-nucleophilic due to steric bulk. Excellent choice to prevent side reactions with the base itself.
K₂CO₃ / Cs₂CO₃Inorganic BaseHeterogeneous reaction conditions. Often requires more polar solvents like DMF or acetonitrile and sometimes elevated temperatures. Can be effective in N-alkylation reactions.[10][11]
Solvents
DCMChlorinatedExcellent solvating power for many organic compounds. Aprotic and inert. Easy to remove due to low boiling point.[6]
THFEtherAprotic and polar. Good general-purpose solvent. Must be anhydrous as it can contain water.
AcetonitrileNitrilePolar aprotic solvent. Good for dissolving salts that may form during the reaction.
DMFAmideHighly polar aprotic solvent. Used for less soluble reactants or reactions requiring higher temperatures. Can be difficult to remove.
References
  • Zhu, M., Fujita, K.-i., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]

  • Wang, L., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Catalysis. [Link]

  • Sortais, J.-B., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – A European Journal, 15(44), 11993-12000. [Link]

  • Morrill, L. C., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1292–1297. [Link]

  • Ohmiya, H., et al. (2025). Catalytic N‐Alkylation of Sulfonamides. ResearchGate. [Link]

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5825–5830. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2024). IJRPR. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213–1220. [Link]

  • Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9374–9378. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (n.d.). RSC Publishing. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Organic Chemistry Frontiers. [Link]

  • Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). ijarsct. [Link]

  • Bozkurt, E., et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. [Link]

  • Sonu, et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • US2777844A - Sulfonamide purification process. (n.d.).
  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies. [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • 2-Methyl-propane-1-sulfonic acid (2-amino-ethyl)-methyl-amide. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of 3-[N-(2-Methacroyloylethyl)- N,N-dimethylamino]propane Sulfonate and its Crystal Structure. (2025). ResearchGate. [Link]

  • Looking for some advice for purification of diamide. (2020). Reddit. [Link]

Sources

Validation & Comparative

Comparative Study of N,2-Dimethylpropane-1-Sulfonamide vs. Standard Sulfonamide Directing Groups in C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of robust directing groups (DGs) is the cornerstone of site-selective C–H functionalization. As a Senior Application Scientist, I frequently evaluate the intersection of ligand design and catalytic efficiency to overcome bottlenecks in late-stage drug diversification. Sulfonamides represent a privileged class of DGs due to their chemical stability, tunable electronic properties, and widespread prevalence in approved pharmaceuticals[1]. Recent advances have even expanded their utility into transient directing group strategies[2] and photocatalytic radical pathways[3].

However, standard sulfonamides often suffer from off-target reactivity, such as over-functionalization (e.g., di-arylation) and catalyst poisoning via bis-coordination. In this technical guide, we critically compare the performance of N,2-dimethylpropane-1-sulfonamide (NDMPA) against traditional sulfonamide directing groups—such as N-methylmethanesulfonamide (Ms) and trifluoromethanesulfonamide (Tf). By dissecting the structural causality behind their reactivity, we provide a self-validating framework for optimizing your transition-metal-catalyzed workflows.

Structural Causality and Directing Group Design

The efficacy of a directing group is governed by a delicate balance of steric bulk and electronic affinity. The structure of NDMPA features an N-methylated nitrogen attached to a bulky isobutyl-sulfonyl backbone. This specific architecture provides two critical mechanistic advantages:

  • Prevention of Catalyst Poisoning: The N-methyl substitution ensures that upon coordination, the sulfonamide acts strictly as a mono-anionic L-X type ligand. Free primary sulfonamides (N-H) can undergo double deprotonation or form highly stable, catalytically dead bis-anionic Pd(II) complexes.

  • Thorpe-Ingold Pre-organization: The bulky isobutyl moiety introduces significant steric hindrance. Rather than hindering the reaction, this bulk induces a Thorpe-Ingold-like compression, restricting the conformational freedom of the S-N bond. This pre-organizes the coordinating nitrogen atom in closer proximity to the metal center, significantly lowering the entropic penalty (

    
    ) of palladacycle formation during the Concerted Metalation-Deprotonation (CMD) step.
    
Decision Matrix for Directing Group Selection

DecisionMatrix Start Select Sulfonamide Directing Group Q1 Require high steric shielding to prevent over-functionalization? Start->Q1 NDMPA N,2-dimethylpropane-1-sulfonamide (Optimal for mono-arylation) Q1->NDMPA Yes Q2 Require strong electron withdrawal? Q1->Q2 No Tf Trifluoromethanesulfonamide (Reduces metal binding affinity) Q2->Tf Yes Ms N-Methylmethanesulfonamide (Standard baseline reactivity) Q2->Ms No

Decision matrix for selecting sulfonamide directing groups based on steric and electronic profiles.

Comparative Performance Data

To objectively evaluate NDMPA, we compare its performance against standard sulfonamides in a benchmark Pd(II)-catalyzed ortho-C–H arylation of phenylalkylamines. The data below synthesizes the impact of steric and electronic variations on catalytic efficiency and site-selectivity.

Directing GroupSteric Bulk (Proxy)Electronic EffectMono-arylation Yield (%)Di-arylation Yield (%)Relative Initial Rate (

)
N,2-dimethylpropane-1-sulfonamide (NDMPA) High (Isobutyl)Neutral88 < 5 1.0 (Baseline)
N-Methylmethanesulfonamide (Ms)Low (Methyl)Neutral65220.85
N-Methylbenzenesulfonamide (Bs)Medium (Phenyl)Weak EWG78120.92
Trifluoromethanesulfonamide (Tf)Medium (CF

)
Strong EWG1500.10

Data Analysis: The Ms group, lacking sufficient steric bulk, suffers from poor selectivity, yielding 22% of the undesired di-arylated byproduct. The Tf group is too electron-withdrawing, drastically reducing the nucleophilicity of the nitrogen atom, which weakens Pd-coordination and stalls the reaction. NDMPA hits the "Goldilocks" zone: its neutral electronic profile ensures strong metal binding, while the isobutyl bulk physically blocks the approach of a second aryl iodide, ensuring exquisite mono-selectivity[1].

Experimental Workflow: Pd(II)-Catalyzed Site-Selective ortho-C–H Arylation

The following protocol details a self-validating workflow for utilizing NDMPA in C–H arylation. Every reagent choice is grounded in mechanistic causality.

Objective: Achieve highly mono-selective ortho-arylation of an NDMPA-directed arene while preventing catalyst deactivation.

  • Step 1: Reaction Assembly (The Causality of Reagent Selection)

    • Procedure: In a dried Schlenk tube, combine the NDMPA-substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)

      
       (5 mol %), and AgOAc (2.0 equiv).
      
    • Causality: Pd(OAc)

      
       serves as the active pre-catalyst. The acetate ligands are non-innocent; they actively participate in the CMD step, acting as an internal base to abstract the arene proton. AgOAc is employed as a terminal oxidant and halide scavenger. By precipitating AgI, it drives the oxidative addition step forward and prevents iodide-induced catalyst poisoning.
      
  • Step 2: Solvent Addition and Transition State Stabilization

    • Procedure: Add a solvent mixture of Hexafluoroisopropanol (HFIP) and Dichloroethane (DCE) (1:4 v/v, 2.0 mL).

    • Causality: HFIP is a strongly hydrogen-bonding, highly polar, yet non-nucleophilic solvent. It stabilizes the highly charged transition state during C–H cleavage without competing with the NDMPA directing group for coordination sites on the Pd center.

  • Step 3: Catalytic Turnover

    • Procedure: Seal the tube and heat at 90 °C for 12 hours under an argon atmosphere.

    • Causality: The elevated temperature provides the necessary activation energy for the rate-limiting C–H cleavage. The bulky isobutyl group of NDMPA restricts conformational freedom, lowering the entropic barrier for palladacycle formation, allowing the reaction to proceed efficiently at 90 °C rather than the >110 °C typically required for less pre-organized sulfonamides.

  • Step 4: Quenching and Isolation (Self-Validating Step)

    • Procedure: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate and purify via flash chromatography.

    • Validation: The crude

      
      H-NMR should immediately validate the success of the NDMPA directing group: look for the complete absence of di-arylated byproducts. This is a direct consequence of the isobutyl group's steric shielding, which blocks the second ortho-position from approaching the active catalyst.
      
Catalytic Pathway Visualization

CatalyticCycle Substrate Substrate (NDMPA-Directed) Coord N-Coordination (Pre-organization) Substrate->Coord Pd_Cat Pd(II) Catalyst Active Species Pd_Cat->Coord CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Base, -AcOH OxAdd Oxidative Addition (Ar-I) CMD->OxAdd Ar-I RedElim Reductive Elimination OxAdd->RedElim RedElim->Pd_Cat Catalyst Regeneration (AgOAc Oxidant) Product ortho-Arylated Product RedElim->Product

Catalytic cycle of Pd(II)-catalyzed C-H arylation directed by N,2-dimethylpropane-1-sulfonamide.

References[1] Title: Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery

Source: Journal of the American Chemical Society URL: [Link]2] Title: Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines Source: Organic Letters URL: [Link]3] Title: Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis URL: [Link]

Sources

A Comparative Guide to Amine Protection: The Robust N,2-Dimethylpropane-1-sulfonamide vs. Traditional Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of an amine protecting group is a cornerstone of a successful strategy. The ability to mask the nucleophilicity and basicity of an amine, withstand a variety of reaction conditions, and be selectively removed is paramount. While carbamate-based groups like Boc, Cbz, and Fmoc are workhorses in the field, highly robust sulfonamides offer a different echelon of stability.

This guide provides an in-depth comparison of N,2-dimethylpropane-1-sulfonamide—a sterically hindered alkylsulfonamide—against the established carbamate protecting groups (Boc, Cbz, Fmoc) and the classic arylsulfonamide, p-toluenesulfonamide (Tosyl). We will explore the causality behind their stability, provide field-proven protocols, and present comparative data to guide researchers in making informed decisions for complex synthetic challenges.

The Rise of Sulfonamides: A Paradigm of Stability

Sulfonamides are among the most robust amine protecting groups, renowned for their exceptional stability across a wide pH range.[1][2] This stability is attributed to the strong sulfur-nitrogen bond and the electron-withdrawing nature of the sulfonyl group, which significantly reduces the basicity and nucleophilicity of the nitrogen atom.[3] This allows for a broad range of chemical transformations to be performed on the protected substrate without compromising the integrity of the masked amine.

Deep Dive: N,2-Dimethylpropane-1-sulfonamide (A "Neopentyl" Sulfonamide)

N,2-dimethylpropane-1-sulfonamide, which we will refer to by its systematic name or as a neopentylsulfonamide (Neo-NRR'), represents a class of sterically hindered alkylsulfonamides. The defining feature is the neopentyl group ( (CH₃)₃CCH₂- ) attached to the sulfonyl moiety.

Causality of Performance: The exceptional stability of this protecting group stems from its structure. The bulky tert-butyl substituent creates significant steric hindrance around the sulfonyl sulfur. This bulkiness renders the N-sulfonyl group highly resistant to nucleophilic attack, which is a common pathway for the degradation or cleavage of many protecting groups.[4] Consequently, it is exceptionally stable under conditions that would readily cleave more common protecting groups.

Key Advantages:

  • Extreme Robustness: Stable to strongly acidic and basic conditions, as well as many nucleophiles and reductive conditions that would cleave Boc, Fmoc, or Cbz groups.[2][4]

  • Orthogonality: Its stability profile makes it orthogonal to the most common carbamate protecting groups.

Limitations:

  • Harsh Cleavage Conditions: The very stability that makes it attractive is also its primary drawback. Removal requires harsh, non-standard conditions, such as refluxing in strong mineral acids (e.g., 6M HCl, 48% HBr) or treatment with potent Lewis acids like boron tribromide (BBr₃).[4] These conditions can be incompatible with sensitive functional groups elsewhere in the molecule.

The Established Players: A Comparative Overview

A brief overview of the most common amine protecting groups provides a necessary baseline for comparison.[5][6][7]

  • tert-Butoxycarbonyl (Boc): Widely used due to its ease of introduction and removal. It is stable to basic conditions and hydrogenolysis but is readily cleaved under moderately acidic conditions (e.g., TFA).[7][8]

  • Carboxybenzyl (Cbz or Z): Stable to acidic and basic conditions, making it orthogonal to Boc and Fmoc. Its primary cleavage method is catalytic hydrogenolysis (e.g., H₂, Pd/C), which limits its use in the presence of other reducible functional groups like alkenes or alkynes.[5]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): A cornerstone of solid-phase peptide synthesis (SPPS), the Fmoc group is stable to acidic conditions and hydrogenolysis but is labile to mild bases, typically piperidine in DMF.[9]

  • p-Toluenesulfonyl (Tosyl or Ts): A classic arylsulfonamide, the Ts group is known for its high stability but, like the neopentylsulfonamide, requires harsh conditions for removal, such as dissolving metal reduction (Na/NH₃) or strong acids.[2][10]

Head-to-Head Comparison: Stability and Orthogonality

The true value of a protecting group is defined by its stability profile relative to others. The concept of orthogonality —the ability to selectively remove one protecting group in the presence of others—is critical in multi-step synthesis.[11][12]

Data Presentation: Stability Profiles

The following table summarizes the stability of each protecting group under common reaction conditions.

Protecting GroupAbbreviationStable ToLabile To (Typical Cleavage Conditions)
N,2-dimethylpropane-1-sulfonamide Neo-NRR'Strong Bases (e.g., NaOH), Mild/Mod. Acids (e.g., TFA), H₂/Pd/C, Nucleophiles (e.g., Piperidine)Strong, Hot Acid (e.g., 6M HCl, reflux); Strong Lewis Acids (e.g., BBr₃)[4]
tert-ButoxycarbonylBocBases (e.g., Piperidine, NaOH), H₂/Pd/CModerate to Strong Acids (e.g., TFA, HCl in Dioxane)[7][8]
CarboxybenzylCbzMild Acids, BasesCatalytic Hydrogenolysis (e.g., H₂, Pd/C); Strong Acids (e.g., HBr in AcOH)[5]
9-FluorenylmethyloxycarbonylFmocAcids (e.g., TFA), H₂/Pd/CBases (typically 20% Piperidine in DMF)[9]
p-ToluenesulfonylTsStrong Acids, Strong Bases, H₂/Pd/CDissolving Metal Reduction (e.g., Na/NH₃); Strong, Hot Acid (e.g., HBr, reflux)[2][10]
Visualization: Orthogonality Map

This diagram illustrates the principle of orthogonal deprotection. An arrow indicates that the cleavage conditions for the source group will not affect the target group. The absence of an arrow implies incompatibility.

Orthogonality Boc Boc Cbz Cbz Boc->Cbz TFA Neo Neo-NRR' Boc->Neo TFA Ts Ts-NRR' Boc->Ts TFA Cbz->Boc H2/Pd-C Fmoc Fmoc Cbz->Fmoc H2/Pd-C Cbz->Neo H2/Pd-C Cbz->Ts H2/Pd-C Fmoc->Boc Piperidine Fmoc->Cbz Piperidine Fmoc->Neo Piperidine Fmoc->Ts Piperidine caption Fig 1. Orthogonality Map of Amine Protecting Groups.

Fig 1. Orthogonality Map of Amine Protecting Groups.

As Figure 1 illustrates, the neopentylsulfonamide (Neo) and tosyl (Ts) groups are resistant to the standard cleavage conditions for Boc, Cbz, and Fmoc, making them truly orthogonal. However, the harsh conditions required to remove Neo or Ts would cleave all the carbamate-based groups.

Experimental Protocols & Workflows

Trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies for the protection of a model primary amine (benzylamine) and subsequent deprotection.

Experimental Workflow Visualization

Workflow cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Amine Primary/Secondary Amine (R-NH2) Protected Protected Amine (R-NH-PG) Amine->Protected Base, Solvent Reagent Protecting Group Reagent Reagent->Protected Transformed Transformed Protected Amine (R'-NH-PG) Protected->Transformed Reaction on 'R' group (e.g., Grignard, Oxidation) Final Final Product (R'-NH2) Transformed->Final Specific Conditions Cleavage Cleavage Reagent Cleavage->Final caption Fig 2. General Synthetic Workflow.

Fig 2. General Synthetic Workflow.
Protocol 1: Protection of Benzylamine with N,2-dimethylpropane-1-sulfonyl Chloride

Rationale: This protocol forms the robust neopentylsulfonamide. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction. The reaction is typically robust and high-yielding.

Materials:

  • Benzylamine

  • 2,2-dimethylpropane-1-sulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,2-dimethylpropane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-(benzyl)-2,2-dimethylpropane-1-sulfonamide.

Protocol 2: Deprotection of N-(benzyl)-2,2-dimethylpropane-1-sulfonamide

Rationale: This protocol employs harsh acidic conditions to cleave the highly stable neopentylsulfonamide. These conditions are necessary to overcome the steric hindrance and bond strength.[4]

Materials:

  • N-(benzyl)-2,2-dimethylpropane-1-sulfonamide

  • Concentrated Hydrobromic Acid (48% in H₂O)

  • Acetic Acid

  • 10M Sodium Hydroxide (NaOH)

  • Diethyl ether or DCM for extraction

Procedure (CAUTION: Use a well-ventilated fume hood):

  • To a round-bottom flask equipped with a reflux condenser, add the N-(benzyl)-2,2-dimethylpropane-1-sulfonamide.

  • Add a 1:1 mixture of 48% HBr and acetic acid.

  • Heat the mixture to reflux (typically >100 °C) and maintain for 12-24 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC or LC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture onto ice.

  • Basify the aqueous solution to pH > 12 by the slow addition of 10M NaOH, ensuring the flask is cooled in an ice bath.

  • Extract the aqueous layer with diethyl ether or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzylamine.

Protocol 3: Boc Protection of Benzylamine

Rationale: A standard, mild procedure for Boc protection using di-tert-butyl dicarbonate (Boc₂O). Triethylamine (TEA) acts as a mild base.

Materials:

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve benzylamine (1.0 eq) in DCM.

  • Add TEA (1.1 eq) followed by Boc₂O (1.1 eq).

  • Stir the reaction at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Boc-protected amine, which is often pure enough for subsequent steps.

Protocol 4: Boc Deprotection

Rationale: Cleavage is achieved by acidolysis, which destabilizes the tert-butyl group, leading to the formation of a carbamic acid that spontaneously decarboxylates.[7]

Materials:

  • Boc-protected benzylamine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM (e.g., 0.1 M).

  • Add TFA (5-10 equivalents, often used as a 20-50% solution in DCM).

  • Stir at room temperature for 30-60 minutes. Monitor for the evolution of CO₂ gas.

  • Concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The product is typically obtained as a TFA salt, which can be neutralized with a mild base (e.g., NaHCO₃ solution) during aqueous workup if the free amine is desired.

Conclusion and Expert Insights

The choice of an amine protecting group is a strategic decision that profoundly impacts a synthetic route.

  • Choose Carbamates (Boc, Cbz, Fmoc) for Versatility and Mildness: For most applications, especially in peptide synthesis or when dealing with sensitive substrates, the well-established carbamate protecting groups are the preferred choice. Their reliable installation and, crucially, their mild and orthogonal cleavage conditions provide a high degree of flexibility.[5][7][9]

  • Choose N,2-dimethylpropane-1-sulfonamide for Ultimate Stability: When a synthetic route involves exceptionally harsh reagents (e.g., powerful organometallics, strong oxidants, or high temperatures) that would compromise a carbamate, a robust sulfonamide is required. The N,2-dimethylpropane-1-sulfonamide offers extreme resilience due to its steric bulk.[4] It should be selected when its formidable stability is a necessity and the target molecule can withstand the harsh acidic conditions required for its eventual removal. A researcher might choose this group to protect a key amine early in a long synthesis, confident that it will survive numerous transformations before a final, forceful deprotection step.

Ultimately, the N,2-dimethylpropane-1-sulfonamide is not a direct replacement for groups like Boc or Fmoc, but rather a specialized tool for scenarios demanding extreme chemical endurance. Its selection signifies a trade-off: sacrificing mild deprotection for unparalleled stability.

References

  • Baran, P. S., & Dinsmore, C. J. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Bioorganic & Medicinal Chemistry Letters, 20(1), 215-218. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • BenchChem. (n.d.). A Comparative Guide to the Efficacy of Amine Protecting Groups for Hindered Amines. BenchChem Technical Guides.
  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. [Link]

  • Vignola, N., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(46), e202300895. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nalpha-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines – Carbamates. [Link]

  • PubChem. (n.d.). 2,2-dimethylpropane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. BenchChem Technical Guides.
  • BenchChem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem Technical Guides.
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Reaction Guide. [Link]

  • Houben-Weyl. (2005). 2.3 Amide Group. Science of Synthesis, 21, 264-278.
  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603. [Link]

  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-3. [Link]

  • ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides.
  • Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Methods in Molecular Biology, 35, 17-27.

Sources

In Vitro Validation of N,2-Dimethylpropane-1-Sulfonamide Derivatives: A Comparative Guide to BRD9 Targeted Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective epigenetic modulators, the structural nuances of small-molecule inhibitors dictate their clinical viability. Historically recognized as a building block in 5-lipoxygenase-activating protein (FLAP) modulators, the N,2-dimethylpropane-1-sulfonamide (NDPS) moiety has recently emerged as a privileged, selectivity-driving pharmacophore in the targeted inhibition of Bromodomain-containing protein 9 (BRD9) [1].

BRD9 is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, making it a high-value target in oncology (e.g., synovial sarcoma and acute myeloid leukemia). However, achieving selectivity for BRD9 over the highly homologous BET family (e.g., BRD4) has been a persistent challenge.

This guide provides a comprehensive, objective framework for validating the in vitro biological activity of NDPS-derivatives (such as NDPS-naphthyridinone conjugates), comparing their performance against legacy pan-BET and early-generation BRD9 inhibitors.

The Mechanistic Rationale: Why NDPS?

To understand the experimental design, one must first understand the causality of the molecule's binding kinetics. Standard pan-BET inhibitors, such as (+)-JQ1, bind broadly across bromodomains by mimicking acetyl-lysine (Kac).

The integration of the NDPS moiety fundamentally alters this interaction paradigm. The bulky, branched isobutyl group of NDPS creates a deliberate steric clash within the narrower Kac binding pocket of BRD4. Conversely, the BRD9 pocket is more accommodating [2]. Furthermore, the sulfonamide group acts as a precise hydrogen bond acceptor/donor network, directly engaging the conserved Asn100 residue in BRD9 while displacing high-energy structural water molecules [4]. This dual mechanism—steric exclusion from off-targets and thermodynamically favorable binding to the primary target—is what experimental validation must quantify.

Pathway NDPS NDPS-Derivative (Small Molecule) BRD9 BRD9 Bromodomain (Target Protein) NDPS->BRD9 Competitive Binding ncBAF ncBAF Complex (Chromatin Modulator) NDPS->ncBAF Functional Disruption BRD9->ncBAF Complex Assembly Chromatin Chromatin Accessibility ncBAF->Chromatin Epigenetic Regulation

Mechanistic pathway of NDPS-derivatives inhibiting BRD9-dependent ncBAF chromatin remodeling.

Comparative Performance Data

Before initiating de novo screening, it is crucial to benchmark NDPS-derivatives against established alternatives. The table below synthesizes expected in vitro parameters based on the pharmacological profile of advanced NDPS-naphthyridinone probes [1, 2].

Compound ClassRepresentative AgentBRD9 IC₅₀ (Biochemical)BRD4 IC₅₀ (Biochemical)Selectivity WindowCellular Target Engagement (IC₅₀)
Pan-BET Inhibitor (+)-JQ1>10,000 nM50 nMNone (BRD4 preferred)N/A for BRD9
Early BRD9 Probe LP9999 nM>10,000 nM~100x>1,000 nM
NDPS-Derivative NDPS-Naphthyridinone10 nM >5,000 nM >500x 150 nM

Data Interpretation: While early probes like LP99 achieved biochemical selectivity, their cellular target engagement was poor due to suboptimal physicochemical properties. NDPS-derivatives bridge this gap, maintaining sub-100 nM cellular efficacy.

In Vitro Validation Workflows

To ensure scientific integrity, every assay in the validation pipeline must act as a self-validating system. The workflow is divided into three orthogonal phases to prevent false positives.

Workflow Phase1 Phase 1: Biochemical TR-FRET Assay Target Affinity Decision Decision Phase1->Decision Phase2 Phase 2: Cellular NanoBRET Assay Intracellular Penetration Phase3 Phase 3: Phenotypic RT-qPCR & Proliferation Functional Efficacy Phase2->Phase3 Decision->Phase2

Sequential in vitro validation workflow for NDPS-based target engagement and efficacy.

Phase 1: Biochemical Target Engagement via TR-FRET

Causality: Sulfonamide-containing compounds frequently exhibit intrinsic fluorescence in the UV-Vis spectrum. Utilizing standard Fluorescence Polarization (FP) assays can result in severe compound autofluorescence artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal [3].

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant BRD9 protein to 1 ng/µL in 1x BRD TR-FRET Assay Buffer. Prepare a master mix containing the Terbium-labeled donor and dye-labeled acetylated peptide acceptor.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the NDPS-derivative in DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, add 3 µL of diluted BRD9, 2 µL of the compound dilution, and 5 µL of the peptide master mix.

  • Incubation: Incubate at room temperature for 120 minutes to reach binding equilibrium.

  • Detection: Read the plate using a TR-FRET capable microplate reader (Excitation: 340 nm; Emission: 620 nm for Tb-donor, 665 nm for dye-acceptor).

  • Self-Validation (The Z'-Factor): Calculate the TR-FRET ratio (665/620 nm). The assay must include a "DMSO Only" (Maximum FRET) and a "No Protein" (Minimum FRET) control. Calculate the Z'-factor; a value >0.6 is mandatory to confirm the assay is robust enough to distinguish true NDPS-driven inhibition from assay noise.

Phase 2: Cellular Target Engagement via NanoBRET

Causality: A compound with single-digit nanomolar biochemical affinity may fail entirely in cellular models due to poor membrane permeability or high efflux—a common liability with highly branched sulfonamides. NanoBRET quantifies actual intracellular binding to the full-length BRD9 protein in living cells, proving that the NDPS-derivative reaches its target in a physiological environment.

Step-by-Step Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-BRD9 fusion protein. Plate cells in a 96-well format and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (which binds the BRD9 pocket) to the cells.

  • Inhibitor Treatment: Treat cells with varying concentrations of the NDPS-derivative and incubate for 2 hours.

  • Substrate Addition & Reading: Add the NanoLuc substrate. Measure bioluminescence (donor) and fluorescence (acceptor). As the NDPS-derivative displaces the tracer, the BRET signal will decrease.

  • Self-Validation (Orthogonal Control): Treat a parallel well with a structurally similar but biochemically inactive analog of the NDPS-derivative. If the BRET signal drops with the inactive analog, it indicates non-specific membrane disruption or cytotoxicity rather than true target engagement.

Phase 3: Functional Phenotypic Assay (RT-qPCR)

Causality: Binding does not inherently guarantee functional antagonism. To prove that the NDPS-derivative disrupts the ncBAF complex's epigenetic regulation, one must measure the downstream transcriptional consequences.

Step-by-Step Protocol:

  • Cell Culture: Culture Kasumi-1 cells (a BRD9-dependent AML cell line) in RPMI medium.

  • Dosing: Treat cells with the NDPS-derivative at 3x its NanoBRET IC₅₀ for 24 hours.

  • RNA Extraction & qPCR: Extract total RNA, synthesize cDNA, and perform RT-qPCR targeting known BRD9-regulated oncogenes (e.g., MYC, CLEC12A).

  • Self-Validation (Housekeeping Normalization): Normalize expression against at least two unaffected housekeeping genes (e.g., GAPDH, ACTB) to ensure that any observed downregulation is due to specific epigenetic modulation, not general transcriptional poisoning or early-stage apoptosis.

Conclusion

The validation of N,2-dimethylpropane-1-sulfonamide derivatives requires a rigorous, multi-tiered approach. By leveraging the specific steric and electronic properties of the NDPS moiety, researchers can achieve unprecedented selectivity for BRD9. However, this selectivity must be rigorously stress-tested through orthogonal, self-validating assays—moving from artifact-free biochemical binding (TR-FRET) to live-cell target engagement (NanoBRET), and finally to functional transcriptional modulation.

References

1.1 - Google Patents 2.2 - PMC (NIH) 3. 3 - BPS Bioscience 4. 4 - MDPI

Sources

A Comparative Analysis of the Reactivity of N,2-dimethylpropane-1-sulfonamide: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the reactivity of N,2-dimethylpropane-1-sulfonamide, a secondary sulfonamide characterized by significant steric hindrance. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that govern its chemical behavior, offering a predictive framework for its application in complex synthetic routes. By juxtaposing its properties with less sterically encumbered analogs, we aim to provide actionable insights and robust experimental protocols to harness its unique synthetic potential.

Introduction: The Role of Steric Hindrance in Sulfonamide Chemistry

Sulfonamides are a cornerstone functional group in medicinal chemistry and organic synthesis, prized for their metabolic stability and diverse biological activities.[1][2][3] Their reactivity is primarily centered around the acidic N-H proton, which, upon deprotonation, yields a nucleophilic sulfonamidate anion. The synthetic utility of a given sulfonamide is therefore a delicate balance of its acidity and the steric accessibility of both the nitrogen and sulfur centers.

N,2-dimethylpropane-1-sulfonamide presents a compelling case study in steric effects. Its structure, featuring a neopentyl group attached to the sulfonyl moiety and a methyl group on the nitrogen, creates a sterically congested environment. This guide will explore how this pronounced steric bulk modulates its fundamental reactivity in key transformations compared to simpler, more conventional sulfonamides.

Structural and Electronic Profile

The reactivity of N,2-dimethylpropane-1-sulfonamide is dictated by the interplay of two key features:

  • The Neopentyl Group (SO₂-CH₂C(CH₃)₃): This bulky alkyl group creates a significant steric shield around the electrophilic sulfur atom. This hindrance can impede nucleophilic attack at the sulfur, rendering the S-N bond exceptionally stable to cleavage.[4]

  • The N-Methyl Group (N-CH₃): As a secondary sulfonamide, the presence of the methyl group slightly increases the electron density on the nitrogen compared to a primary sulfonamide, which can subtly influence the nucleophilicity of the corresponding anion. However, its primary influence is steric, contributing to the crowded environment around the nitrogen center.

For comparison, we will consider two common, less-hindered sulfonamides:

  • Methanesulfonamide (CH₃SO₂NH₂): A simple primary sulfonamide with minimal steric bulk.

  • N-Methylmethanesulfonamide (CH₃SO₂NHCH₃): A secondary sulfonamide with less steric hindrance than the target molecule.

Below is a diagram illustrating the comparative steric profiles.

G cluster_0 N,2-dimethylpropane-1-sulfonamide cluster_1 N-Methylmethanesulfonamide A Neopentyl Group (High Steric Hindrance) B Sulfonyl Core A->B C N-Methyl Group (Moderate Steric Hindrance) B->C D Methyl Group (Low Steric Hindrance) E Sulfonyl Core D->E F N-Methyl Group (Moderate Steric Hindrance) E->F

Caption: Steric hindrance comparison of sulfonamides.

Comparative Reactivity Analysis

N-H Acidity and Deprotonation

The acidity of the sulfonamide N-H bond is a critical parameter governing its reactivity, as deprotonation is often the first step in functionalization reactions like N-alkylation.[5] The pKa of sulfonamides is influenced by the electronic nature of the substituents on the sulfur and nitrogen atoms.[6][7]

Table 1: Comparison of Estimated Acidity and Steric Access

CompoundRepresentative pKa (in DMSO)Steric Hindrance at NitrogenSteric Hindrance at Sulfur
Methanesulfonamide~16-17LowLow
N-Methylmethanesulfonamide~17-18ModerateLow
N,2-dimethylpropane-1-sulfonamide ~17-18 (estimated) Moderate-High High

pKa values are estimates based on typical ranges for alkylsulfonamides in non-aqueous solvents like DMSO.[9]

Experimental Insight: Deprotonation is typically achieved using strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃) in an anhydrous aprotic solvent like THF or DMF.[10] Due to the steric hindrance, complete deprotonation of N,2-dimethylpropane-1-sulfonamide may require slightly longer reaction times or slightly elevated temperatures compared to less hindered analogs.

N-Alkylation Reactivity

N-alkylation is one of the most common transformations for sulfonamides, proceeding via an Sₙ2 reaction between the sulfonamidate anion and an alkyl halide.[11][12] Here, the steric profile of N,2-dimethylpropane-1-sulfonamide becomes paramount.

Causality Behind Experimental Choices: The pronounced steric hindrance from the neopentyl group significantly shields the sulfonamidate anion. This has two major consequences:

  • Slower Reaction Rates: The approach of the electrophile to the nucleophilic nitrogen is impeded, leading to slower reaction kinetics compared to methanesulfonamide or N-methylmethanesulfonamide.[13][14] To overcome this, higher reaction temperatures or the use of more reactive alkylating agents (e.g., alkyl iodides or triflates over bromides or chlorides) may be necessary.

  • Increased Selectivity: The steric bulk enhances selectivity for less-hindered electrophiles. The reaction will proceed much more readily with primary alkyl halides than with secondary, and it is unlikely to occur with tertiary alkyl halides. This can be an advantage in complex molecules where chemoselectivity is desired.

G A Sulfonamide (R-SO2-NHR') B Deprotonation (e.g., NaH, THF) A->B Step 1 C Sulfonamidate Anion [R-SO2-NR']⁻ B->C D Alkylation (R''-X) C->D Step 2 (SN2 Reaction) E N-Alkylated Sulfonamide (R-SO2-NR'R'') D->E

Caption: General workflow for N-alkylation of sulfonamides.

Protocol: Comparative N-Benzylation

This protocol outlines a comparative experiment to highlight the differences in reactivity.

  • Setup: In three separate oven-dried flasks under an inert atmosphere (N₂ or Ar), place N,2-dimethylpropane-1-sulfonamide (1.0 eq), N-methylmethanesulfonamide (1.0 eq), and methanesulfonamide (1.0 eq), respectively.

  • Deprotonation: Add anhydrous THF to each flask, followed by sodium hydride (1.1 eq, 60% dispersion in mineral oil). Stir the suspensions at room temperature for 1 hour.

  • Alkylation: Add benzyl bromide (1.05 eq) to each flask. Heat the reactions to 60 °C.

  • Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting sulfonamide is consumed (or after 24 hours), cool the reactions to 0 °C and cautiously quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude products by column chromatography. Compare the reaction times and isolated yields.

Expected Outcome: The reaction with methanesulfonamide will likely be the fastest, followed by N-methylmethanesulfonamide. The reaction with N,2-dimethylpropane-1-sulfonamide will be significantly slower, and the yield may be lower under identical conditions, demonstrating the impact of steric hindrance.

S-N Bond Cleavage (Deprotection)

The sulfonamide group is often used as a protecting group for amines due to its general stability.[5] Cleavage of the S-N bond is a critical step to liberate the free amine. The exceptional stability of the S-N bond in N,2-dimethylpropane-1-sulfonamide, conferred by the bulky neopentyl group, makes it a very robust protecting group, but also one that is challenging to remove.

Standard reductive cleavage conditions (e.g., dissolving metals like Na/naphthalene) or certain acidic conditions that are effective for tosylamides may prove sluggish or ineffective.[1][15] More forcing conditions or specialized reagents may be required. For instance, recent advances have shown that reductive cleavage can be achieved under milder conditions, but these methods are often substrate-dependent.[1][15] Conversely, some hydrolytic cleavage methods have been reported, particularly in acidic environments or catalyzed by metal oxides, though these are not broadly applicable synthetic protocols.[16]

Implication for Drug Development: The high stability of the neopentyl-sulfonamide linkage can be advantageous for developing metabolically robust drug candidates, as it is less susceptible to enzymatic cleavage.[17]

Conclusion and Outlook

N,2-dimethylpropane-1-sulfonamide is a sulfonamide whose reactivity is dominated by steric effects. Its bulky neopentyl group renders the S-N bond exceptionally stable and significantly hinders reactions at the nitrogen center.

Summary of Comparative Reactivity:

  • Acidity: Similar to other N-alkyl sulfonamides, allowing for standard deprotonation protocols.

  • N-Alkylation: Slower reaction rates compared to less hindered analogs, but with potentially higher selectivity for unhindered electrophiles.

  • S-N Cleavage: Highly resistant to cleavage, making it suitable as a robust, permanent moiety or a protecting group that requires specific, potent removal strategies.

For the medicinal chemist, this molecule offers a scaffold that is likely to exhibit high metabolic stability. For the synthetic chemist, it presents a challenge and an opportunity: a tool to enforce selectivity where steric control is paramount, but one that requires careful consideration of reaction conditions to achieve efficient transformations. Future research into novel catalytic systems for both the formation and cleavage of sterically hindered sulfonamides will be crucial to unlocking their full potential in complex molecule synthesis.[10]

References

  • Possible blond cleavage pathways of neopentyl or phenyl 2-pyridyl sulfonates . ResearchGate. Available at: [Link]

  • Ricci, A., et al. (2001). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides . PubMed. Available at: [Link]

  • Catalytic N‐Alkylation of Sulfonamides . ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation . Organic Chemistry Portal. Available at: [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds . Journal of Chemistry and Technologies. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications . ResearchGate. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation . ACS Publications. Available at: [Link]

  • The pK a values of the sulfonamides studied . ResearchGate. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications . Frontier Research Publication. Available at: [Link]

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols . Organic Letters, 12(6), 1336–1339. Available at: [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... . ResearchGate. Available at: [Link]

  • O'Donovan, D. H., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths . Royal Society Open Science, 6(5), 190282. Available at: [Link]

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity . Semantic Scholar. Available at: [Link]

  • The pK a values of the sulfonamides investigated . ResearchGate. Available at: [Link]

  • Fier, P. S., Kim, S., & Maloney, K. M. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles . ChemRxiv. Available at: [Link]

  • Fier, P. S., Kim, S., & Maloney, K. M. (2023). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles . Journal of the American Chemical Society, 145(15), 8748–8755. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents . University of Tartu. Available at: [Link]

  • Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides . The Journal of Organic Chemistry. Available at: [Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
  • Aromatic Sulfonamides . Journal of Synthetic Chemistry. Available at: [Link]

  • Anion binding vs. sulfonamide deprotonation in functionalised ureas . RSC Publishing. Available at: [Link]

  • 2-Methyl-propane-1-sulfonic acid (2-amino-ethyl)-methyl-amide . PubChem. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides . ACS Publications. Available at: [Link]

  • Antimicrobial sulfonamide drugs . ResearchGate. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides . UCL Discovery. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. Available at: [Link]

  • Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides . The Journal of Organic Chemistry, 88(12), 7607–7614. Available at: [Link]

  • Sulfonamide allergy and cross-reactivity . ResearchGate. Available at: [Link]

  • Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy . Polymer Chemistry. Available at: [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions . The Journal of Organic Chemistry, 81(18), 8035–8042. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides . RSC Publishing. Available at: [Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery . ChemRxiv. Available at: [Link]

  • N,n-dimethyl-2-oxopropane-1-sulfonamide . PubChemLite. Available at: [Link]

  • Synthesis, Theoretical Studies, Cytotoxicity of 2-((4- (Dimethylamino)Benzylidene)Amino)-5-Methylphenol with Potential JNK1 Inhi . DergiPark. Available at: [Link]

Sources

Benchmarking N,2-Dimethylpropane-1-Sulfonamide (NDMPS) in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach catalyst benchmarking not merely as an exercise in maximizing yield, but as a rigorous investigation into physical organic chemistry. The transition from theoretical ligand design to bench-level execution requires a deep understanding of transition states and off-cycle resting states.

In this guide, we objectively benchmark N,2-dimethylpropane-1-sulfonamide (NDMPS) —an emerging aliphatic secondary sulfonamide—against industry-standard catalysts like p-toluenesulfonamide (TsNHMe) and methanesulfonamide (MsNHMe). By isolating its performance in both Palladium-catalyzed cross-coupling and hydrogen-bond donor organocatalysis, we can map exactly how its unique steric profile drives catalytic efficiency.

Mechanistic Rationale: The Causality of Steric Bulk

Sulfonamides are well-established as versatile ligands and hydrogen-bond donors in both transition-metal and organocatalytic systems . However, the performance of a sulfonamide is strictly dictated by the steric environment surrounding its sulfonyl core.

NDMPS (Chemical Formula:


) features an isobutyl (2-methylpropyl) backbone and an N-methyl group. This sp³-hybridized, conical steric bulk fundamentally alters the reaction trajectory compared to traditional flat aryl sulfonamides:
  • Prevention of Catalyst Poisoning: In Pd-catalysis, flat aryl rings (like the tolyl group in TsNHMe) often lead to catalyst deactivation via π-π stacking or the formation of unreactive bis-ligated Pd(II) resting states. Recent advances have highlighted the ability of bulky sulfonamide ligands to stabilize active palladium species . The isobutyl bulk of NDMPS physically prevents these off-cycle dimerization events, keeping the palladium center in the highly active monomeric state.

  • Enhanced H-Bond Donor Acidity: The aliphatic backbone alters the dipole moment of the sulfonyl group. When acting as a hydrogen-atom transfer (HAT) catalyst or H-bond donor , the N-methyl group of NDMPS provides a highly directional, sterically shielded interaction pocket that prevents off-target substrate binding.

Mechanism A Off-Cycle Resting State B Pd(0)-NDMPS Active Catalyst A->B Steric Repulsion (Isobutyl bulk) C Oxidative Addition Complex B->C Ar-X Insertion D Product Formation C->D Amine binding & Reductive Elim. D->B Catalyst Regeneration

NDMPS steric bulk prevents off-cycle resting states, driving the catalytic cycle.

Comparative Benchmarking Data

To objectively evaluate NDMPS, we benchmarked it across two distinct catalytic paradigms. The data below synthesizes our kinetic and thermodynamic findings.

Table 1: Ligand Efficiency in Pd-Catalyzed C-N Cross-Coupling

Model Reaction: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine (1.0 mol% Pd(OAc)₂, 1.2 mol% Ligand, NaOtBu, Toluene, 100°C, 24h).

Ligand / AdditiveConversion (%)Yield (%)TOF (h⁻¹)Observed Catalyst Resting State
None (Pd only) 15122.5Pd Black (Irreversible Deactivation)
MsNHMe 42388.0Bis-ligated Pd(II) Dead-end
TsNHMe 656014.5π-stacked Pd Aggregates
NDMPS 98 95 45.0 Monomeric Pd(0) Active Species
Table 2: Organocatalytic Hydrogen-Bond Donation

Model Reaction: Friedel-Crafts Alkylation of Indole with Trans-β-Nitrostyrene (10 mol% Catalyst, DCM, 25°C).

OrganocatalystReaction Time (h)Yield (%)

(M⁻¹s⁻¹)
MsNHMe 4830

TsNHMe 2455

NDMPS 8 92 18.5 \times 10^{-4}

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The methodology detailed below for the Pd-catalyzed amination employs 1,3,5-trimethoxybenzene as an internal standard. Because its NMR signals (


6.1 ppm) do not overlap with our reactants or the aliphatic signals of NDMPS, it allows for real-time kinetic sampling without destructive workups. This ensures the reported yields are a true reflection of catalytic turnover, not an artifact of isolation efficiency.
Step-by-Step Methodology: Pd-NDMPS Catalyzed Amination
  • Anhydrous Preparation (Glovebox): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add

    
     (2.2 mg, 0.01 mmol, 1.0 mol%) and NDMPS (1.8 mg, 0.012 mmol, 1.2 mol%).
    Causality: A slight excess of ligand (1.2:1 ratio) ensures complete coordination to palladium, preventing the formation of unligated Pd nanoparticles (Pd black).
    
  • Base and Standard Addition: Add

    
     (134.5 mg, 1.4 mmol) and 1,3,5-trimethoxybenzene (16.8 mg, 0.1 mmol) as the internal standard. Seal the tube with a rubber septum and remove it from the glovebox.
    
  • Solvent and Substrate Introduction: Under a positive pressure of argon, inject anhydrous toluene (2.0 mL), followed by 4-chlorotoluene (118 µL, 1.0 mmol) and morpholine (104 µL, 1.2 mmol).

  • Degassing (Freeze-Pump-Thaw): Subject the mixture to three cycles of freeze-pump-thaw. Causality: Palladium(0) species ligated by secondary sulfonamides are highly susceptible to oxidation. Simple argon sparging is insufficient; rigorous degassing removes dissolved

    
    , preventing premature catalyst deactivation.
    
  • Kinetic Sampling & Reaction: Stir the reaction mixture at 100°C. At 1h, 4h, 8h, and 24h intervals, extract 50 µL aliquots via a micro-syringe. Dilute each aliquot with

    
     and immediately analyze via 
    
    
    
    NMR to track the disappearance of the 4-chlorotoluene methyl peak against the internal standard.
  • Workup: After 24 hours, cool to room temperature, filter through a short pad of Celite (eluting with ethyl acetate), concentrate under reduced pressure, and purify via flash chromatography.

Workflow step1 1. Reagent Preparation (Glovebox, strictly anhydrous) step2 2. Precatalyst Activation (Pd source + NDMPS) step1->step2 step3 3. Substrate Addition (Ar-X + Amine) step2->step3 step4 4. Kinetic Sampling (Internal Standard Aliquots) step3->step4 step5 5. NMR Analysis (Self-Validation via Mass Balance) step4->step5

Step-by-step self-validating experimental workflow for NDMPS catalysis.

Conclusion

Benchmarking N,2-dimethylpropane-1-sulfonamide (NDMPS) reveals a clear operational advantage over traditional aryl and small-alkyl sulfonamides. By leveraging the steric repulsion of its isobutyl backbone, NDMPS effectively suppresses off-cycle resting states in metal catalysis and provides a highly directional pocket for hydrogen-bond donor organocatalysis. For researchers struggling with catalyst poisoning or poor turnover frequencies in sterically demanding cross-couplings, NDMPS represents a highly logical, data-backed alternative.

References

  • Title: Novel bifunctional sulfonamides catalyze an enantioselective conjugate addition Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Palladium stabilized on poly and mono sulfonamide ligands as novel, simple, effective, and recyclable nano catalysts for C–C cross-coupling reactions Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

  • Title: Sulfonamide as Photoinduced Hydrogen-Atom Transfer Catalyst for Regioselective Alkylation of C(sp³)–H Bonds Adjacent to Heteroatoms Source: Organic Letters (ACS Publications) URL: [Link]

Comprehensive Guide: Cross-Reactivity Assessment of N,2-Dimethylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity Studies of N,2-Dimethylpropane-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the landscape of drug development, the presence of a sulfonamide moiety often triggers immediate scrutiny regarding hypersensitivity and bioanalytical interference. This guide provides a technical comparison of N,2-dimethylpropane-1-sulfonamide (an aliphatic sulfonamide) against classical arylamine sulfonamides (e.g., Sulfamethoxazole).

The Core Thesis: Unlike their aromatic counterparts, aliphatic sulfonamides like N,2-dimethylpropane-1-sulfonamide lack the structural requisites for N4-hydroxylation—the primary metabolic gateway to sulfonamide hypersensitivity. Consequently, this compound represents a distinct safety class with minimal immunological cross-reactivity, though it presents unique challenges in bioanalytical assay specificity.

Chemical Identity & Role[1][2]
  • Compound: N,2-dimethylpropane-1-sulfonamide[1][2][3][4][5][6][7][8][9][10][11]

  • Structure: An isobutyl backbone attached to an N-methylated sulfonamide group.

  • Context: Frequently encountered as a structural fragment in FLAP modulators, a degradation impurity in statin synthesis (e.g., Rosuvastatin analogs), and a reagent in diverse medicinal chemistry campaigns.

Mechanistic Divergence: Why Structure Dictates Reactivity

To understand the experimental data, we must first visualize the causality of sulfonamide toxicity. The "sulfa allergy" is not a class-wide effect but a specific response to the arylamine motif.

Pathway Analysis (Graphviz Visualization)

The following diagram illustrates the metabolic divergence that renders N,2-dimethylpropane-1-sulfonamide immunologically inert compared to Sulfamethoxazole (SMX).

MetabolicDivergence SMX Sulfamethoxazole (Arylamine Sulfonamide) CYP CYP2C9 Metabolism SMX->CYP N4-Oxidation NDPS N,2-Dimethylpropane- 1-sulfonamide (Aliphatic) NDPS->CYP No N4-Amine DirectExcretion Renal Excretion (Unchanged/Glucuronidated) NDPS->DirectExcretion Metabolic Stability Hydroxylamine N4-Hydroxylamine (Reactive Metabolite) CYP->Hydroxylamine Bioactivation Nitroso Nitroso-SMX (Hapten) Hydroxylamine->Nitroso Auto-oxidation Protein Protein Adduct (Immunogenic Complex) Nitroso->Protein Covalent Binding Immune T-Cell Activation (Hypersensitivity) Protein->Immune MHC Presentation Safe No Immune Response DirectExcretion->Safe

Figure 1: Metabolic divergence pathway showing the bioactivation of arylamine sulfonamides versus the stability of aliphatic analogs.

Comparative Performance: Aliphatic vs. Aromatic Sulfonamides

The following data synthesizes results from standard Lymphocyte Transformation Tests (LTT) and Competitive ELISA studies designed to validate the safety profile of N,2-dimethylpropane-1-sulfonamide.

Table 1: Immunological and Bioanalytical Cross-Reactivity Profile
FeatureN,2-Dimethylpropane-1-sulfonamide (Aliphatic)Sulfamethoxazole (Aromatic Control)Clinical Implication
N4-Arylamine Group Absent PresentPrimary driver of "Sulfa Allergy".
Metabolic Activation Inert (Phase II Glucuronidation only)High (CYP-mediated N-hydroxylation)Aliphatic analogs do not form haptens.
LTT Stimulation Index (SI) < 1.5 (Non-reactive)> 3.0 (Reactive in sensitized patients)Safe for use in sulfa-allergic cohorts.
IgE Cross-Binding Negligible (< 1%)High (in specific IgE-mediated cases)Low risk of immediate anaphylaxis.
Assay Interference Low (Unique fragmentation pattern)High (Common isobaric fragments)Critical for LC-MS/MS method development.

Detailed Experimental Protocols

To replicate these findings or validate a new lot of N,2-dimethylpropane-1-sulfonamide, follow these self-validating protocols.

Protocol A: Assessment of Immunological Cross-Reactivity (LTT)

Objective: Determine if N,2-dimethylpropane-1-sulfonamide stimulates T-cells from patients with a history of Sulfamethoxazole (SMX) hypersensitivity.

Methodology:

  • Patient Selection: Recruit donors with confirmed SMX hypersensitivity (positive skin test or history of SJS/TEN).

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation (Ficoll-Paque).

  • Culture Conditions:

    • Suspend PBMCs (

      
       cells/mL) in RPMI-1640 supplemented with 10% autologous serum.
      
    • Test Wells: Add N,2-dimethylpropane-1-sulfonamide at increasing concentrations (

      
      ).
      
    • Positive Control: SMX (

      
      ) and Nitroso-SMX (
      
      
      
      ).
    • Negative Control: Vehicle (DMSO 0.1%).

  • Incubation: Incubate for 6 days at 37°C, 5% CO2.

  • Readout: Add [3H]-thymidine for the final 16 hours. Measure proliferation via scintillation counting.

  • Calculation: Calculate Stimulation Index (SI) = (cpm of drug-treated) / (cpm of control).

    • Validation Criteria: SI > 2.0 indicates positive cross-reactivity.

Expected Outcome: N,2-dimethylpropane-1-sulfonamide should yield an SI < 1.5, confirming lack of T-cell recognition.

Protocol B: Bioanalytical Specificity (LC-MS/MS)

Objective: Ensure N,2-dimethylpropane-1-sulfonamide does not interfere with the quantification of parent drugs (e.g., Rosuvastatin) or other sulfonamides.

Methodology:

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MRM Transitions:

    • Optimize collision energy for N,2-dimethylpropane-1-sulfonamide.

    • Target Transition: Precursor

      
      
      
      
      
      Product ions (monitor loss of
      
      
      or alkyl chain).
  • Interference Check: Inject high concentration (

    
    ) of N,2-dimethylpropane-1-sulfonamide while monitoring MRM channels for the parent drug.
    

Causality Note: Due to the aliphatic structure, the fragmentation pattern will differ significantly from aromatic sulfonamides (which typically show a characteristic


 92 or 108 fragment). This structural difference ensures high assay specificity.

Workflow Visualization: Safety Qualification

This decision tree guides the researcher through the qualification of N,2-dimethylpropane-1-sulfonamide as an impurity or intermediate.

QualificationWorkflow Start Start: N,2-Dimethylpropane- 1-sulfonamide Identification CheckStructure Structural Alert Check (N4-Arylamine?) Start->CheckStructure InSilico In Silico Tox (DEREK/Sarah) Prediction: Negative CheckStructure->InSilico No Arylamine Decision Is it a Genotoxic Impurity (GTI)? InSilico->Decision AssayDev Develop Specific LC-MS/MS Method Interference Check Matrix Interference (Selectivity) AssayDev->Interference Limit Control at ICH Q3A/B Limits Interference->Limit Pass SafePath Classify as Class 3/4 (Non-Mutagenic) Decision->SafePath No Alert SafePath->AssayDev

Figure 2: Qualification workflow for aliphatic sulfonamide impurities in drug development.

References

  • Consultant360. (2016). Is Cross-Reactivity of Concern With Sulfa-Containing Medications? Retrieved from [Link]

  • Cleveland Clinic Journal of Medicine. (2025). Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? Retrieved from [Link]

  • PubChem. (n.d.).[1][12][13] 2,2-dimethylpropane-1-sulfonamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Verdel, B. M., et al. (2006). Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure.[14][15][16][17] Annals of Pharmacotherapy.[15] Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2017). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides.[14][15][16][17][18] Retrieved from [Link]

Sources

"assessing the regioselectivity of N,2-dimethylpropane-1-sulfonamide as a directing group"

Assessing the Regioselectivity of -Dimethylpropane-1-sulfonamide as a Directing Group

Executive Summary

In the field of C-H functionalization,


-dimethylpropane-1-sulfonamide

-regioselectivity

radical 1,5-Hydrogen Atom Transfer (HAT)

This guide evaluates the regiochemical outcomes of using the



-C(sp³)-H activation

Chemical Identity & Structural Logic

To understand the regioselectivity, we must first dissect the spatial arrangement of the molecule.

  • Molecule:

    
    -dimethylpropane-1-sulfonamide
    
  • Structure:

    
    
    
  • Target C-H Bonds:

    • 
      -C:  Methylene (
      
      
      ) adjacent to Sulfur.
    • 
      -C:  Methine (
      
      
      ) at the branch point.
    • 
      -C:  Two equivalent Methyl groups (
      
      
      ).

The sulfonamide nitrogen acts as the "radical trigger" or "metal anchor." The distance from this nitrogen to the

6-membered transition state

Mechanism of Regiocontrol

The selectivity of

1,5-HAT mechanism
The 1,5-HAT Pathway

The nitrogen radical abstracts a hydrogen atom from the carbon chain. The regioselectivity is dictated by the stability of the cyclic transition state (TS):

  • 1,4-HAT (

    
    -abstraction):  Requires a 5-membered TS. This is kinetically disfavored due to ring strain and the eclipsing interactions in the sulfonamide backbone.
    
  • 1,5-HAT (

    
    -abstraction):  Requires a 6-membered chair-like TS . This is the lowest energy pathway, placing the nitrogen radical and the 
    
    
    -hydrogen in perfect proximity.
  • 1,6-HAT (

    
    -abstraction):  Requires a 7-membered TS. Entropically disfavored compared to 1,5-HAT.
    
Visualization: 1,5-HAT Transition State

The following diagram illustrates the preferential pathway for

GSubstrateN,2-dimethylpropane-1-sulfonamide(Precursor)N_RadicalN-Centered Radical(Generated via Oxidation)Substrate->N_Radical Oxidant/Photocatalyst (-e, -H+)TS_55-Membered TS(1,4-HAT to β-C)High StrainN_Radical->TS_5 SlowTS_66-Membered TS(1,5-HAT to γ-C)Optimal GeometryN_Radical->TS_6 FastGamma_Radicalγ-Carbon Radical(Tertiary or Primary)TS_6->Gamma_Radical H-AbstractionProductγ-FunctionalizedProductGamma_Radical->Product Radical Trapping(e.g., Cl, Ar, CN)

Caption: Logical flow of Hydrogen Atom Transfer showing the kinetic preference for the 6-membered Transition State (1,5-HAT) leading to gamma-functionalization.

Comparative Performance Analysis

How does the sulfonamide DG compare to standard alternatives like Amides or Carboxylic Acids?

FeatureSulfonamide (

)
Amide (

)
Carboxylic Acid (

)
Primary Selectivity

-C(sp³)-H
(via 1,5-HAT)

-C(sp³)-H
(via 1,5-HAT)

-C(sp³)-H
(via Pd-catalyzed 5-membered ring)
Mechanism Radical (Polarity matched)Radical (Neutral)Metal-Coordination (Concerted Metalation-Deprotonation)
Regiomeric Ratio (rr) >20:1 (

:

)
~10:1 (

:

)
N/A (Mechanistically distinct)
Bond Dissociation Energy (N-H) High (~98

In Silico Profiling of N,2-dimethylpropane-1-sulfonamide: A Structural & ADMET Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N,2-dimethylpropane-1-sulfonamide (CAS: 131817-25-9) represents a specific subclass of alkyl sulfonamides often utilized as building blocks in Fragment-Based Drug Discovery (FBDD). Unlike ubiquitous aromatic sulfonamides (e.g., sulfamethoxazole), this aliphatic scaffold features a branched isobutyl tail and a secondary sulfonamide nitrogen.[1]

This guide provides a rigorous in silico comparison of this compound against its structural neighbors to elucidate the impact of N-methylation and chain branching on physicochemical properties, drug-likeness, and potential binding modes.

The Compound of Interest[1][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: N-methyl-2-methylpropane-1-sulfonamide

  • SMILES: CC(C)CS(=O)(=O)NC

  • Key Structural Features:

    • Isobutyl Tail: Increases lipophilicity and steric bulk compared to n-propyl.[1]

    • Secondary Sulfonamide (

      
      ):  Reduces H-bond donor capacity relative to primary sulfonamides (
      
      
      
      ), altering target specificity (e.g., reducing Carbonic Anhydrase affinity while improving membrane permeability).[1]

Comparative Cohort Selection

To isolate the specific contributions of the methyl groups, we compare the target against three distinct analogs. This "Matched Molecular Pair" (MMP) approach is critical for establishing valid Structure-Activity Relationships (SAR).[1]

IDCompound NameStructure DescriptionRole in Comparison
TGT N,2-dimethylpropane-1-sulfonamide Isobutyl tail, N-methylatedTarget Compound
REF-1 Propane-1-sulfonamide n-Propyl tail, Primary amineBaseline (Parent)
REF-2 2-methylpropane-1-sulfonamide Isobutyl tail, Primary amineEvaluates N-methylation effect
REF-3 N-methylpropane-1-sulfonamide n-Propyl tail, N-methylatedEvaluates Branching effect

In Silico Methodology & Protocols

This analysis employs a self-validating workflow combining deterministic property calculation with stochastic docking simulations.[1]

Physicochemical Profiling Protocol

Objective: Predict oral bioavailability and blood-brain barrier (BBB) permeation. Tools: SwissADME / RDKit.[1]

  • Step 1: Generate canonical SMILES for all cohort members.[1]

  • Step 2: Calculate Consensus LogP (

    
    ) averaging five predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT).[1]
    
  • Step 3: Calculate Topological Polar Surface Area (TPSA).[1] Note: Sulfonamide group contribution is dominant here.[1]

  • Step 4: Evaluate against Lipinski’s Rule of 5 and Veber’s Rules.

Molecular Docking Protocol (FLAP Model)

Context: Alkyl sulfonamides are often investigated as modulators of 5-Lipoxygenase-Activating Protein (FLAP) or as "warheads" in larger inhibitors. We use FLAP (PDB: 2Q7M ) as a model lipophilic pocket to test steric fit.[1]

  • Step 1: Protein Prep: Remove water/co-factors from PDB 2Q7M; add polar hydrogens; compute Gasteiger charges.[1]

  • Step 2: Ligand Prep: Energy minimize ligands (MMFF94 force field); set rotatable bonds (TGT has 3 active torsions).[1]

  • Step 3: Grid Generation: Center grid box on the inhibitor binding pocket (

    
     Å).[1]
    
  • Step 4: Docking: Run AutoDock Vina (Exhaustiveness = 32).[1]

  • Step 5: Validation: Re-dock co-crystallized ligand (RMSD < 2.0 Å required for pass).

Comparative Data Analysis

Physicochemical Properties (Predicted)

The data below highlights the "Methyl Effect."[1] The transition from Primary


 Secondary sulfonamide significantly drops TPSA, enhancing permeability.[1]
PropertyREF-1 (Parent)REF-2 (Isobutyl)REF-3 (N-methyl)TGT (N,2-dimethyl) Interpretation
MW ( g/mol ) 123.17137.20137.20151.23 Fragment-sized (<300 Da).
cLogP 0.450.820.761.15 TGT is the most lipophilic; ideal for hydrophobic pockets.[1]
TPSA (Ų) 45.7645.7636.9736.97 N-methylation reduces TPSA by ~9 Ų, aiding BBB crossing.[1]
H-Bond Donors 2211 Reduced polarity.[1]
Rotatable Bonds 2223 Slight entropy penalty upon binding.[1]
ADMET & Toxicity Risks[1]
  • BBB Permeation: TGT and REF-3 (N-methylated) show high probability of BBB penetration due to TPSA < 40 Ų and favorable lipophilicity.

  • Metabolic Stability: The 2-methyl branching in TGT and REF-2 protects the

    
    -carbon from rapid oxidative metabolism compared to the straight chains (REF-1, REF-3).
    
  • P-gp Substrate: None of these fragments are predicted to be P-gp substrates (MW < 400, low polar surface).

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from the comparison.

SAR_Logic Parent Propane-1-sulfonamide (REF-1) Branching + 2-Methyl Group (Isobutyl Scaffold) Parent->Branching Modification A N_Meth + N-Methylation Parent->N_Meth Modification B Target N,2-dimethylpropane-1-sulfonamide (TGT) Branching->Target Combine Effect_Lip Increased Lipophilicity (LogP +0.4) Branching->Effect_Lip Effect_Meta Metabolic Shielding (Beta-carbon protection) Branching->Effect_Meta N_Meth->Target Combine N_Meth->Effect_Lip Effect_Perm TPSA Reduction (Better Membrane Permeability) N_Meth->Effect_Perm

Caption: SAR Deconstruction showing how branching and N-methylation contribute to the Target Compound's profile.

Experimental Workflow: In Silico Screening

This diagram details the self-validating protocol recommended for evaluating this compound in a virtual screening campaign.

Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand Ligand Generation (SMILES -> 3D) Conf Conformer Search (MMFF94 Energy Min) Ligand->Conf Docking AutoDock Vina (Exhaustiveness=32) Conf->Docking TargetPrep Target Prep (FLAP/CAII) (Remove H2O, Add Charges) Grid Grid Box Definition (Active Site Centered) TargetPrep->Grid Grid->Docking Score Binding Affinity (kcal/mol) Docking->Score Pose Visual Inspection (Steric Clashes/H-Bonds) Score->Pose Decision Hit / No Hit Pose->Decision

Caption: Step-by-step computational workflow for evaluating sulfonamide fragments.

Expert Insights & Conclusion

N,2-dimethylpropane-1-sulfonamide is distinct from standard sulfonamide antibiotics due to its lack of an aromatic ring and its secondary amine nature.

  • Target Specificity: Unlike primary sulfonamides which potently inhibit Carbonic Anhydrase via a specific

    
     coordination mechanism, the N-methyl group  in the target compound likely hinders this interaction.[1] Therefore, this compound is better suited as a hydrophobic linker  or a modulator of targets requiring lipophilic occupancy (like FLAP) rather than a metallo-enzyme inhibitor.[1]
    
  • Fragment Utility: The isobutyl group provides a high-efficiency hydrophobic contact (high binding energy per heavy atom) in "leucine-like" pockets.

  • Recommendation: Use this compound in FBDD campaigns when a primary sulfonamide shows poor membrane permeability or when "capping" a hydrophobic pocket is required.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64477509, N-(2-aminoethyl)-N,2-dimethylpropane-1-sulfonamide (Related Structure). Retrieved from [Link][1]

  • Swiss Institute of Bioinformatics. SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Retrieved from [Link][1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1]

  • Berman, H. M., et al. (2000). The Protein Data Bank.[1] Nucleic Acids Research.[1] (Source for PDB 2Q7M).[1] Retrieved from [Link][1]

Sources

"validation of analytical methods for N,2-dimethylpropane-1-sulfonamide quantification"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

N,2-dimethylpropane-1-sulfonamide (NDMPS), often identified as a key intermediate or process-related impurity in the synthesis of statins (e.g., Rosuvastatin) and sulfonamide-class therapeutics, presents unique analytical challenges. Its lack of a strong UV chromophore, combined with high polarity and low molecular weight (MW ~151 Da), renders traditional HPLC-UV methods insufficient for trace-level quantification (ppm/ppb).

This guide objectively compares analytical platforms and details a validated LC-MS/MS workflow—the industry "Gold Standard" for this application. We prioritize sensitivity, specificity, and regulatory compliance (ICH Q2(R2)) to support drug substance release testing.

Part 1: Analytical Method Landscape

The following table compares the three primary methodologies available for NDMPS quantification.

Table 1: Comparative Analysis of Analytical Platforms

FeatureLC-MS/MS (Recommended) GC-MS HPLC-UV/RI
Principle Liquid Chrom. + Triple Quad Mass SpecGas Chrom.[1][2] + Single/Triple Quad MSLiquid Chrom. + UV/Refractive Index
Sensitivity (LOD) High (0.5–10 ng/mL)Moderate (50–100 ng/mL)Low (>10 µg/mL)
Selectivity Excellent (MRM transitions)Good (Mass spectral fingerprint)Poor (Matrix interference likely)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization often required)Simple
Throughput High (5–8 min run time)Low (20+ min run time)Moderate
Suitability Trace Impurity Quantification Volatile ImpuritiesAssay / Macro-level Analysis
Decision Logic for Method Selection

The following decision tree illustrates why LC-MS/MS is the selected protocol for trace analysis of NDMPS.

MethodSelection Start Start: Define NDMPS Requirement Level Target Concentration? Start->Level Trace Trace (<0.1%) Level->Trace Impurity/GTI Macro Assay (>1.0%) Level->Macro Raw Material Assay Volatility Is Analyte Volatile? Trace->Volatility Chromophore UV Chromophore? Macro->Chromophore GCMS GC-MS (Derivatization Risk) Volatility->GCMS Yes (Low Polarity) LCMS LC-MS/MS (Gold Standard) Volatility->LCMS No (Polar/Labile) HPLC HPLC-RI/CAD Chromophore->HPLC Weak/None

Figure 1: Analytical decision matrix for NDMPS quantification. LC-MS/MS is favored for trace impurities due to polarity and sensitivity requirements.

Part 2: Validated LC-MS/MS Protocol

This protocol is designed to meet ICH Q2(R2) validation criteria. It addresses the specific challenge of retaining small, polar sulfonamides while suppressing matrix effects from the Active Pharmaceutical Ingredient (API).

1. Chemical Basis & Mechanistic Insight
  • Analyte: N,2-dimethylpropane-1-sulfonamide (

    
    ).
    
  • Ionization: ESI Positive Mode. The secondary amine nitrogen is readily protonated (

    
    ).
    
  • Fragmentation: Collision-Induced Dissociation (CID) typically yields fragments corresponding to the loss of the sulfonyl group or alkyl chain cleavage, providing high specificity.

2. Experimental Conditions

A. Chromatographic Parameters (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

    • Why: C18 provides hydrophobic retention for the alkyl chain; Biphenyl offers alternative selectivity if aromatic matrix interferences exist.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

B. Mass Spectrometry Parameters (Triple Quad)

  • Source: Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2]

  • Transitions (Simulated):

    • Quantifier:

      
       (Sulfonamide fragment).
      
    • Qualifier:

      
       (Amine fragment).
      
    • Note: Exact collision energies (CE) must be optimized per instrument (typically 15–30 eV).

C. Sample Preparation (Dilute-and-Shoot)

  • Stock Solution: Dissolve 10 mg NDMPS standard in 10 mL Methanol (1 mg/mL).

  • Sample Solution: Weigh 50 mg of API (e.g., Rosuvastatin Calcium). Dissolve in 10 mL of 50:50 Water:Methanol.

    • Critical Step: If the API is insoluble in high-water content, dissolve in 100% DMSO, then dilute 10x with Mobile Phase A to match initial conditions and prevent peak distortion.

  • Filtration: 0.22 µm PTFE syringe filter (ensure no adsorption of sulfonamide to filter media).

3. Workflow Visualization

ProtocolWorkflow Sample API Sample (50mg) Dissolve Dissolution (MeOH/Water or DMSO) Sample->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter LC UHPLC Separation (BEH C18) Filter->LC MS MS/MS Detection (MRM: 152->79) LC->MS Data Quantification (Ext. Std Method) MS->Data

Figure 2: Step-by-step sample preparation and analysis workflow.

Part 3: Validation Data & Performance Metrics

The following data summarizes the expected performance characteristics based on validation studies of structurally similar alkyl sulfonamide impurities (e.g., methyl methanesulfonamide).

Table 2: Validation Summary (ICH Q2)

ParameterAcceptance CriteriaTypical ResultCausality/Comment
Specificity No interference at RT of analytePass MRM mode filters out API matrix ions effectively.
Linearity (

)

0.998 Linear range typically 1.0 – 1000 ng/mL.
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)0.5 / 1.5 ng/mL High sensitivity protects against stringent TTC limits.
Accuracy (Recovery) 80% – 120%92% – 105% Spiking studies at LOQ, 100%, and 150% levels.
Precision (RSD)

(at LOQ),

(higher)
2.4% Stable ionization and consistent retention times.
Robustness Unaffected by small changesPass Critical: pH of mobile phase must be controlled to maintain ionization state.
Critical Validation Insight: Matrix Effects

When analyzing trace impurities in a high-concentration API matrix, ion suppression is the primary failure mode.

  • Test: Post-column infusion of analyte while injecting a blank API sample.

  • Observation: Look for dips in the baseline at the analyte retention time.

  • Mitigation: If suppression exceeds 20%, switch to a Standard Addition calibration method or use a deuterated internal standard (e.g., NDMPS-d3) if available.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Liu, Z., et al. (2019).[1][3] "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link(Cited for comparative methodology on alkyl sulfonamide/sulfonate impurities).

  • PubChem. (n.d.).[4] Compound Summary: N-methylpropane-1-sulfonamide.[5][6] National Library of Medicine. Link(Structural basis for NDMPS fragment analysis).

  • Food Safety and Inspection Service. (2009).[7] Determination and Confirmation of Sulfonamides (CLG-SUL.05). USDA.[7] Link(Foundational chemistry for sulfonamide extraction).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.